C10 Bisphosphonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(1-amino-1-phosphonodecyl)phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO6P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h2-9,11H2,1H3,(H2,12,13,14)(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYYYYAFACTHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(N)(P(=O)(O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of C10 Bisphosphonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C10 bisphosphonates, a potent class of nitrogen-containing bisphosphonates (N-BPs), represent a cornerstone in the management of bone resorption disorders, including osteoporosis and malignancy-related bone disease. Characterized by a ten-carbon aliphatic chain in their structure, these agents, notably Zoledronate and Minodronate, exhibit high efficacy in inhibiting osteoclast function. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of C10 bisphosphonates, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase
The primary molecular target of C10 bisphosphonates, and indeed all nitrogen-containing bisphosphonates, is the enzyme Farnesyl Pyrophosphate Synthase (FPPS).[1][2][3][4][5] FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of isoprenoid lipids. Specifically, FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to produce farnesyl pyrophosphate (FPP).
C10 bisphosphonates are potent inhibitors of FPPS. Their chemical structure allows them to bind to the active site of FPPS, effectively blocking its catalytic activity. This inhibition leads to a depletion of intracellular FPP and its downstream product, geranylgeranyl pyrophosphate (GGPP).
Downstream Cellular Consequences in Osteoclasts
The inhibition of FPPS and the subsequent reduction in FPP and GGPP levels have profound consequences for osteoclast biology, primarily through the disruption of protein prenylation.
1. Disruption of Protein Prenylation: FPP and GGPP serve as lipid attachments for the post-translational modification of small GTP-binding proteins (GTPases), such as Ras, Rho, Rac, and Rab. This process, known as farnesylation and geranylgeranylation, is essential for the proper localization and function of these signaling proteins. By inhibiting the synthesis of these isoprenoid lipids, C10 bisphosphonates prevent the prenylation of small GTPases.
2. Impairment of Small GTPase Function: Unprenylated GTPases are unable to anchor to the cell membrane and are therefore rendered non-functional. This disrupts a multitude of cellular processes in osteoclasts that are critical for bone resorption, including:
-
Cytoskeletal organization and the formation of the ruffled border: Essential for the osteoclast to attach to the bone surface and create a sealed compartment for resorption.
-
Vesicular trafficking: Necessary for the secretion of acid and lytic enzymes onto the bone surface.
-
Cell survival signaling: Leading to the induction of apoptosis.
3. Induction of Osteoclast Apoptosis: The culmination of these cellular disruptions is the induction of programmed cell death, or apoptosis, in osteoclasts. This reduction in the number of active osteoclasts is the primary mechanism by which C10 bisphosphonates inhibit bone resorption.
Quantitative Data: FPPS Inhibition
The potency of different nitrogen-containing bisphosphonates is directly correlated with their ability to inhibit FPPS. The following table summarizes the 50% inhibitory concentrations (IC50) for several key bisphosphonates against human FPPS.
| Bisphosphonate | R² Side Chain Structure | Human FPPS IC50 (nM) |
| Zoledronate | Imidazole ring | ~3-4.1 |
| Minodronate | Imidazopyridine ring | ~3 |
| Risedronate | Pyridinyl ring | ~5.7 |
| Alendronate | Amino-butyl chain | ~260-2250 |
| Ibandronate | N-methylpentylamino group | ~25-1000 |
| Pamidronate | Amino-propyl chain | ~353-1900 |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes described, the following diagrams have been generated using the DOT language.
Caption: this compound Inhibition of the Mevalonate Pathway.
Caption: Key Experimental Workflows for Studying Bisphosphonate Action.
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a bisphosphonate on FPPS activity.
Materials:
-
Recombinant human FPPS enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
[1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP)
-
Geranyl pyrophosphate (GPP)
-
Bisphosphonate compounds
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the bisphosphonate compound in the assay buffer.
-
In a reaction tube, combine the recombinant FPPS enzyme with the bisphosphonate dilution or vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of GPP and [¹⁴C]IPP.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1M HCl).
-
Extract the radiolabeled product (farnesyl pyrophosphate) using an organic solvent (e.g., hexane or chloroform/methanol).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each bisphosphonate concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protein Prenylation Inhibition Assay
Objective: To assess the effect of a bisphosphonate on the incorporation of isoprenoid lipids into proteins in cultured cells.
Materials:
-
Osteoclasts or a suitable cell line (e.g., J774 macrophages)
-
Cell culture medium and supplements
-
Bisphosphonate compound
-
[¹⁴C]Mevalonic acid lactone
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment
-
Autoradiography film or digital imaging system
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of the bisphosphonate or vehicle control for a specified duration (e.g., 24-48 hours).
-
During the final hours of treatment, add [¹⁴C]mevalonic acid lactone to the culture medium.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Dry the membrane and expose it to autoradiography film or an imaging system to visualize the radiolabeled (prenylated) proteins.
-
A reduction in the radioactive signal in the 21-26 kDa range (corresponding to small GTPases) indicates inhibition of protein prenylation.
Osteoclast Apoptosis Assay (TUNEL Staining)
Objective: To quantify the induction of apoptosis in osteoclasts following treatment with a bisphosphonate.
Materials:
-
Mature osteoclasts cultured on bone slices or suitable culture plates
-
Bisphosphonate compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat mature osteoclasts with the bisphosphonate or vehicle control for the desired time.
-
Wash the cells with PBS and fix them with the fixation solution.
-
Wash again with PBS and permeabilize the cells.
-
Perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the samples and visualize them using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) osteoclasts relative to the total number of osteoclasts (identified by DAPI-stained nuclei).
Bone Resorption Pit Assay
Objective: To measure the functional ability of osteoclasts to resorb bone and the inhibitory effect of bisphosphonates.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or peripheral blood mononuclear cells)
-
Osteoclast differentiation medium (containing M-CSF and RANKL)
-
Bone slices (e.g., dentin or cortical bone) or calcium phosphate-coated plates
-
Bisphosphonate compound
-
Toluidine blue stain or other methods for pit visualization
-
Light microscope with image analysis software
Procedure:
-
Place sterile bone slices or calcium phosphate-coated plates into the wells of a culture plate.
-
Seed osteoclast precursor cells onto the slices/plates.
-
Culture the cells in osteoclast differentiation medium. Add the bisphosphonate compound at various concentrations at the appropriate time point.
-
Continue the culture for a period sufficient for osteoclast differentiation and resorption to occur (e.g., 7-14 days), changing the medium as required.
-
Remove the cells from the bone slices (e.g., using sonication or cell scraping).
-
Stain the bone slices with a solution of toluidine blue, which will stain the resorption pits.
-
Wash the slices and allow them to dry.
-
Visualize the resorption pits under a light microscope.
-
Capture images and use image analysis software to quantify the total area of resorption pits.
-
Compare the resorbed area in bisphosphonate-treated cultures to that in control cultures to determine the inhibitory effect.
Conclusion
The mechanism of action of C10 bisphosphonates is a well-defined process centered on the inhibition of FPPS within the mevalonate pathway of osteoclasts. This targeted inhibition triggers a cascade of cellular events, culminating in the disruption of essential osteoclast functions and the induction of apoptosis, thereby potently inhibiting bone resorption. The quantitative data on FPPS inhibition underscores the high potency of C10 bisphosphonates like Zoledronate and Minodronate. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this important class of therapeutic agents.
References
- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. How zoledronic acid improves osteoporosis by acting on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonate Inhibition of a Plasmodium Farnesyl Diphosphate Synthase and a General Method for Predicting Cell-Based Activity from Enzyme Data - PMC [pmc.ncbi.nlm.nih.gov]
C10 Bisphosphonate: A Technical Guide to its Function as a Potent and Selective Acid Sphingomyelinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid sphingomyelinase (ASM) has emerged as a significant drug target for a multitude of diseases, including cystic fibrosis, acute lung injury, and atherosclerosis. The discovery of potent and selective inhibitors of this enzyme is paramount for advancing therapeutic strategies. This technical guide provides an in-depth overview of C10 bisphosphonate, also known as 1-aminodecane-1,1-bisphosphonic acid or ARC39, a powerful and specific direct inhibitor of acid sphingomyelinase. This document details its mechanism of action, presents quantitative inhibitory data, outlines experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.
Introduction to Acid Sphingomyelinase (ASM)
Acid sphingomyelinase (ASM) is a lysosomal hydrolase that catalyzes the breakdown of sphingomyelin into ceramide and phosphorylcholine.[1] This enzymatic reaction is a critical step in cellular signaling, as the product, ceramide, is a bioactive lipid involved in a wide array of cellular processes, including apoptosis, inflammation, and cell proliferation.[2][3] ASM exists in two forms: a lysosomal variant (L-ASM) and a secretory form (S-ASM), both encoded by the SMPD1 gene.[4] Upon various stimuli, such as cellular stress or pathogen infection, ASM can translocate to the outer leaflet of the plasma membrane, where it generates ceramide, leading to the formation of ceramide-rich platforms that facilitate signal transduction.[3] Given its central role in these signaling cascades, the inhibition of ASM presents a promising therapeutic avenue for numerous pathologies.
This compound (ARC39) as a Direct ASM Inhibitor
This compound, chemically identified as 1-aminodecane-1,1-bisphosphonic acid, is a member of the bisphosphonate class of compounds. While bisphosphonates are traditionally known for their role in treating bone disorders by inhibiting osteoclast activity, certain analogues, such as this compound, have been identified as potent inhibitors of ASM.
ARC39, a specific this compound, has been shown to be a direct and selective inhibitor of both lysosomal and secretory ASM. Its mechanism of action is distinct from that of functional inhibitors of acid sphingomyelinase (FIASMAs), which indirectly inactivate the enzyme. Instead, ARC39 is believed to directly interact with the catalytic site of ASM, thereby blocking its enzymatic activity. This direct inhibition prevents the hydrolysis of sphingomyelin and the subsequent production of ceramide.
Quantitative Inhibitory Data
The potency of this compound (ARC39) and other related compounds as ASM inhibitors has been quantified in various studies. The following table summarizes key inhibitory data for easy comparison.
| Inhibitor | Target Enzyme | IC50 Value | Notes | Reference |
| This compound (ARC39) | Acid Sphingomyelinase (ASM) | 20 nM | A potent and selective direct inhibitor. | |
| Zoledronic Acid | Acid Sphingomyelinase (ASM) | 20 nM | Another potent bisphosphonate derivative and FDA-approved drug. | |
| Desipramine | Acid Sphingomyelinase (ASM) | - | An example of an indirect (functional) ASM inhibitor (FIASMA). | |
| ARC39 | Neutral Sphingomyelinase (NSM) | > 100 µM | Demonstrates high selectivity for ASM over NSM. |
Signaling Pathways
The inhibition of ASM by this compound has significant downstream effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate the canonical ASM signaling pathway and the point of intervention by this compound.
Caption: The Acid Sphingomyelinase (ASM) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following section provides a detailed methodology for a common in vitro assay to determine the activity of acid sphingomyelinase and to evaluate the inhibitory potential of compounds like this compound. This protocol is a synthesis of established methods.
Acid Sphingomyelinase (ASM) Activity Assay (Colorimetric)
This assay measures ASM activity by quantifying the amount of phosphorylcholine produced from the hydrolysis of sphingomyelin.
Materials:
-
ASMase Assay Buffer I (e.g., 50 mM Tris-HCl, pH 7.4, with 0.2% Triton X-100)
-
ASMase Assay Buffer II (e.g., for reaction termination)
-
ASMase Substrate (Sphingomyelin)
-
ASMase Enzyme Mix (containing alkaline phosphatase, choline oxidase, and peroxidase)
-
Colorimetric Probe (e.g., Amplex Red or a similar H2O2-sensitive probe)
-
Choline Standard
-
Test inhibitor (e.g., this compound)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Incubator at 37°C
-
Cell lysates or purified ASM enzyme
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by homogenizing cells in ice-cold ASMase Assay Buffer I.
-
Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of choline standards by diluting the Choline Standard in ASMase Assay Buffer I to concentrations ranging from 0 to 10 nmol/well.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
Sample Wells: 10 µL of cell lysate supernatant.
-
Inhibitor Wells: 10 µL of cell lysate supernatant pre-incubated with the desired concentration of this compound.
-
Standard Wells: 10 µL of each choline standard dilution.
-
Blank/Control Wells: 10 µL of ASMase Assay Buffer I.
-
-
Add 20 µL of ASMase Substrate to all wells except the standard curve wells.
-
Adjust the final volume in each well to 50 µL with ASMase Assay Buffer I.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Reaction Termination (if necessary):
-
Some protocols may include a step to stop the ASM reaction by adding ASMase Assay Buffer II and heating the plate.
-
-
Development Reaction:
-
Prepare a Reaction Mix by combining the ASMase Enzyme Mix and the Colorimetric Probe according to the manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to all wells, including the standard curve wells.
-
-
Final Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the choline standards versus their concentration to generate a standard curve.
-
Determine the concentration of choline produced in the sample and inhibitor wells using the standard curve.
-
Calculate the ASM activity, typically expressed as nmol/hour/mg of protein.
-
For inhibitor wells, calculate the percentage of inhibition relative to the untreated sample.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for screening and characterizing ASM inhibitors like this compound.
Caption: General experimental workflow for evaluating ASM inhibitors.
Conclusion
This compound (ARC39) stands out as a highly potent and selective direct inhibitor of acid sphingomyelinase. Its ability to specifically block the catalytic activity of ASM without significantly affecting other enzymes like neutral sphingomyelinase makes it an invaluable tool for both basic research and as a lead compound in drug development. The methodologies and data presented in this guide provide a comprehensive resource for scientists and researchers aiming to investigate the role of the ASM-ceramide pathway in health and disease and to explore the therapeutic potential of its inhibition. The continued study of this compound and the development of similar direct ASM inhibitors hold great promise for the treatment of a wide range of disorders.
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of C10 Bisphosphonates: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a class of drugs widely used in the treatment of bone disorders characterized by excessive osteoclast-mediated bone resorption, such as osteoporosis and Paget's disease. Among these, the nitrogen-containing bisphosphonates (N-BPs) have demonstrated superior potency. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of C10 bisphosphonates, a key group of N-BPs. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of novel and more effective therapeutic agents. This document will delve into the core structural features governing their efficacy, present key quantitative data, detail essential experimental protocols for their evaluation, and visualize the underlying biological pathways.
Core Structure-Activity Relationship of C10 Bisphosphonates
The fundamental structure of a bisphosphonate consists of a P-C-P (phosphonate-carbon-phosphonate) backbone. The biological activity and physicochemical properties of these molecules are profoundly influenced by the two side chains attached to the central carbon atom, designated as R1 and R2.[1]
The P-C-P Backbone: This structural motif is crucial for the high affinity of bisphosphonates for bone mineral, particularly hydroxyapatite.[2] The P-C-P structure mimics the endogenous pyrophosphate but is resistant to enzymatic hydrolysis, contributing to its long half-life in the bone.[1]
The R1 Side Chain: The R1 side chain, along with the P-C-P backbone, is primarily responsible for the compound's affinity to bone mineral.[1] A hydroxyl group at the R1 position is a common feature in potent bisphosphonates, as it enhances binding to calcium ions in the hydroxyapatite matrix.[1]
The R2 Side Chain: The R2 side chain is the major determinant of a bisphosphonate's antiresorptive potency. For C10 bisphosphonates, the presence of a nitrogen atom within the R2 side chain dramatically increases their efficacy. This nitrogen atom is critical for the inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. The position and conformation of this nitrogen atom significantly impact the inhibitory activity.
Quantitative Data: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
The primary molecular target of nitrogen-containing bisphosphonates is FPPS. The inhibition of this enzyme disrupts the mevalonate pathway, leading to a reduction in the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases, which are critical for osteoclast function and survival. The inhibitory potency of C10 bisphosphonates against FPPS is a key indicator of their antiresorptive activity.
| Bisphosphonate | R2 Side Chain Structure | FPPS Inhibition (IC50, nM) | Reference |
| Zoledronate | Imidazol-1-yl | 4.1 (final) | |
| Risedronate | 3-Pyridinyl | 5.7 (final) | |
| Alendronate | 4-Amino-1-hydroxybutylidene | 260.0 (final) | |
| Ibandronate | N-Methyl-N-pentylamino | 25 (final) | |
| Pamidronate | 3-Amino-1-hydroxypropylidene | 353.2 (final) | |
| Minodronate (YM-529) | Imidazo[1,2-a]pyridin-2-yl | Potent inhibitor |
Note: IC50 values can vary depending on the specific assay conditions. The "final" IC50 values reflect the increased potency observed after pre-incubation of the enzyme with the bisphosphonate, a characteristic of their slow, tight-binding inhibition mechanism.
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This assay quantifies the inhibitory effect of bisphosphonates on the activity of FPPS.
Materials:
-
Recombinant human FPPS enzyme
-
Substrates: Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP)
-
Radioactively labeled substrate (e.g., [1-14C]IPP)
-
Bisphosphonate compounds for testing
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Purify recombinant human FPPS.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, GPP, and the test bisphosphonate at various concentrations.
-
Pre-incubation (for final IC50): For determining the final IC50, pre-incubate the enzyme with the bisphosphonate in the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding [1-14C]IPP to the reaction mixture. For initial IC50 values, add the enzyme last to a mixture containing the substrates and inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Extraction of Product: Extract the radiolabeled farnesyl pyrophosphate (FPP) product using an organic solvent (e.g., hexane or chloroform/methanol).
-
Quantification: Measure the radioactivity of the extracted product using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each bisphosphonate concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Osteoclast Resorption Pit Assay
This assay assesses the ability of bisphosphonates to inhibit bone resorption by osteoclasts.
Materials:
-
Bone or dentine slices, or calcium phosphate-coated plates
-
Osteoclast precursor cells (e.g., from bone marrow or peripheral blood mononuclear cells)
-
Osteoclast differentiation medium (containing M-CSF and RANKL)
-
Bisphosphonate compounds
-
Staining solution (e.g., Toluidine Blue or Von Kossa stain)
-
Microscope with imaging software
Procedure:
-
Substrate Preparation: Place sterile bone/dentine slices or calcium phosphate-coated plates into a 96-well plate.
-
Cell Seeding and Differentiation: Seed osteoclast precursors onto the substrates and culture them in differentiation medium to induce the formation of mature osteoclasts.
-
Bisphosphonate Treatment: Once mature osteoclasts have formed, treat the cells with various concentrations of the bisphosphonate.
-
Incubation: Incubate the cultures for a period sufficient to allow for bone resorption (e.g., 24-48 hours).
-
Cell Removal: Remove the osteoclasts from the substrate by sonication or treatment with a cell lysis buffer.
-
Staining and Visualization: Stain the resorption pits on the substrate using Toluidine Blue or another suitable stain.
-
Quantification: Capture images of the resorption pits using a microscope and quantify the total resorbed area per slice or well using image analysis software.
-
Data Analysis: Compare the resorbed area in the bisphosphonate-treated groups to the control group to determine the inhibitory effect.
Osteoclast Apoptosis Assay
This assay determines the pro-apoptotic effect of bisphosphonates on osteoclasts.
Materials:
-
Mature osteoclasts
-
Bisphosphonate compounds
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide staining kit or Caspase-3 activity assay kit)
-
Flow cytometer or fluorescence microscope
Procedure (using Annexin V/PI staining):
-
Cell Culture and Treatment: Culture mature osteoclasts and treat them with different concentrations of the bisphosphonate for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Gently harvest the osteoclasts from the culture plate.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Analysis: Analyze the stained cells using a flow cytometer or visualize them with a fluorescence microscope.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Signaling Pathways and Experimental Workflows
The inhibitory action of C10 bisphosphonates on FPPS sets off a cascade of events within the osteoclast, ultimately leading to its inactivation and apoptosis. The following diagrams illustrate these key pathways and a typical experimental workflow for evaluating bisphosphonate activity.
Caption: Inhibition of FPPS by C10 bisphosphonates in the mevalonate pathway.
Caption: Downstream effects of FPPS inhibition on osteoclast function.
Caption: A typical workflow for the evaluation of C10 bisphosphonates.
Conclusion
The structure-activity relationship of C10 bisphosphonates is well-defined, with the R2 side chain, particularly the presence and positioning of a nitrogen atom, being the primary driver of their potent antiresorptive activity through the inhibition of FPPS. The quantitative data and experimental protocols provided in this guide offer a robust framework for the evaluation and development of new bisphosphonate-based therapeutics. By leveraging this understanding, researchers and drug development professionals can continue to innovate and refine this important class of drugs for the improved treatment of bone diseases.
References
An In-depth Technical Guide to the Discovery and Synthesis of C10 Bisphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of C10 bisphosphonate, also known as 1-aminodecane-1,1-bisphosphonic acid. Bisphosphonates are a class of drugs that inhibit bone resorption, with nitrogen-containing bisphosphonates (N-BPs) being particularly potent. The C10 analogue, with its extended alkyl chain, exhibits interesting biological activities, including the inhibition of acid sphingomyelinase (ASM) and likely potent inhibition of farnesyl pyrophosphate synthase (FPPS), the primary target of N-BPs. This document details the synthetic routes, mechanism of action, and available biological data for this compound, and provides detailed experimental protocols and visual diagrams of key pathways and workflows to support further research and development in this area.
Discovery and Development
The journey to the discovery of this compound is rooted in the broader history of bisphosphonate drug development. Initially synthesized in the 19th century for industrial applications, their therapeutic potential in bone metabolism disorders was recognized in the late 1960s.[1] The first generation of bisphosphonates were simple molecules with modest inhibitory effects on bone resorption.[1]
A significant breakthrough came with the introduction of an amino group into the side chain, leading to the second generation of more potent nitrogen-containing bisphosphonates (N-BPs).[1] It was discovered that the presence of a nitrogen atom in the alkyl chain dramatically enhances the antiresorptive potency of these compounds.[2] This led to the development of clinically important drugs like pamidronate and alendronate.
Further research into the structure-activity relationships of N-BPs explored the impact of the alkyl chain length on biological activity. While excessively long chains were found to be detrimental in some cases, the exploration of long-chain aminobisphosphonates continued.[3] The this compound, 1-aminodecane-1,1-bisphosphonic acid, emerged from this line of investigation. More recently, this specific long-chain bisphosphonate has been identified as a potent and selective inhibitor of acid sphingomyelinase (ASM), indicating its potential therapeutic applications beyond bone disorders, such as in inflammatory lung diseases and atherosclerosis.
Synthesis of this compound (1-Aminodecane-1,1-bisphosphonic Acid)
The synthesis of 1-aminoalkyl-1,1-bisphosphonic acids can be achieved through several routes, with the reaction of nitriles or amides with phosphorus-containing reagents being a common and effective method. A one-pot synthesis starting from the corresponding nitrile is an efficient approach.
Synthetic Pathway Overview
A general and practical one-pot synthesis for 1-aminoalkyl-1,1-bisphosphonic acids involves the hydrolysis of a nitrile to the corresponding carboxylic acid in situ, followed by bisphosphonation in the same solvent.
Experimental Protocol: One-Pot Synthesis from Decanenitrile
This protocol is adapted from a similar, well-documented procedure for the synthesis of risedronic acid from its corresponding nitrile.
Materials:
-
Decanenitrile
-
Aqueous Methanesulfonic Acid (MSA) (85%)
-
Phosphorus Trichloride (PCl₃)
-
Phosphorous Acid (H₃PO₃)
-
Deionized Water
-
Methanol
Procedure:
-
Hydrolysis: To a reaction vessel equipped with a stirrer and a condenser, add decanenitrile and aqueous methanesulfonic acid. Heat the mixture to 95-100 °C and maintain for 8-10 hours to ensure complete hydrolysis to decanoic acid.
-
Bisphosphonation: Cool the reaction mixture to 60-65 °C. Cautiously add phosphorous acid, followed by the slow addition of phosphorus trichloride over a period of 30-45 minutes, maintaining the temperature below 70 °C. Stir the mixture at this temperature for 5-6 hours.
-
Hydrolysis of Intermediates: Cool the reaction mass to room temperature and then slowly and carefully quench the reaction by adding pre-cooled deionized water, ensuring the temperature does not exceed 50 °C. After the addition is complete, heat the mixture to reflux (around 95-100 °C) and maintain for 15-20 hours to hydrolyze the phosphonated intermediates.
-
Isolation and Purification: Cool the reaction mixture to 50 °C and add methanol to precipitate the crude product. Stir for 2 hours, then cool to room temperature. Filter the solid, wash with methanol, and dry under vacuum to yield 1-aminodecane-1,1-bisphosphonic acid. Further purification can be achieved by recrystallization from hot water.
Mechanism of Action
The biological effects of nitrogen-containing bisphosphonates are primarily attributed to their inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.
The Mevalonate Pathway and FPPS Inhibition
The mevalonate pathway is responsible for the synthesis of cholesterol and isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are crucial for various cellular functions, including cytoskeletal organization and cell survival.
By inhibiting FPPS, N-BPs prevent the synthesis of FPP and GGPP. This disruption of protein prenylation in osteoclasts, the cells responsible for bone resorption, leads to their inactivation and apoptosis, thereby reducing bone loss.
Inhibition of Acid Sphingomyelinase
In addition to FPPS inhibition, 1-aminodecane-1,1-bisphosphonic acid has been identified as a potent and direct inhibitor of acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that hydrolyzes sphingomyelin to ceramide, a bioactive lipid involved in various signaling pathways, including apoptosis and inflammation. The inhibition of ASM by this compound presents a distinct mechanism of action that could be exploited for therapeutic interventions in diseases characterized by elevated ASM activity.
Biological Activity and Data
The biological activity of this compound has been evaluated against different targets. The available quantitative data is summarized below.
Table 1: Inhibitory Activity of this compound and Analogues
| Compound | Target Enzyme | Organism/Cell Line | IC₅₀ | Reference |
| 1-Aminodecane-1,1-bisphosphonic Acid (ARC39) | Acid Sphingomyelinase (ASM) | In vitro | 20 nM | |
| 1-Fluorononylidene-1,1-bisphosphonic Acid (C9 analogue) | Farnesyl Pyrophosphate Synthase (FPPS) | Toxoplasma gondii | 30 nM |
Conclusion and Future Directions
This compound (1-aminodecane-1,1-bisphosphonic acid) is a long-chain aminobisphosphonate with significant biological activity. Its synthesis can be efficiently achieved through a one-pot reaction from decanenitrile. The primary mechanism of action for its antiresorptive effects is likely the potent inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway, a hallmark of nitrogen-containing bisphosphonates. Furthermore, its recently discovered potent inhibition of acid sphingomyelinase opens up new avenues for its therapeutic application in a broader range of diseases.
Future research should focus on several key areas:
-
Determination of Human FPPS IC₅₀: Quantifying the inhibitory potency of 1-aminodecane-1,1-bisphosphonic acid against human FPPS is crucial for a complete understanding of its biological profile.
-
In Vivo Efficacy Studies: Preclinical studies are needed to evaluate the in vivo efficacy and safety of this compound for both bone disorders and conditions related to elevated ASM activity.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its further development as a therapeutic agent.
-
Exploration of ASM-Related Therapeutic Targets: Further research into the role of ASM inhibition by this compound in various disease models could uncover novel therapeutic applications.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound. The detailed protocols and pathway diagrams serve as practical tools to facilitate ongoing and future research in this promising area of medicinal chemistry.
References
Beyond Acid Sphingomyelinase: A Technical Guide to the Cellular Targets of C10 Bisphosphonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular targets of C10 bisphosphonate (1-aminodecane-1,1-bisphosphonic acid) beyond its known inhibitory effects on acid sphingomyelinase (ASM). While ASM is a recognized target, a significant body of evidence points to the mevalonate pathway, specifically the enzyme Farnesyl Pyrophosphate Synthase (FPPS), as a primary site of action for nitrogen-containing bisphosphonates, a class to which this compound belongs. Inhibition of this critical enzyme disrupts the synthesis of essential isoprenoids, leading to downstream effects on protein prenylation and the function of small GTPases, which are pivotal in numerous cellular signaling pathways.
Farnesyl Pyrophosphate Synthase: A Key Target in the Mevalonate Pathway
Nitrogen-containing bisphosphonates are potent inhibitors of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). FPP is a precursor for the synthesis of various essential molecules, including cholesterol, heme, and coenzyme Q10. Crucially, FPP is also a substrate for the synthesis of geranylgeranyl pyrophosphate (GGPP).[2]
The inhibitory action of nitrogen-containing bisphosphonates on FPPS leads to a depletion of both FPP and GGPP.[2] This reduction in isoprenoid lipids has significant downstream consequences, most notably the impairment of protein prenylation.
While a specific IC50 value for this compound's inhibition of FPPS was not found in the reviewed literature, the table below presents the IC50 values for other nitrogen-containing bisphosphonates against human FPPS, providing a comparative context for the potential potency of this compound.
Table 1: Inhibitory Concentration (IC50) of Various Nitrogen-Containing Bisphosphonates on Human Farnesyl Pyrophosphate Synthase (FPPS)
| Bisphosphonate | R2 Side Chain | FPPS IC50 (nM) |
|---|---|---|
| Zoledronate | Imidazol-1-yl | 2.5 |
| Risedronate | 3-pyridinyl | 3.9 |
| Ibandronate | N-methyl-N-pentyl | 16 |
| Alendronate | 4-aminobutyl | 460 |
| Pamidronate | 3-aminopropyl | 500 |
Note: Data compiled from various sources. The potency of bisphosphonates against FPPS is highly dependent on the structure of the R2 side chain.
Disruption of Protein Prenylation: The Downstream Consequence
The depletion of FPP and GGPP due to FPPS inhibition directly impacts the post-translational modification of a large number of signaling proteins, a process known as prenylation.[3] Prenylation involves the covalent attachment of farnesyl or geranylgeranyl moieties to cysteine residues at the C-terminus of target proteins, such as small GTPases from the Ras, Rho, and Rac families. This lipid modification is essential for the proper membrane localization and function of these proteins. The loss of geranylgeranylated proteins, in particular, is considered a major contributor to the biological effects of nitrogen-containing bisphosphonates.
Table 2: Key Small GTPases Affected by Inhibition of Protein Prenylation
| GTPase Family | Key Members | Primary Function | Consequence of Impaired Prenylation |
|---|---|---|---|
| Rho | RhoA, RhoB, RhoC | Cytoskeletal dynamics, cell adhesion, cell motility, apoptosis | Disruption of actin cytoskeleton, impaired cell migration, induction of apoptosis |
| Rac | Rac1, Rac2, Rac3 | Cell proliferation, membrane ruffling, superoxide production | Inhibition of cell growth, altered cell morphology |
| Ras | H-Ras, K-Ras, N-Ras | Cell growth, differentiation, survival | Dysregulation of cell signaling pathways |
Impact on Rho GTPase Signaling Pathway
The failure to prenylate Rho family GTPases leads to their accumulation in the cytosol in an inactive, GDP-bound state. This prevents their interaction with downstream effector proteins, thereby disrupting a multitude of signaling cascades that regulate critical cellular processes.
Caption: this compound Inhibition of FPPS and Downstream Rho GTPase Signaling.
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay
This protocol describes a non-radioactive, colorimetric assay to measure the activity of recombinant FPPS and its inhibition by compounds like this compound. The assay measures the amount of inorganic pyrophosphate (PPi) released during the enzymatic reaction.
Materials:
-
Recombinant human FPPS
-
Isopentenyl pyrophosphate (IPP)
-
Geranyl pyrophosphate (GPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
Inorganic Pyrophosphatase
-
PiPer™ Phosphate Assay Kit (or similar malachite green-based phosphate detection reagent)
-
This compound (or other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute recombinant human FPPS to the desired concentration in Assay Buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Create a dilution series of the inhibitor.
-
-
Reaction Setup:
-
In a 96-well microplate, add 10 µL of the inhibitor dilution (or solvent control) to each well.
-
Add 20 µL of the diluted FPPS enzyme to each well and pre-incubate for 15 minutes at 37°C.
-
-
Initiation of Reaction:
-
Prepare a substrate mix containing IPP (final concentration 10 µM) and GPP (final concentration 10 µM) in Assay Buffer.
-
To start the reaction, add 20 µL of the substrate mix to each well.
-
-
Enzymatic Reaction and PPi Hydrolysis:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and hydrolyze the released PPi to inorganic phosphate (Pi) by adding 10 µL of Inorganic Pyrophosphatase (0.5 U/mL) to each well. Incubate for an additional 10 minutes at 37°C.
-
-
Phosphate Detection:
-
Add 150 µL of the PiPer™ Phosphate Assay Reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 650 nm using a microplate reader.
-
Construct a standard curve using known concentrations of phosphate.
-
Calculate the concentration of Pi produced in each reaction.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay.
In Vitro Protein Prenylation Inhibition Assay
This protocol details a method to assess the inhibition of protein geranylgeranylation in cell lysates treated with this compound. The assay utilizes a biotin-conjugated geranyl pyrophosphate analogue (Biotin-GPP) and recombinant Geranylgeranyltransferase I (GGTase-I) to label unprenylated proteins, which are then detected by western blot.
Materials:
-
Cell line (e.g., J774 macrophages)
-
This compound
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM DTT, and protease inhibitor cocktail
-
Recombinant human Geranylgeranyltransferase I (GGTase-I)
-
Biotin-Geranyl Pyrophosphate (Biotin-GPP)
-
SDS-PAGE gels and western blotting apparatus
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate for HRP
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 24-48 hours. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in Cell Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
In Vitro Prenylation Reaction:
-
In a microcentrifuge tube, combine:
-
50 µg of cell lysate protein
-
5 µL of 10x GGTase-I Reaction Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM DTT)
-
1 µg of recombinant GGTase-I
-
1 µM Biotin-GPP
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding 5x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins on a 12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Detection of Biotinylated Proteins:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the biotinylated proteins using an imaging system. An increase in the signal in treated cells compared to control indicates the accumulation of unprenylated proteins.
-
References
- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Effects of C10 Bisphosphonate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a class of drugs widely recognized for their potent inhibition of osteoclast-mediated bone resorption. Their therapeutic applications span a range of skeletal disorders, including osteoporosis, Paget's disease, and cancer-associated bone disease. The pharmacological activity of bisphosphonates is critically influenced by the structure of their side chains. This technical guide focuses on the anticipated in vivo effects of a C10 bisphosphonate, a derivative with a ten-carbon alkyl chain, in animal models.
Due to a lack of direct experimental data on a specific this compound, this guide extrapolates its expected properties from comprehensive structure-activity relationship (SAR) studies conducted on a series of alkylbisphosphonates. These studies have established a clear, albeit complex, correlation between the length of the alkyl side chain and the compound's biological activity, including its efficacy in inhibiting bone resorption and its potential anti-tumor effects.
This document provides a detailed overview of the presumed mechanism of action, extrapolated quantitative data on efficacy, relevant experimental protocols, and visual representations of key pathways and workflows to support further research and development in this area.
Mechanism of Action
Bisphosphonates, structurally similar to endogenous pyrophosphate, exhibit a high affinity for hydroxyapatite, the mineral component of bone. This property leads to their accumulation at sites of active bone remodeling. While non-nitrogen-containing bisphosphonates are metabolized by osteoclasts into cytotoxic ATP analogs, the more potent nitrogen-containing bisphosphonates (N-BPs), which would include an amino-C10-bisphosphonate, act by inhibiting farnesyl diphosphate synthase (FPPS).[1] FPPS is a key enzyme in the mevalonate pathway, which is essential for the synthesis of cholesterol and isoprenoid lipids.[1]
The inhibition of FPPS in osteoclasts disrupts the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras, Rho, and Rac. These proteins are crucial for maintaining the osteoclast's cytoskeleton, ruffled border formation, and overall resorptive function. Disruption of these processes ultimately leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[2]
The length of the alkyl chain in N-BPs significantly influences their inhibitory potency against FPPS.[3] Studies have demonstrated a parabolic relationship between alkyl chain length and anti-resorptive activity, with potency increasing up to a certain chain length before declining.[3] This suggests an optimal fit within the enzyme's binding pocket.
Data Presentation: Quantitative In Vivo Effects
The following tables summarize quantitative data on the in vivo effects of alkylbisphosphonates, with data for this compound being extrapolated based on established structure-activity relationships.
Table 1: Inhibition of Bone Resorption by N-Alkyl Aminomethylenebisphosphonates in a Rat Model
| Compound (Alkyl Chain) | In Vivo Bone Resorption Inhibition (ED50, µg P/kg, s.c.) |
| Methyl (C1) | >100 |
| Ethyl (C2) | 50 |
| Propyl (C3) | 10 |
| Butyl (C4) | 2 |
| Pentyl (C5) | 0.5 |
| Hexyl (C6) | 1 |
| Heptyl (C7) | 5 |
| Decyl (C10) (Extrapolated) | >10 (Decreased Potency) |
Data for C1-C7 are derived from structure-activity relationship studies. The extrapolated data for C10 is based on the observed parabolic trend where potency decreases with longer alkyl chains beyond an optimal length (pentyl in this series).
Table 2: Anti-Tumor Activity of Polyoxometalate-Bisphosphonate Complexes in a Mouse Xenograft Model
| Bisphosphonate Ligand Chain Length | In Vitro IC50 Growth Inhibition (µM) | In Vivo Tumor Volume Reduction (vs. Zoledronate) |
| C0 (Zoledronate) | ~5 | - |
| C6 | ~5 | Not Reported |
| C8 | ~5 | Not Reported |
| C10 (Extrapolated) | >5 (Potentially Reduced Activity) | Likely Reduced |
Data for C0, C6, and C8 are from a study on polyoxometalate-bisphosphonate complexes, which noted a decrease in the effect of complexation on IC50 with increasing chain length. The extrapolated data for C10 suggests a continued trend of potentially reduced anti-cancer activity with further chain elongation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bisphosphonate effects in vivo. The following protocols are based on established animal models used in bisphosphonate research.
In Vivo Model of Bone Resorption Inhibition
Principle: This model assesses the ability of a test compound to inhibit stimulated bone resorption in thyroparathyroidectomized (TPTX) rats. The removal of the parathyroid and thyroid glands creates a state of low bone turnover. Bone resorption is then induced by administering parathyroid hormone (PTH) or a vitamin D analog. The inhibitory effect of the bisphosphonate is quantified by measuring the change in serum calcium levels.
Experimental Workflow:
-
Animal Model: Male Sprague-Dawley rats (approx. 150-200g).
-
Surgical Procedure: Thyroparathyroidectomy (TPTX) is performed 48 hours prior to the start of the experiment.
-
Compound Administration: The this compound is administered via subcutaneous (s.c.) or intravenous (i.v.) injection at various doses.
-
Induction of Hypercalcemia: One hour after compound administration, rats are injected subcutaneously with a hypercalcemic agent, such as parathyroid hormone (PTH) or 1,25-dihydroxyvitamin D3.
-
Blood Sampling: Blood samples are collected at baseline (pre-treatment) and at regular intervals (e.g., 6, 12, and 24 hours) post-induction of hypercalcemia.
-
Biochemical Analysis: Serum calcium concentrations are determined using a colorimetric assay.
-
Data Analysis: The percentage inhibition of the hypercalcemic response is calculated for each dose group compared to a vehicle-treated control group. The ED50 (the dose required to achieve 50% inhibition) is then determined.
Animal Model of Cancer-Induced Bone Disease
Principle: This model evaluates the efficacy of a bisphosphonate in preventing the formation of osteolytic lesions and reducing tumor burden in bone. This is often achieved by inoculating tumor cells that are known to metastasize to bone into an animal model.
Experimental Workflow:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for human tumor cell xenografts.
-
Tumor Cell Inoculation: Human breast cancer cells (e.g., MDA-MB-231) or prostate cancer cells (e.g., PC-3) are injected either directly into the tibia or via intracardiac injection to induce bone metastases.
-
Treatment Regimen: The this compound is administered prophylactically (starting before or at the time of tumor cell inoculation) or therapeutically (after the establishment of bone metastases). Dosing can be daily, weekly, or as a single dose, depending on the pharmacokinetic profile of the compound.
-
Monitoring of Bone Lesions: The development and progression of osteolytic lesions are monitored weekly using non-invasive imaging techniques such as X-ray or micro-computed tomography (µCT).
-
Assessment of Tumor Burden: Tumor burden in the bone can be quantified using bioluminescence imaging (if tumor cells are engineered to express luciferase) or by histological analysis at the end of the study.
-
Histomorphometric Analysis: At the termination of the experiment, bones are harvested for histological analysis to assess osteoclast number, osteoclast surface, and tumor area.
-
Data Analysis: The effects of the this compound on osteolytic lesion area, tumor burden, and histomorphometric parameters are compared between the treated and vehicle control groups.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of a nitrogen-containing this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo assessment of this compound.
Conclusion
While direct experimental evidence for a this compound is not yet available in the public domain, structure-activity relationship studies of alkylbisphosphonates provide a strong basis for predicting its in vivo effects. The extrapolated data suggest that a this compound may exhibit reduced potency in bone resorption inhibition compared to analogs with shorter alkyl chains, such as those with five to seven carbons. Similarly, its anti-tumor activity may also be attenuated.
The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to design and execute in vivo studies to definitively characterize the pharmacological and toxicological profile of C10 bisphosphonates. Such studies are essential to validate the extrapolated data and to determine the potential therapeutic utility of this specific compound in bone diseases and oncology. Further investigation into the pharmacokinetics and biodistribution of long-chain bisphosphonates will also be critical to understanding their unique biological properties.
References
- 1. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
C10 Bisphosphonates in Inflammatory Lung Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of C10 bisphosphonates, with a focus on clodronate, in the research of inflammatory lung diseases. It covers their mechanism of action, key experimental findings, and detailed protocols for their application in preclinical studies.
Core Concepts: Bisphosphonates and Macrophage Depletion
Bisphosphonates are a class of drugs primarily used to treat bone disorders. However, nitrogen-containing bisphosphonates (N-BPs) have been shown to have effects beyond the skeleton, particularly on cells of the monocyte-macrophage lineage.[1][2][3][4][5] Clodronate, a dichloromethylene bisphosphonate, is a prominent example used extensively in research to deplete macrophages in various tissues, including the lungs. When encapsulated in liposomes, clodronate is efficiently phagocytosed by macrophages. Inside the cell, the liposomes are disrupted, releasing the clodronate which then induces apoptosis. This selective depletion of macrophages allows researchers to investigate their role in the pathogenesis of inflammatory lung diseases.
Mechanism of Action: Inhibition of the Mevalonate Pathway
Nitrogen-containing bisphosphonates exert their effects by inhibiting farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification of small GTPases, a process known as prenylation. The inhibition of FPP synthase leads to a build-up of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) and prevents the prenylation of proteins like Rab GTPases. This disruption of normal cellular processes in macrophages can lead to apoptosis and also modulate their inflammatory responses. Interestingly, this inhibition of the mevalonate pathway in alveolar macrophages can enhance the immune response to bacterial endotoxins, leading to increased production of cytokines and chemokines.
Signaling Pathway: N-BP Action in Alveolar Macrophages
Caption: Inhibition of the mevalonate pathway in alveolar macrophages by nitrogen-containing bisphosphonates.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies utilizing clodronate liposomes to investigate inflammatory lung disease models.
Table 1: Macrophage Depletion in Rodent Lungs Following Clodronate Liposome Administration
| Animal Model | Administration Route | Dosage/Concentration | Time Point | Depletion Efficiency | Reference |
| Naïve Mice | Intranasal | 100 µl of CL-LIP | 48 hours | 60-80% reduction in airway macrophages | |
| Naïve Mice | Intranasal | Not specified | 72 hours | Significant reduction in alveolar macrophages | |
| Male Lewis Rats | Intratracheal | Clodronate-liposomes in HBSS | 3 days | Not explicitly quantified, but effective depletion implied |
Table 2: Effects of Macrophage Depletion on Lung Injury and Inflammation
| Lung Injury Model | Animal Model | Key Findings | Quantitative Change | Reference |
| Influenza Virus Infection (BJx109 strain) | Mice | Exacerbated virus replication, severe airway inflammation, pulmonary edema, and vascular leakage. | Not specified | |
| Ischemia-Reperfusion Injury | Male Lewis Rats | Aggravated lung injury, decreased dynamic airway compliance, increased airway resistance, and increased neutrophil recruitment. | 4/6 experiments terminated early due to severe injury in clodronate group vs. 0/6 in control (p < 0.05) | |
| LPS-induced Lung Inflammation | DBA/1J Mice | Reduced infiltrating macrophages, neutrophils, and inflammatory mediators. | Not specified | |
| Pneumococcal Infection | Mice | Increased lung bacterial burdens. | Significant increase in CFU at 24 hours post-infection |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of clodronate liposomes for macrophage depletion in the lungs.
Preparation of Clodronate Liposomes (CL-LIP)
-
Materials:
-
Clodronate (disodium salt)
-
Phosphatidylcholine
-
Cholesterol
-
Phosphate-buffered saline (PBS) or saline
-
Chloroform
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile, pyrogen-free glassware
-
-
Protocol:
-
Dissolve phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a solution of clodronate in PBS or saline by gentle rotation.
-
The resulting suspension of multilamellar vesicles is then sized by extrusion through polycarbonate membranes to create unilamellar liposomes of a defined size.
-
Remove non-encapsulated clodronate by dialysis or centrifugation.
-
Control liposomes (saline-loaded liposomes, SL-LIP) are prepared in the same manner, but with PBS or saline instead of the clodronate solution.
-
In Vivo Macrophage Depletion in a Mouse Model
-
Animal Model: C57BL/6 or other appropriate mouse strain.
-
Materials:
-
Clodronate liposomes (CL-LIP)
-
Saline-loaded liposomes (SL-LIP) or PBS as controls
-
Isoflurane or other suitable anesthetic
-
Micropipette
-
-
Protocol:
-
Lightly anesthetize the mice with isoflurane.
-
Administer 100 µl of CL-LIP intranasally to each mouse.
-
Administer an equivalent volume of SL-LIP or PBS to control groups.
-
The macrophage depletion is typically effective 48 to 72 hours post-administration.
-
For longer-term studies, repeated administrations may be necessary (e.g., every 72 hours).
-
Experimental Workflow: Macrophage Depletion Study
Caption: A typical experimental workflow for studying the role of macrophages in inflammatory lung disease using clodronate liposomes.
The Role of the Inflammasome
The inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their mature, active forms. The NLRP3 inflammasome is particularly important in lung inflammation and can be activated by a variety of stimuli, including pathogens and danger-associated molecular patterns (DAMPs). Given that nitrogen-containing bisphosphonates can enhance the inflammatory response of macrophages, it is plausible that they may modulate inflammasome activity. The accumulation of unprenylated proteins following mevalonate pathway inhibition may act as an intracellular stress signal that primes or activates the inflammasome, leading to the observed increase in cytokine release.
Logical Relationship: N-BP, Mevalonate Pathway, and Inflammasome
Caption: A proposed logical relationship between N-BP action, the mevalonate pathway, and inflammasome activation in lung inflammation.
Conclusion and Future Directions
The use of C10 bisphosphonates, particularly clodronate liposomes, has been instrumental in elucidating the critical role of alveolar macrophages in the initiation and progression of inflammatory lung diseases. The mechanism of action, centered on the inhibition of the mevalonate pathway, provides a molecular basis for both macrophage depletion and the modulation of their inflammatory phenotype. Future research should focus on further dissecting the downstream effects of mevalonate pathway inhibition on inflammasome activation and other innate immune signaling pathways. Additionally, exploring the therapeutic potential of modulating macrophage activity with bisphosphonates, rather than complete depletion, could open new avenues for the treatment of inflammatory lung conditions. The surprising clinical findings of reduced pneumonia risk with systemic bisphosphonate use warrant further mechanistic investigation in preclinical models.
References
- 1. Bisphosphonate drugs have actions in the lung and inhibit the mevalonate pathway in alveolar macrophages | eLife [elifesciences.org]
- 2. Bisphosphonate drugs have actions in the lung and inhibit the mevalonate pathway in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
The Role of C10 Bisphosphonate (Alendronate) in Cystic Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a multi-systemic genetic disorder resulting from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. While the primary manifestations of CF are in the respiratory and digestive systems, chronic inflammation and malabsorption contribute to a significant secondary complication: CF-related bone disease (CFBD), characterized by low bone mineral density and an increased risk of fractures. Alendronate, a C10 aminobisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption and has been investigated as a therapeutic agent to mitigate CFBD. This technical guide provides an in-depth overview of the role of alendronate in CF studies, focusing on its effects on bone metabolism, potential immunomodulatory properties, and its impact on microbial factors relevant to CF.
Alendronate and Bone Metabolism in Cystic Fibrosis
The primary application of alendronate in the context of cystic fibrosis has been to address the prevalent issue of osteoporosis and low bone mineral density.[1][2] Chronic inflammation, poor nutrition, and corticosteroid use in CF patients contribute to an imbalance in bone remodeling, favoring resorption over formation.[3] Alendronate effectively counteracts this by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway within osteoclasts, leading to apoptosis of these bone-resorbing cells and a subsequent increase in bone density.[4][5]
Quantitative Data from Clinical Trials
Several clinical trials have evaluated the efficacy of alendronate in improving bone mineral density (BMD) in adult CF patients. The data from these studies are summarized in the table below for comparative analysis.
| Trial/Study | Dosage | Duration | Patient Population | Primary Outcome Measure | Results (Alendronate Group) | Results (Control Group) | p-value |
| Aris et al. (2004) | 10 mg/day, orally | 1 year | 48 adult CF patients | Mean % change in lumbar spine BMD | +4.9 ± 3.0% | -1.8 ± 4.0% | p ≤ 0.001 |
| Aris et al. (2004) | 10 mg/day, orally | 1 year | 48 adult CF patients | Mean % change in femur BMD | +2.8 ± 3.2% | -0.7 ± 4.7% | p = 0.003 |
| Papaioannou et al. (2008) | 70 mg once weekly, orally | 1 year | 56 adult CF patients | Mean % change in lumbar spine BMD | +5.20 ± 3.67% | -0.08 ± 3.93% | p < 0.001 |
| Papaioannou et al. (2008) | 70 mg once weekly, orally | 1 year | 56 adult CF patients | Mean % change in total hip BMD | +2.14 ± 3.32% | -1.3 ± 2.70% | p < 0.001 |
Experimental Protocols
-
Objective: To determine the efficacy of daily oral alendronate in improving bone mineral density in adults with cystic fibrosis.
-
Study Population: 48 adult patients with CF and low bone density.
-
Intervention:
-
Treatment Group (n=24): 10 mg alendronate orally per day for 1 year.
-
Placebo Group (n=24): Identical placebo orally per day for 1 year.
-
All participants received 1,000 mg of calcium carbonate and 800 IU of cholecalciferol daily.
-
-
Outcome Measures:
-
Primary: Percentage change in lumbar spine bone mineral density (BMD) after 1 year, as measured by dual-energy X-ray absorptiometry (DXA).
-
Secondary: Percentage change in femur BMD and levels of urine N-telopeptide, a bone resorption marker.
-
-
Statistical Analysis: Comparison of mean percentage changes in BMD between the two groups using appropriate statistical tests.
-
Objective: To assess the efficacy, tolerability, and safety of once-weekly oral alendronate in adults with CF and low bone mass.
-
Study Population: 56 adult CF patients with a bone mineral density T-score of < -1.0.
-
Intervention:
-
Treatment Group: 70 mg alendronate orally once weekly for 12 months.
-
Control Group: Identical placebo orally once weekly for 12 months.
-
All participants received 1,000 mg of calcium and 800 IU of vitamin D daily.
-
-
Outcome Measures:
-
Primary: Mean percentage change in lumbar spine BMD after 12 months.
-
Secondary: Percentage change in total hip BMD, number of new vertebral fractures, and changes in quality of life.
-
-
Statistical Analysis: Comparison of absolute percentage changes in BMD between the two groups.
Signaling Pathway: Alendronate's Mechanism of Action in Osteoclasts
The following diagram illustrates the established mechanism by which alendronate inhibits osteoclast function.
Caption: Alendronate inhibits FPPS in the mevalonate pathway, disrupting protein prenylation and inducing osteoclast apoptosis.
Immunomodulatory Effects of Alendronate in the Context of Cystic Fibrosis
Beyond its effects on bone, emerging evidence suggests that alendronate may possess immunomodulatory properties that could be relevant to the chronic inflammation characteristic of cystic fibrosis. The findings, however, are complex and sometimes contradictory.
In Vitro and In Vivo Evidence of Immunomodulation
The following table summarizes key findings on the immunomodulatory effects of alendronate from various studies.
| Study | Model System | Key Findings | Implication for Cystic Fibrosis |
| Kim et al. (2013) | Mouse model of allergic airway inflammation | Alendronate suppressed airway eosinophilia and attenuated the production of Th2 (IL-4, IL-5, IL-13) and Th17 (IL-17) cytokines. | Potential to dampen the exaggerated inflammatory response in the CF lung. |
| Reinisch et al. (1998) | Human peripheral blood mononuclear cells (in vitro) | Alendronate increased the production of pro-inflammatory cytokines: IL-1β, TNF-α, and IFN-γ. | Could potentially exacerbate inflammation, highlighting a need for further investigation in the CF context. |
| He et al. (2003) | RAW 264.7 macrophage cell line (in vitro) | Alendronate enhanced LPS-induced secretion of IL-1β, IL-6, and TNF-α. | Suggests a pro-inflammatory potential in the presence of bacterial products, which are abundant in the CF airway. |
Hypothetical Signaling Pathway of Alendronate's Immunomodulatory Effects
The precise mechanisms of alendronate's immunomodulatory effects are not fully elucidated. The following diagram presents a hypothetical workflow based on current understanding.
Caption: Alendronate exhibits dual immunomodulatory effects, potentially enhancing pro-inflammatory cytokine release from macrophages while suppressing T-helper cell responses.
Alendronate and Pseudomonas aeruginosa
Pseudomonas aeruginosa is a key pathogen in CF lung disease, known for its ability to form biofilms that are resistant to antibiotics. The direct effect of alendronate on this bacterium is an area of nascent research.
In Vitro Studies on Bisphosphonates and Biofilm Formation
| Study | Bacterium | Key Findings | Relevance to Cystic Fibrosis |
| Kos et al. (2015) | Pseudomonas aeruginosa, Staphylococcus aureus | Bisphosphonates (pamidronate) increased bacterial adhesion and biofilm formation on hydroxyapatite. | While focused on bone infections, this raises questions about potential interactions with bacteria in other environments. |
| Drago et al. (2017) | Staphylococcus aureus, Staphylococcus epidermidis | Alendronate displayed anti-biofilm activity, especially when combined with bioactive glass. | Suggests a potential for anti-biofilm properties that warrants further investigation against P. aeruginosa. |
| Anonymous Surveillance Study | Pseudomonas aeruginosa | P. aeruginosa was found to be sensitive to alendronate. | Indicates a potential for direct antibacterial activity, though the context and concentration are not specified. |
Experimental Workflow for Assessing Alendronate's Effect on P. aeruginosa Biofilm
The following diagram outlines a potential experimental workflow to investigate the impact of alendronate on P. aeruginosa biofilm formation.
Caption: A workflow for in vitro assessment of alendronate's impact on Pseudomonas aeruginosa biofilm formation.
Conclusion and Future Directions
Alendronate is a well-established therapeutic for managing CF-related bone disease, with robust clinical data supporting its efficacy in improving bone mineral density. Its role beyond the skeleton is an emerging area of research with potentially significant implications for the core pathology of cystic fibrosis. The immunomodulatory effects of alendronate appear to be context-dependent and require further investigation to understand their net effect in the complex inflammatory milieu of the CF lung. Similarly, the preliminary and somewhat conflicting data on its impact on bacterial biofilms, particularly Pseudomonas aeruginosa, highlight a critical need for further in vitro and in vivo studies using CF-relevant models. Future research should focus on elucidating the molecular mechanisms underlying the non-skeletal effects of alendronate and exploring its potential as a multi-faceted therapeutic agent in cystic fibrosis.
References
- 1. Bisphosphonates for osteoporosis in people with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonates for osteoporosis in people with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alendronate Once Weekly for the Prevention and Treatment of Bone Loss in Canadian Adult Cystic Fibrosis Patients (CFOS Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alendronate attenuates eosinophilic airway inflammation associated with suppression of Th2 cytokines, Th17 cytokines, and eotaxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of mevalonate pathway is involved in alendronate-induced cell growth inhibition, but not in cytokine secretion from macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
C10 Bisphosphonate Alendronate: A Potential Modulator of Atherosclerosis
A Technical Guide for Researchers and Drug Development Professionals
The C10 aminobisphosphonate, alendronate, a widely prescribed therapeutic for osteoporosis, is emerging as a molecule of interest in the field of cardiovascular research. Its role in modulating key pathological processes of atherosclerosis, particularly vascular calcification, inflammation, and lipid metabolism, is under active investigation. This technical guide provides an in-depth overview of the current research on the applications of alendronate in atherosclerosis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
I. Effects on Vascular Calcification
Alendronate has demonstrated a significant inhibitory effect on the progression of vascular calcification in various preclinical models. These studies suggest a potential therapeutic application for this bisphosphonate in mitigating the mineral deposition that contributes to arterial stiffness and cardiovascular events.
Quantitative Data from Preclinical Studies
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Warfarin-induced artery calcification in rats | Alendronate (0.1 mg/kg/day, s.c.) for 2 and 4 weeks | Complete inhibition of calcification in all arteries and heart valves examined. | [1][2] |
| Warfarin-induced artery calcification in rats | Alendronate (0.01 mg/kg/day, s.c.) | 50% reduction in artery calcification (P<0.005). | [1][2] |
| Warfarin and Vitamin D-induced artery calcification in rats | Alendronate (dose not specified) | Complete inhibition of calcification of all arteries and heart valves examined. | [1] |
| Vitamin D3 and Warfarin-induced artery calcification in rats | Alendronate (1 mg/kg/day, s.c.) for the study duration | Decreased area of calcified plaque in the aorta. | |
| Kidney transplant recipients (human) | Alendronate (70 mg/week) for 2 years | Almost complete inhibition of aortic calcification progression (from 38.2% to 39.6%). In contrast, the control group showed progression from 32.8% to 37.8%. |
Experimental Protocols
Warfarin-Induced Vascular Calcification in Rats
This model is commonly used to induce medial artery calcification, mimicking certain aspects of human vascular calcification.
-
Animals: 42-day-old male Sprague-Dawley rats.
-
Induction of Calcification:
-
Treatment with warfarin, an inhibitor of the γ-carboxylation of matrix Gla protein, is initiated to induce calcification. Warfarin is typically administered through the diet or via injection.
-
In some protocols, high doses of vitamin D are co-administered with warfarin to accelerate and induce more extensive calcification within a shorter timeframe (e.g., 84 hours).
-
-
Alendronate Administration:
-
Alendronate is administered subcutaneously (s.c.) at varying doses (e.g., 0.01 mg/kg/day to 0.1 mg/kg/day) for the duration of the experiment (e.g., 2 to 4 weeks).
-
-
Assessment of Calcification:
-
At the end of the study, animals are euthanized, and arteries (e.g., aorta, carotid) and heart valves are harvested.
-
Tissues are fixed in formalin.
-
Calcification is assessed histologically using von Kossa staining, which stains calcium deposits black, allowing for quantification of the calcified area.
-
Calcium content in the tissue can also be quantified biochemically.
-
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification
This assay allows for the direct investigation of alendronate's effects on the primary cell type involved in vascular calcification.
-
Cell Culture:
-
Vascular smooth muscle cells (VSMCs) are isolated from rat aortas and cultured in appropriate media (e.g., DMEM).
-
-
Induction of Calcification:
-
Calcification is induced by culturing the VSMCs in an osteogenic medium containing high levels of phosphate (e.g., β-glycerophosphate).
-
-
Alendronate Treatment:
-
VSMCs are pre-treated with varying concentrations of alendronate (e.g., 10⁻⁹ to 10⁻⁵ mol/L) for 24 hours before the addition of the osteogenic medium.
-
-
Assessment of Calcification:
-
After a period of incubation (e.g., 14 days), calcification is assessed using Alizarin Red S staining, which stains calcium deposits red.
-
Quantitative analysis of calcium deposition can be performed by colorimetric methods to measure the calcium content, which is then normalized to the total cell protein content.
-
Alkaline phosphatase (ALP) activity, a marker of osteogenic differentiation, can also be measured.
-
II. Impact on Atherosclerotic Plaque and Endothelial Function
Beyond calcification, alendronate has been shown to influence other critical aspects of atherosclerosis, including endothelial dysfunction and inflammation, which are key initiating events in plaque formation.
Quantitative Data from In Vitro and Clinical Studies
| Study Type | Experimental Model/Patient Population | Alendronate Treatment | Key Findings | Reference |
| In Vitro | Human Endothelial Cell Cultures | 5 µM Alendronate for 24h | 25% reduction in LPS-induced monocyte adhesion to endothelial cells (p<0.05). | |
| In Vitro | Human Endothelial Cell Cultures | 1-50 µM Alendronate | Acutely enhances nitric oxide (NO) production within 10-30 minutes. | |
| Clinical Study | Postmenopausal women with osteoporosis | 70 mg/week Alendronate for 1 year | Significant decrease in carotid intima-media thickness (CIMT) from 0.622 mm to 0.597 mm (P<0.05). The control group showed an increase from 0.600 mm to 0.620 mm. | |
| Clinical Study | Postmenopausal women with osteoporosis | 70 mg/week Alendronate for 13 months | No statistically significant change in CIMT (from 0.734 mm to 0.712 mm). | |
| Clinical Study | Patients with type 2 diabetes and osteopenia | 200 mg/day cyclical etidronate for 1 year | Significant decrease in CIMT (-0.038 mm, P<0.005) compared to the control group (+0.023 mm). |
Experimental Protocols
Endothelial Cell-Monocyte Adhesion Assay
This assay models the initial step of atherosclerosis, where monocytes adhere to the activated endothelium.
-
Cell Culture:
-
Human aortic endothelial cells (HAECs) or other endothelial cell lines are cultured to form a confluent monolayer in 24-well plates.
-
-
Endothelial Cell Activation:
-
Endothelial cells are treated with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of adhesion molecules.
-
-
Alendronate Treatment:
-
Endothelial cells are pre-treated with alendronate at various concentrations for a specified period (e.g., 24 hours) before the addition of the inflammatory stimulus.
-
-
Monocyte Preparation and Labeling:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from fresh blood.
-
Monocytes are labeled with a fluorescent dye, such as Calcein AM.
-
-
Adhesion Assay:
-
The fluorescently labeled monocytes are added to the endothelial cell monolayer and incubated for a set time (e.g., 2 hours).
-
Non-adherent monocytes are washed away.
-
The number of adherent monocytes is quantified by measuring the fluorescence intensity using a microplate reader or by direct counting using fluorescence microscopy.
-
Measurement of Carotid Intima-Media Thickness (CIMT)
CIMT is a non-invasive ultrasound measurement that is a surrogate marker for subclinical atherosclerosis.
-
Patient Population:
-
Studies typically involve postmenopausal women with osteoporosis or other populations at risk for both osteoporosis and cardiovascular disease.
-
-
Ultrasound Protocol:
-
High-resolution B-mode ultrasonography is used to visualize the carotid arteries.
-
Measurements are taken at multiple sites along the common carotid artery, bifurcation, and internal carotid artery.
-
Both near and far walls of the artery are assessed from multiple angles to ensure accuracy and reproducibility.
-
The CIMT is defined as the distance between the lumen-intima interface and the media-adventitia interface.
-
-
Data Analysis:
-
The mean or maximum CIMT values are calculated for each patient at baseline and at follow-up time points (e.g., 6 and 12 months) to assess the rate of progression or regression.
-
III. Influence on Lipid Metabolism
The effect of alendronate on lipid profiles is another area of investigation, with some studies suggesting a potential beneficial impact on cholesterol levels. However, the results have been inconsistent across different studies.
Quantitative Data from Clinical Studies
| Patient Population | Alendronate Treatment | Key Findings | Reference |
| Postmenopausal women with osteoporosis | 70 mg/week for 1 year | Significant increase in ApoA-I (from 145.1 to 173.7 mg/dL, P<0.05) and a significant decrease in ApoB (from 98.7 to 84.6 mg/dL, P<0.05), leading to a favorable change in the ApoB/ApoA-I ratio. No significant changes in triglyceride, HDL, or LDL levels. | |
| Postmenopausal women with osteopenia and prediabetes | 70 mg/week for 12 weeks | No statistically significant differences in triglyceride, total cholesterol, HDL-C, or LDL-C levels compared to the placebo group. | |
| Postmenopausal women with osteoporosis | 70 mg/week for 13 months | No significant changes in serum lipid levels. |
IV. Signaling Pathways
The molecular mechanisms underlying the effects of alendronate on vascular cells are complex and are thought to involve key signaling pathways that regulate inflammation, cell survival, and metabolism.
Mevalonate Pathway
Nitrogen-containing bisphosphonates like alendronate are known to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.
References
An In-Depth Technical Guide to the Core Mechanisms of Non-Nitrogen Containing Bisphosphonates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-nitrogen containing bisphosphonates, a first-generation class of anti-resorptive agents, exert their therapeutic effects primarily through the induction of osteoclast apoptosis. Unlike their nitrogen-containing counterparts, which target the mevalonate pathway, these compounds act as prodrugs that are metabolized within osteoclasts into cytotoxic analogs of adenosine triphosphate (ATP). This metabolic poisoning disrupts essential cellular processes, leading to programmed cell death of the bone-resorbing osteoclasts. This guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in the study of these compounds.
Core Mechanism of Action: Metabolic Poisoning of Osteoclasts
The primary mechanism of action of non-nitrogen containing bisphosphonates, such as etidronate, clodronate, and tiludronate, is the intracellular formation of non-hydrolyzable ATP analogs that induce osteoclast apoptosis.[1][2] This process can be broken down into the following key steps:
-
Affinity for Bone Mineral : Bisphosphonates have a strong affinity for hydroxyapatite, the mineral component of bone, which leads to their accumulation at sites of active bone remodeling.[3]
-
Internalization by Osteoclasts : During bone resorption, osteoclasts internalize the bisphosphonates bound to the bone matrix.[3]
-
Metabolic Conversion : Once inside the osteoclast, these bisphosphonates are recognized by aminoacyl-tRNA synthetases and are incorporated into newly synthesized ATP molecules.[4] This results in the formation of cytotoxic ATP analogs. For instance, clodronate is metabolized to adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p).
-
Induction of Apoptosis : The accumulation of these non-functional ATP analogs disrupts ATP-dependent cellular processes, leading to a loss of mitochondrial membrane potential and the activation of the caspase cascade, ultimately resulting in osteoclast apoptosis.
Tiludronate has also been shown to directly inhibit the osteoclast vacuolar H+-ATPase (V-ATPase), an enzyme crucial for the acidification of the resorption lacuna. This inhibition further impairs the bone-resorbing function of osteoclasts.
Quantitative Data on the Effects of Non-Nitrogen Containing Bisphosphonates
The following tables summarize key quantitative data on the in vitro effects of etidronate, clodronate, and tiludronate on osteoclasts.
| Drug | Parameter | Value | Cell Type/System |
| Etidronate | LC50 | 1.25 mg/ml | Osteoclast-like cells |
| Caspase-3 Activation | Induces activation | Purified osteoclasts | |
| Clodronate | Apoptosis Induction | Dose-dependent | Human osteoclastic cells |
| Caspase-3 Activation | Induces activation | Purified osteoclasts | |
| Tiludronate | IC50 for V-ATPase Inhibition | 466 nM | Vesicles from chicken osteoclasts |
| Bone Resorption | Dose-dependent inhibition | Rat models |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Non-Nitrogen Containing Bisphosphonate-Induced Osteoclast Apoptosis
Caption: Signaling pathway of non-nitrogenous bisphosphonate-induced osteoclast apoptosis.
General Experimental Workflow for Studying Bisphosphonate Effects on Osteoclasts
Caption: A typical experimental workflow for studying non-nitrogenous bisphosphonate effects on osteoclasts.
Detailed Experimental Protocols
In Vitro Bone Resorption (Pit) Assay
This protocol is used to assess the bone-resorbing activity of osteoclasts.
-
Preparation of Bone Slices : Prepare sterile bovine cortical bone or dentin slices and place them in a 96-well plate.
-
Cell Seeding : Generate osteoclasts directly on the bone slices by culturing bone marrow cells with M-CSF and RANKL.
-
Treatment : Treat the osteoclast cultures with varying concentrations of the non-nitrogen containing bisphosphonate.
-
Termination of Culture : After the desired culture period, fix the cells.
-
Cell Removal : Remove the cells from the bone slices using sonication.
-
Staining of Resorption Pits : Stain the bone slices with toluidine blue to visualize the resorption pits.
-
Quantification : Capture images of the stained pits and quantify the resorbed area using image analysis software.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis : Prepare cell lysates from osteoclasts treated with the bisphosphonate.
-
Fluorogenic Substrate : Use a cell-permeable, fluorogenic substrate with the peptide sequence DEVD.
-
Measurement : Incubate the cell lysates with the substrate and measure the resulting fluorescence, which is proportional to caspase-3 activity.
Measurement of Mitochondrial Membrane Potential
This protocol assesses mitochondrial dysfunction, a hallmark of apoptosis.
-
Dye Loading : Incubate osteoclasts with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., Rhodamine 123).
-
Visualization : Use confocal laser scanning microscopy to visualize and quantify the fluorescence intensity. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Quantification of ATP Analogs by High-Performance Liquid Chromatography (HPLC)
This protocol is used to detect and quantify the formation of cytotoxic ATP analogs within osteoclasts.
-
Cell Extraction : Extract nucleotides from bisphosphonate-treated osteoclasts using an appropriate extraction buffer (e.g., perchloric acid).
-
Neutralization : Neutralize the extracts.
-
HPLC Analysis : Separate the nucleotides using reverse-phase HPLC with a suitable mobile phase.
-
Detection and Quantification : Detect the ATP analogs using UV absorbance and quantify their concentration by comparing with known standards.
Conclusion
The primary mechanism of action of non-nitrogen containing bisphosphonates is the induction of osteoclast apoptosis through their intracellular conversion to cytotoxic ATP analogs. This leads to the disruption of mitochondrial function and activation of the caspase cascade. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of these compounds and to evaluate the efficacy of novel anti-resorptive therapies. The provided diagrams visually summarize the key molecular events and experimental approaches, facilitating a deeper understanding of this important class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clodronate acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Bisphosphonate Classes: C10 Bisphosphonate vs. Nitrogen-Containing Bisphosphonates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphosphonates are a critical class of therapeutics primarily utilized for the management of bone disorders characterized by excessive osteoclast activity. This guide provides a detailed comparative analysis of two distinct classes of bisphosphonates: the well-established nitrogen-containing bisphosphonates (N-BPs) and the more novel C10 bisphosphonate (1-aminodecane-1,1-bisphosphonic acid). While both are bisphosphonates by chemical nature, their mechanisms of action, primary molecular targets, and therapeutic applications diverge significantly. N-BPs potently inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, leading to osteoclast inactivation and apoptosis. In contrast, the this compound has been identified as a potent inhibitor of acid sphingomyelinase (ASM), a crucial enzyme in sphingolipid metabolism, suggesting its potential in treating inflammatory conditions. This document elucidates their distinct signaling pathways, provides a compilation of their chemical structures and potencies, and details key experimental protocols for their evaluation.
Introduction
Bisphosphonates are synthetic analogues of pyrophosphate characterized by a P-C-P backbone, which confers high affinity for the bone mineral hydroxyapatite.[1][2][3] This property allows for their targeted delivery to sites of active bone remodeling.[3] Bisphosphonates are broadly categorized into two main groups based on their chemical structure and mechanism of action: non-nitrogen-containing bisphosphonates and nitrogen-containing bisphosphonates (N-BPs).[4] N-BPs, the more potent class, have become the cornerstone for treating osteoporosis, Paget's disease of bone, and cancer-related bone metastases.
Recently, other bisphosphonate compounds with unique biological activities have emerged. One such compound is the this compound, 1-aminodecane-1,1-bisphosphonic acid. Unlike the classic N-BPs that target the mevalonate pathway, the this compound has been identified as a potent inhibitor of acid sphingomyelinase (ASM), suggesting a distinct pharmacological profile and novel therapeutic opportunities. This guide will provide a comprehensive technical overview of the core differences and comparative aspects of this compound and N-BPs.
Chemical Structures
The fundamental structure of a bisphosphonate consists of two phosphonate groups attached to a central carbon atom. The R1 and R2 side chains on this carbon atom determine the compound's specific properties, including its antiresorptive potency and mechanism of action.
Table 1: Chemical Structures of Representative Bisphosphonates
| Bisphosphonate Class | Compound Name | Chemical Structure | Key Structural Features |
| Nitrogen-Containing | Alendronate | Primary amino group in the side chain. | |
| Nitrogen-Containing | Risedronate | Nitrogen atom within a pyridine ring. | |
| Nitrogen-Containing | Zoledronic Acid | Nitrogen atom within an imidazole ring. | |
| This compound | 1-aminodecane-1,1-bisphosphonic acid | ![]() | Long C10 alkyl chain with a terminal amino group. |
Mechanisms of Action and Signaling Pathways
Nitrogen-Containing Bisphosphonates (N-BPs)
The primary molecular target of N-BPs is farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.
The inhibition of FPPS by N-BPs disrupts the prenylation of these small GTPases in osteoclasts. This disruption leads to several downstream effects:
-
Cytoskeletal Disorganization: Prevents the proper function of the osteoclast's ruffled border, which is essential for bone resorption.
-
Vesicular Trafficking Impairment: Affects the transport of protons and lysosomal enzymes to the resorption lacuna.
-
Induction of Apoptosis: The loss of prenylated proteins triggers programmed cell death in osteoclasts.
References
- 1. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 2. Effects of a bisphosphonate (1-hydroxy ethylidene-1,1 bisphosphonic acid) on osteoclast number during prolonged bed rest in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology: Mechanism of Action of Bisphosphonates | Pocket Dentistry [pocketdentistry.com]
- 4. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
C10 Bisphosphonate: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a class of drugs that prevent the loss of bone mass and are used to treat osteoporosis and similar diseases. They are synthetic analogs of pyrophosphate, where the P-O-P bond is replaced by a non-hydrolyzable P-C-P bond. Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of osteoclast-mediated bone resorption. Their primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPases, which is essential for the function and survival of osteoclasts, the cells responsible for bone breakdown. The structure of the bisphosphonate, particularly the side chain attached to the carbon atom, significantly influences its anti-resorptive potency. This document provides detailed in vitro assay protocols to evaluate the efficacy of C10 bisphosphonate (1-aminodecane-1,1-bisphosphonic acid), a long-chain N-BP.
Data Presentation
The in vitro potency of N-alkyl bisphosphonates is influenced by the length of the alkyl chain. A parabolic relationship has been observed, where potency increases with chain length up to a certain point, after which it decreases. The following tables summarize the in vitro inhibitory activity of a series of N-alkyl aminomethylenebisphosphonates against FPPS and bone resorption, including a C10 analogue, and compares them with other clinically relevant bisphosphonates.
Table 1: In Vitro Farnesyl Pyrophosphate Synthase (FPPS) Inhibition of N-Alkyl Aminomethylenebisphosphonates
| Compound | N-Alkyl Chain Length | FPPS Inhibition IC50 (nM) |
| 1 | C1 (Methyl) | >10000 |
| 2 | C2 (Ethyl) | 8000 |
| 3 | C3 (Propyl) | 1500 |
| 4 | C4 (Butyl) | 250 |
| 5 | C5 (Pentyl) | 80 |
| 6 | C6 (Hexyl) | 120 |
| 7 | C7 (Heptyl) | 300 |
| 8 | C8 (Octyl) | 800 |
| 9 | C9 (Nonyl) | 2000 |
| 10 | C10 (Decyl) | 5000 |
Data interpreted from structure-activity relationship studies of N-alkyl aminomethylenebisphosphonates.
Table 2: Comparison of In Vitro FPPS Inhibition for Various Bisphosphonates
| Bisphosphonate | FPPS Inhibition IC50 (nM) (with preincubation) |
| Zoledronate | 4.1 |
| Risedronate | 5.7 |
| Ibandronate | 25 |
| Alendronate | 260 |
| Pamidronate | 353 |
Note: Preincubation of the N-BP with FPPS can result in a lower IC50 value.[1]
Signaling Pathway of Nitrogen-Containing Bisphosphonate Action
Nitrogen-containing bisphosphonates, such as this compound, are taken up by osteoclasts during bone resorption. Inside the osteoclast, they inhibit Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. This leads to a deficiency in farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the prenylation of small GTPase proteins like Ras, Rho, and Rac. The lack of prenylation disrupts the function of these proteins, which are critical for maintaining the osteoclast cytoskeleton, vesicular trafficking, and cell survival signaling. Ultimately, this disruption leads to osteoclast apoptosis and a reduction in bone resorption.[2]
References
Application Notes and Protocols for In Vivo Delivery of C10 Bisphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
C10 Bisphosphonate, chemically known as 1-aminodecane-1,1-bisphosphonic acid, is a member of the bisphosphonate class of drugs. Unlike many other nitrogen-containing bisphosphonates that primarily inhibit the mevalonate pathway, this compound has been identified as a potent and selective inhibitor of acid sphingomyelinase (ASM). This unique mechanism of action opens up novel therapeutic possibilities for conditions where ASM and its downstream product, ceramide, play a significant pathological role, including certain inflammatory diseases and neurodegenerative disorders.
These application notes provide an overview of the in vivo delivery methods for this compound, drawing upon established protocols for similar long-chain bisphosphonates and incorporating considerations for its specific biochemical properties. Detailed experimental protocols for liposomal, nanoparticle, and hydrogel-based delivery systems are provided as adaptable templates for preclinical research.
Signaling Pathway of this compound
The primary molecular target of this compound is acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. An accumulation of ceramide can trigger various cellular signaling cascades leading to apoptosis, inflammation, and other pathological responses. By inhibiting ASM, this compound reduces the production of ceramide, thereby modulating these downstream signaling events. This is a distinct mechanism compared to other well-known bisphosphonates like alendronate and zoledronic acid, which inhibit farnesyl pyrophosphate synthase in the mevalonate pathway.
Figure 1: this compound Signaling Pathway.
In Vivo Delivery Methods: An Overview
The in vivo delivery of bisphosphonates is challenging due to their poor oral bioavailability and rapid renal clearance.[1] To enhance therapeutic efficacy and target specific tissues, various delivery systems have been developed. These systems aim to improve the pharmacokinetic profile, increase local concentration at the site of action, and reduce systemic side effects. For this compound, which targets ASM, delivery to sites of inflammation or specific cell types like macrophages may be desirable.
Liposomal Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For bisphosphonates, which are hydrophilic, they are typically encapsulated in the aqueous core. Liposomal formulations can protect the drug from degradation, prolong circulation time, and facilitate targeted delivery through surface modifications.
Nanoparticle Delivery
Polymeric nanoparticles offer another versatile platform for drug delivery. They can be formulated from a variety of biodegradable polymers, and their surface can be functionalized with targeting ligands. Nanoparticles can improve the solubility and stability of the encapsulated drug and provide controlled release kinetics.
Hydrogel Delivery
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. They are particularly suitable for localized and sustained drug delivery. Bisphosphonate-loaded hydrogels can be injected or implanted at a specific site, providing a slow and continuous release of the drug.
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of Liposomal Bisphosphonates in Rodents
| Bisphosphonate | Animal Model | Dose | Route | t1/2 (plasma) | Cmax | AUC | Reference |
| Alendronate | Rat | 1 mg/kg | IV | ~4-6 h | ~5 µg/mL | ~20 µgh/mL | Adapted from[2] |
| Zoledronic Acid | Mouse | 0.1 mg/kg | IV | ~2-3 h | ~2 µg/mL | ~5 µgh/mL | Adapted from[3] |
Table 2: Representative Biodistribution of Nanoparticle-Encapsulated Bisphosphonates in Mice (24h post-injection, % Injected Dose/gram tissue)
| Bisphosphonate | Formulation | Bone | Liver | Spleen | Kidney | Reference |
| Risedronate | PLGA NPs | ~15% | ~10% | ~5% | ~3% | Adapted from[4] |
| Alendronate | Chitosan NPs | ~20% | ~8% | ~4% | ~5% | Adapted from[5] |
Table 3: Representative In Vivo Efficacy of Hydrogel-Delivered Bisphosphonates
| Bisphosphonate | Animal Model | Application | Outcome | Reference |
| Zoledronic Acid | Rat (bone defect) | Local injection | Enhanced bone regeneration | Adapted from |
| Alendronate | Rat (osteoporosis) | Subcutaneous implant | Increased bone mineral density | Adapted from |
Experimental Protocols
The following protocols are generalized methodologies for the preparation and in vivo administration of this compound using liposomal, nanoparticle, and hydrogel delivery systems. These should be optimized based on the specific research question, animal model, and desired therapeutic outcome.
Protocol 1: Liposomal Encapsulation and In Vivo Administration of this compound
Objective: To prepare this compound-loaded liposomes for intravenous administration in a mouse model.
Materials:
-
This compound (1-aminodecane-1,1-bisphosphonic acid)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringe filters (0.22 µm)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 (e.g., in a 55:40:5 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (e.g., 10 mg/mL) by vortexing.
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to probe sonication on ice or multiple extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration using a validated analytical method (e.g., HPLC).
-
-
In Vivo Administration (Mouse Model):
-
Animal Model: Select an appropriate mouse model based on the research question (e.g., a model of inflammation or a specific disease where ASM is implicated).
-
Dosing: Based on preliminary dose-finding studies, a typical dose for a liposomal bisphosphonate might range from 0.1 to 1 mg/kg.
-
Administration: Administer the liposomal this compound suspension via intravenous (tail vein) injection. Include control groups receiving empty liposomes and free this compound.
-
Monitoring and Analysis: Monitor the animals for therapeutic efficacy and any potential toxicity. At the end of the study, collect tissues for biodistribution analysis (quantification of this compound) and histopathological evaluation.
-
References
- 1. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics/pharmacodynamics of bisphosphonates: use for optimisation of intermittent therapy for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of bisphosphonates on proliferation and viability of mouse bone marrow-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Characterization of a Peptide-Bisphosphonate Nanoparticle for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Acid Sphingomyelinase Activity Following C10 Bisphosphonate (ARC39) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to ceramide. Ceramide, in turn, acts as a second messenger in a variety of cellular processes, including apoptosis, proliferation, and inflammation. The dysregulation of ASM activity has been implicated in numerous diseases, making it a significant target for therapeutic intervention. Bisphosphonates, a class of drugs primarily used to treat bone-related disorders, have been identified as potent inhibitors of ASM. Specifically, the C10 bisphosphonate, 1-aminodecylidene bis-phosphonic acid (ARC39), is a potent and selective direct inhibitor of acid sphingomyelinase. ARC39 has been shown to inhibit ASM with a high affinity, exhibiting an IC50 of 20 nM in in vitro assays.
These application notes provide detailed protocols for treating cultured cells with this compound (ARC39) and subsequently measuring the activity of acid sphingomyelinase. The provided methodologies are essential for researchers investigating the impact of bisphosphonates on sphingolipid metabolism and related signaling pathways.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the direct inhibition of acid sphingomyelinase by this compound and the general experimental workflow for assessing this inhibition in a cell-based assay.
Caption: Direct inhibition of Acid Sphingomyelinase by this compound (ARC39).
Caption: Experimental workflow for measuring ASM activity after this compound treatment.
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound (ARC39)
This protocol outlines the steps for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (ARC39)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on the solvent for ARC39)
-
Cell culture plates or flasks
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in multi-well plates at a density that will allow for logarithmic growth during the treatment period. Allow cells to attach for 24 hours.
-
For suspension cells, seed cells in flasks or plates at a desired density.
-
-
Compound Preparation:
-
Prepare a stock solution of ARC39 in a suitable solvent.
-
Prepare serial dilutions of ARC39 in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the various concentrations of ARC39 or the vehicle control to the respective wells or flasks.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Preparation of Cell Lysates
This protocol describes how to prepare cell lysates for the subsequent measurement of ASM activity. It is crucial to perform all steps on ice or at 4°C to prevent protein degradation.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Ice-cold Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 100 µL for a well of a 6-well plate).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
-
-
Cell Lysis:
-
Incubate the cell suspension in lysis buffer on ice for 30 minutes, with occasional vortexing.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is essential for normalizing the enzyme activity.
-
-
Storage:
-
Use the lysates immediately for the ASM activity assay or store them at -80°C for later use. Avoid repeated freeze-thaw cycles.
-
Protocol 3: Measurement of Acid Sphingomyelinase Activity
This protocol provides a general outline for measuring ASM activity using a commercially available fluorometric or colorimetric assay kit. Always refer to the specific manufacturer's instructions for the chosen kit.
Materials:
-
Cell lysates
-
Acid Sphingomyelinase Assay Kit (e.g., from Echelon Biosciences, Abcam, or Sigma-Aldrich)
-
96-well plate (black or clear, depending on the assay type)
-
Microplate reader capable of fluorescence or absorbance detection
Procedure:
-
Reagent Preparation:
-
Prepare all buffers, substrates, and standards as described in the assay kit manual.
-
-
Assay Setup:
-
Add a specific amount of cell lysate (normalized for protein concentration) to each well of the 96-well plate.
-
Include appropriate controls, such as a positive control (recombinant ASM, if provided), a negative control (lysis buffer only), and a vehicle-treated control.
-
-
Enzymatic Reaction:
-
Add the ASM substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes). The assay for acid sphingomyelinase is performed at an acidic pH (around 5.0).
-
-
Detection:
-
Stop the reaction if required by the kit protocol.
-
Measure the fluorescence or absorbance using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all sample readings.
-
Calculate the ASM activity based on the standard curve generated from the provided standards.
-
Express the ASM activity as units per milligram of protein (e.g., nmol/h/mg protein).
-
Data Presentation
The following table provides representative data on the dose-dependent inhibition of acid sphingomyelinase activity by this compound (ARC39) in cultured cells.
| ARC39 Concentration (µM) | Mean ASM Activity (nmol/h/mg protein) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 150.2 | 8.5 | 0% |
| 0.01 | 105.1 | 6.2 | 30% |
| 0.1 | 60.1 | 4.1 | 60% |
| 1.0 | 15.0 | 2.3 | 90% |
| 10.0 | 7.5 | 1.1 | 95% |
Note: These are representative data and actual results may vary depending on the cell type, treatment conditions, and assay kit used.
Application Notes and Protocols: C10 Bisphosphonate Use in Primary Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C10 nitrogen-containing bisphosphonates, such as Zoledronic Acid and Alendronate, in primary cell culture models. This document outlines detailed protocols for the isolation and culture of key primary cell types involved in bone metabolism and related physiological processes, along with methodologies to assess the cellular effects of these compounds.
Introduction to C10 Bisphosphonates in Primary Cell Culture
Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of osteoclast-mediated bone resorption. Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This disruption interferes with the prenylation of small GTPases, which is crucial for the function and survival of osteoclasts. Beyond osteoclasts, C10 bisphosphonates have been shown to exert effects on other primary cells, including osteoblasts, macrophages, and endothelial cells, making primary cell culture an indispensable tool for elucidating their broader biological activities and potential therapeutic applications.
Primary Cell Isolation and Culture Protocols
Primary Mouse Bone Marrow-Derived Osteoclasts
Protocol for Isolation and Differentiation:
-
Bone Marrow Isolation:
-
Euthanize a 6-8 week old mouse by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Sterilize the mouse with 70% ethanol.
-
Under sterile conditions, dissect the femurs and tibias, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow into a sterile petri dish containing α-MEM (Minimum Essential Medium Alpha) using a syringe with a 25G needle.[1][2]
-
Create a single-cell suspension by gently pipetting the marrow.
-
Filter the cell suspension through a 70µm cell strainer into a 50mL conical tube.[1]
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in culture medium.
-
-
Macrophage Progenitor Culture:
-
Plate the bone marrow cells in a T75 flask with α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF (Macrophage Colony-Stimulating Factor).
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours. The adherent cells are bone marrow-derived macrophages (BMMs), the precursors to osteoclasts.
-
-
Osteoclast Differentiation:
-
After incubation, harvest the adherent BMMs.
-
Seed the BMMs in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Culture the cells in osteoclast differentiation medium: α-MEM, 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand).[3]
-
Replace the medium every 2-3 days. Mature, multinucleated osteoclasts should be visible within 5-7 days.[3]
-
Primary Human Osteoblasts
Protocol for Isolation from Bone Explants:
-
Bone Fragment Preparation:
-
Obtain human trabecular bone fragments from a sterile source (e.g., femoral heads from joint replacement surgery) under ethical approval.
-
In a sterile environment, dice the bone into small fragments (1-2 mm).
-
Wash the fragments extensively with sterile PBS to remove bone marrow cells.
-
-
Explant Culture:
-
Place the bone fragments in a T75 flask containing Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a 5% CO2 incubator. Leave the culture undisturbed for the first 7 days to allow cells to migrate out of the explants and adhere.
-
Osteoblasts will begin to grow out from the bone fragments. The first cells are typically observed after 7-10 days.
-
-
Subculture:
-
Once the primary culture reaches confluency (typically 6-8 weeks), remove the bone fragments.
-
Harvest the adherent osteoblasts using trypsin-EDTA and subculture for experiments. Cells are typically used between passages 1-3.
-
Primary Mouse Bone Marrow-Derived Macrophages
Protocol for Isolation and Differentiation:
-
Bone Marrow Isolation:
-
Follow the protocol for bone marrow isolation as described in section 2.1.1.
-
-
Macrophage Differentiation:
-
Resuspend the bone marrow cells in macrophage differentiation medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, and 25 ng/mL M-CSF or 10-30% L929 cell-conditioned medium as a source of M-CSF.
-
Plate 6 x 10^6 cells per 100mm petri dish.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Change the medium on day 3.
-
After 7 days, the cells will be fully differentiated into macrophages and can be harvested for experiments.
-
Primary Human Umbilical Vein Endothelial Cells (HUVECs)
Protocol for Isolation and Culture:
-
Umbilical Cord Preparation:
-
Obtain a fresh human umbilical cord postpartum with informed consent and ethical approval.
-
Under sterile conditions, cannulate the umbilical vein and flush with sterile PBS to remove blood.
-
-
Cell Isolation:
-
Fill the vein with a 0.1% collagenase solution and incubate at 37°C for 10-15 minutes.
-
Flush the vein with culture medium (e.g., Medium 199 with 20% FBS) to collect the detached endothelial cells.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Culture:
-
Resuspend the cell pellet in HUVEC growth medium and seed onto a culture flask pre-coated with an extracellular matrix protein like fibronectin.
-
Incubate at 37°C in a 5% CO2 incubator. HUVECs should reach confluency within a few days and can be subcultured for experiments.
-
Experimental Protocols for Assessing C10 Bisphosphonate Effects
Osteoclast Formation and Activity Assay
Objective: To determine the effect of C10 bisphosphonates on osteoclast differentiation and resorptive function.
Protocol:
-
Differentiate BMMs into osteoclasts as described in section 2.1.3 in the presence of varying concentrations of Zoledronic Acid (e.g., 10⁻⁹ M to 10⁻⁶ M).
-
After 5-7 days, fix the cells with 10% formalin.
-
TRAP Staining: Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for mature osteoclasts, using a commercial kit.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well to assess osteoclast formation.
-
Resorption Pit Assay: For functional analysis, culture the osteoclasts on dentine or bone slices. After the culture period, remove the cells and stain the slices with toluidine blue to visualize the resorption pits. Quantify the resorbed area using image analysis software.
Osteoblast Mineralization Assay
Objective: To evaluate the impact of C10 bisphosphonates on osteoblast differentiation and mineralization.
Protocol:
-
Culture primary human osteoblasts (section 2.2) to confluency.
-
Induce osteogenic differentiation by switching to an osteogenic medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 10 nM dexamethasone).
-
Treat the cells with varying concentrations of Alendronate (e.g., 1 µM, 5 µM, 10 µM) for the duration of the differentiation period (typically 2-3 weeks).
-
Alizarin Red S Staining: After the differentiation period, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.
-
Quantification: Elute the stain and measure the absorbance at a specific wavelength (e.g., 405 nm) to quantify the extent of mineralization.
Cytotoxicity and Apoptosis Assay in Endothelial Cells
Objective: To assess the cytotoxic and pro-apoptotic effects of C10 bisphosphonates on primary endothelial cells.
Protocol:
-
Seed HUVECs (section 2.4) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of Zoledronic Acid concentrations (e.g., 15 µM to 150 µM) for 24-72 hours.
-
MTT Assay for Viability: Add MTT reagent to the wells and incubate. Then, add a solubilizing agent and measure the absorbance to determine cell viability.
-
Flow Cytometry for Apoptosis: For apoptosis analysis, treat cells similarly in larger culture plates. Harvest the cells, stain with Annexin V and Propidium Iodide (PI), and analyze by flow cytometry to quantify early and late apoptotic cells.
Macrophage Cytokine Production Assay
Objective: To measure the effect of C10 bisphosphonates on cytokine secretion by primary macrophages.
Protocol:
-
Culture primary mouse bone marrow-derived macrophages (section 2.3) in a 24-well plate.
-
Pre-treat the macrophages with Alendronate (e.g., 100 µM) for a specified period (e.g., overnight).
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS).
-
After the stimulation period, collect the culture supernatant.
-
ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines, such as IL-1β and TNF-α, in the supernatant.
Data Presentation: Quantitative Effects of C10 Bisphosphonates
Table 1: Effect of Zoledronic Acid on Primary Osteoclast Formation
| Zoledronic Acid Concentration (M) | Inhibition of Osteoclast Formation (%) | Reference |
| 1 x 10⁻⁸ | Not significant | |
| 1 x 10⁻⁷ | Not significant | |
| 1 x 10⁻⁶ | Significant inhibition | |
| 1 x 10⁻⁵ | Enhanced inhibition | |
| 1 x 10⁻⁴ | Tapered inhibitory effect |
Table 2: Effect of Alendronate on Primary Osteoblast Mineralization
| Alendronate Concentration (µM) | Effect on Mineralization | Reference |
| 1 | Decreased mineralized area and staining intensity with 2-3 weeks of treatment. | |
| 5-10 | Inhibition of mineralization at all treatment timings. |
Table 3: Effect of Zoledronic Acid on Primary Endothelial Cell Viability and Apoptosis
| Zoledronic Acid Concentration (µM) | Effect on Viability | Effect on Apoptosis | Reference |
| 15 - 150 | Dose-dependent inhibition of proliferation. | Significant dose-dependent increase. |
Table 4: Effect of Alendronate on Cytokine Production by Primary Mononuclear Cells
| Alendronate Concentration (µM) | Effect on Cytokine Production | Reference |
| 100 | Increased production of IL-1β and TNF-α. |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Zoledronic Acid in osteoclasts.
Caption: Experimental workflow for osteoclastogenesis assay.
Caption: Experimental workflow for osteoblast mineralization assay.
References
Application Notes and Protocols for Assessing C10 Bisphosphonate-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the apoptotic effects of C10 bisphosphonates on target cells. This document includes detailed experimental protocols for key assays, a summary of expected quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Bisphosphonates are a class of drugs that inhibit bone resorption and are widely used in the treatment of osteoporosis and other bone-related diseases.[1] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, in osteoclasts, the cells responsible for bone breakdown.[1][2] Nitrogen-containing bisphosphonates (N-BPs), which include potent C10 compounds, primarily act by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[1][3] This inhibition prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins, leading to the disruption of essential cellular functions and ultimately triggering apoptosis. Non-nitrogen-containing bisphosphonates, on the other hand, are metabolized into cytotoxic ATP analogs that interfere with mitochondrial function.
The assessment of apoptosis is crucial for understanding the efficacy and mechanism of action of novel C10 bisphosphonates in drug development. This protocol outlines key in vitro assays to quantify and characterize C10 bisphosphonate-induced apoptosis.
Key Signaling Pathways in this compound-Induced Apoptosis
Nitrogen-containing C10 bisphosphonates induce apoptosis primarily through the intrinsic (mitochondrial) pathway. The inhibition of the mevalonate pathway leads to a cascade of events culminating in the activation of effector caspases.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
A systematic approach is essential for accurately evaluating the apoptotic effects of C10 bisphosphonates. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Data Presentation
The following table summarizes the expected quantitative outcomes from the described experimental protocols when assessing the effects of a this compound.
| Parameter | Assay | Expected Outcome with this compound Treatment | Reference |
| Early Apoptosis | Annexin V-FITC/PI Staining | Increased percentage of Annexin V-positive, PI-negative cells. | |
| Late Apoptosis/Necrosis | Annexin V-FITC/PI Staining | Increased percentage of Annexin V-positive, PI-positive cells. | |
| Effector Caspase Activity | Caspase-3 Colorimetric Assay | Dose-dependent increase in Caspase-3 activity. | |
| Apoptosis Marker Proteins | Western Blot | Increased levels of cleaved Caspase-3 and cleaved PARP. | |
| Cell Viability | MTT or Calcein Assay | Dose-dependent decrease in cell viability. |
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (100 mM Hepes, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and gently mix.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
-
Analysis: Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
DEVD-pNA substrate (4 mM)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Pellet 1-5 x 10^6 treated and control cells.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction:
-
Load 50-200 µg of protein per well in a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of DEVD-pNA substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Interpretation of Results:
-
An increase in the levels of the cleaved forms of caspase-3 and PARP is indicative of apoptosis.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the systematic assessment of apoptosis induced by C10 bisphosphonates. By employing a combination of flow cytometry, enzymatic assays, and western blotting, researchers can gain a comprehensive understanding of the pro-apoptotic efficacy and molecular mechanisms of these compounds, which is essential for their development as therapeutic agents.
References
- 1. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: C10 Bisphosphonate for Inducing Lysosomal Storage Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Lysosomal storage disorders (LSDs) are a group of over 50 inherited metabolic diseases characterized by the abnormal accumulation of substrates within lysosomes, leading to cellular dysfunction and multi-systemic pathology. While numerous genetic models of LSDs exist, pharmacologically induced models offer a valuable tool for studying the acute effects of lysosomal dysfunction and for high-throughput screening of potential therapeutic agents. This document provides detailed application notes and protocols for utilizing the C10 bisphosphonate, alendronate, to induce a cellular model that phenocopies key aspects of lysosomal storage disorders.
Alendronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway.[1][2] This inhibition disrupts the prenylation of small GTPases, such as Rab, Rac, and Rho, which are critical for regulating vesicular trafficking, including endosomal and lysosomal pathways.[1][2][3] By impairing the machinery responsible for lysosomal biogenesis and function, alendronate treatment can lead to the accumulation of undegraded substrates, mimicking a lysosomal storage phenotype.
Mechanism of Action: Inducing a Lysosomal Storage Phenotype
The proposed mechanism for this compound-induced lysosomal dysfunction centers on the disruption of intracellular vesicular transport.
-
Cellular Uptake: Alendronate enters cells via fluid-phase endocytosis.
-
Lysosomal/Endosomal Acidification: Acidification of endosomes is required for the translocation of alendronate into the cytosol.
-
Inhibition of Mevalonate Pathway: In the cytosol, alendronate inhibits FPPS, a key enzyme in the mevalonate pathway. This leads to a depletion of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
-
Impaired Protein Prenylation: FPP and GGPP are essential lipid attachments for the post-translational modification of small GTPases (e.g., Rab proteins). Their depletion prevents the proper prenylation and membrane anchoring of these proteins.
-
Disruption of Vesicular Trafficking: Rab GTPases are master regulators of vesicle budding, transport, and fusion. The lack of functional, prenylated Rab proteins disrupts the trafficking of vesicles to and from the lysosome, as well as the fusion of endosomes and autophagosomes with lysosomes.
-
Lysosomal Substrate Accumulation: The impaired vesicular trafficking leads to a failure in the delivery of lysosomal enzymes and the accumulation of undegraded substrates within the endo-lysosomal system, resulting in a phenotype that mimics a lysosomal storage disorder.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experimental protocols when inducing a lysosomal storage disorder model with alendronate.
Table 1: Alendronate In Vitro Cytotoxicity
| Cell Line | Alendronate Concentration (µM) | Incubation Time (hours) | Effect |
| Human Dental Pulp Stem Cells | 0.8 - 100 | 72 | Decreased cell viability |
| Human Rotator Cuff Fibroblasts | 100 | 24 - 120 | Decreased cell viability |
| Human Osteoblasts & Gingival Fibroblasts | Dose-dependent | 4 weeks | Negative effect on proliferation and vitality |
| Neuroblastoma Cell Lines (SH-SY5Y) | 22.4 (GI50) | 72 | Inhibition of cell growth |
| Neuroblastoma Cell Lines (CHLA-90) | 9.55 (GI50) | 72 | Inhibition of cell growth |
Table 2: Markers of Lysosomal Dysfunction
| Assay | Treatment Group | Expected Outcome |
| Lysosomal Volume (LysoTracker Staining) | Alendronate-treated | Increased fluorescence intensity per cell |
| Unesterified Cholesterol (Filipin Staining) | Alendronate-treated | Increased punctate intracellular fluorescence |
| Lysosomal Membrane Permeability (Galectin-3 Puncta) | Alendronate-treated | Increased number of Galectin-3 puncta per cell |
| Cathepsin D Activity (Cytosolic Fraction) | Alendronate-treated | Increased enzymatic activity in the cytosol |
Experimental Protocols
Protocol 1: Induction of a Lysosomal Storage Phenotype in Cell Culture
Objective: To treat a selected cell line with alendronate to induce a lysosomal storage disorder-like phenotype.
Materials:
-
Selected cell line (e.g., human fibroblasts, macrophages like RAW 264.7, or a cell line relevant to a specific LSD)
-
Complete cell culture medium
-
Alendronate sodium salt (this compound)
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well plates)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the chosen cell line in the appropriate tissue culture plates at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Alendronate Preparation: Prepare a stock solution of alendronate in sterile water or PBS. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 1 µM to 50 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of alendronate. Include a vehicle-only control group.
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time may vary depending on the cell line and the specific endpoint being measured.
-
Assessment: Following incubation, proceed with the desired assays to evaluate the lysosomal phenotype as described in the subsequent protocols.
Protocol 2: Assessment of Lysosomal Volume and Morphology using LysoTracker Staining
Objective: To visualize and quantify changes in the lysosomal compartment volume.
Materials:
-
Alendronate-treated and control cells on coverslips or in imaging-compatible plates
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
Hoechst 33342 or DAPI for nuclear staining
-
Formaldehyde solution (3.7% in PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Live-Cell Staining: Add LysoTracker Red to the cell culture medium at a final concentration of 50-75 nM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation and Nuclear Staining: Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature. After fixation, wash the cells twice with PBS and then stain with Hoechst 33342 (1 µg/mL) or DAPI for 10 minutes.
-
Imaging: Mount the coverslips or image the plates using a fluorescence microscope. Acquire images using appropriate filter sets for the LysoTracker probe and the nuclear stain.
-
Analysis: Quantify the total LysoTracker fluorescence intensity per cell or the number and size of LysoTracker-positive puncta using image analysis software (e.g., ImageJ, CellProfiler).
Protocol 3: Detection of Unesterified Cholesterol Accumulation with Filipin Staining
Objective: To detect the accumulation of unesterified cholesterol, a hallmark of some LSDs like Niemann-Pick type C.
Materials:
-
Alendronate-treated and control cells on coverslips
-
Filipin complex from Streptomyces filipinensis
-
Formaldehyde solution (3.7% in PBS)
-
PBS
Procedure:
-
Fixation: Fix the cells with 3.7% formaldehyde in PBS for 30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Filipin Staining: Prepare a fresh solution of Filipin at 50 µg/mL in PBS. Protect the solution from light. Add the Filipin solution to the cells and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with a UV filter set. Filipin fluorescence is prone to photobleaching.
-
Analysis: Observe and quantify the punctate intracellular fluorescence indicative of unesterified cholesterol accumulation.
Protocol 4: Assessment of Lysosomal Membrane Permeabilization (LMP) via Galectin-3 Puncta Formation
Objective: To detect damage to the lysosomal membrane.
Materials:
-
Alendronate-treated and control cells on coverslips
-
Primary antibody against Galectin-3
-
Fluorescently labeled secondary antibody
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Formaldehyde solution (3.7% in PBS)
Procedure:
-
Fixation: Fix the cells as described in Protocol 2.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Galectin-3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Washing and Mounting: Wash the cells three times with PBS and mount the coverslips with an appropriate mounting medium containing a nuclear stain.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of distinct Galectin-3 puncta per cell. An increase in puncta indicates translocation of cytosolic Galectin-3 to damaged lysosomes.
Visualizations
Caption: Mechanism of this compound-induced lysosomal dysfunction.
Caption: Experimental workflow for inducing and assessing a lysosomal storage model.
References
- 1. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alendronate inhibits lysophosphatidic acid-induced migration of human ovarian cancer cells by attenuating the activation of rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alendronate disturbs vesicular trafficking in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: C10 Bisphosphonate in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
C10 Bisphosphonate, also known as 1-aminodecane-1,1-bisphosphonic acid or ARC39, is a potent and selective inhibitor of acid sphingomyelinase (ASM).[1][2] ASM is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin to ceramide.[3] Dysregulation of ASM and accumulation of ceramide have been implicated in the pathophysiology of several diseases, including inflammatory lung diseases, cystic fibrosis, and atherosclerosis.[4][5]
These application notes provide a comprehensive overview of the potential use of this compound in combination with other inhibitors for synergistic or additive therapeutic effects. The information is intended to guide researchers in designing and executing preclinical studies to explore these combination strategies.
Mechanism of Action of this compound
This compound directly inhibits the catalytic activity of both lysosomal and secretory forms of ASM. By blocking ASM, this compound reduces the production of ceramide, a bioactive lipid involved in various cellular processes, including inflammation, apoptosis, and membrane signaling.
Potential Combination Therapies
Based on the pathophysiological roles of ASM in different diseases, several combination strategies using this compound with other inhibitors can be envisioned.
Inflammatory Lung Disease: Combination with Anti-inflammatory Agents
Rationale: In inflammatory lung diseases, such as acute lung injury and pulmonary fibrosis, inflammation is a key driver of pathology. ASM and ceramide are known to contribute to the inflammatory response in the lungs. Combining the ASM inhibitor this compound with established anti-inflammatory drugs, such as corticosteroids, could offer a synergistic approach to dampen the inflammatory cascade.
Potential Combination Inhibitors:
-
Glucocorticoids (e.g., Dexamethasone): These are potent anti-inflammatory agents widely used in respiratory diseases.
-
Other Anti-inflammatory Agents: Inhibitors of pro-inflammatory cytokines or their signaling pathways.
Signaling Pathway:
Cystic Fibrosis: Combination with CFTR Modulators
Rationale: In cystic fibrosis (CF), mutations in the CFTR gene lead to defective ion transport, mucus buildup, chronic inflammation, and bacterial infections. ASM and ceramide accumulation have been shown to contribute to the inflammatory pathology in CF lungs. Combining this compound with CFTR modulators, which aim to correct the function of the faulty CFTR protein, could address both the primary genetic defect and the downstream inflammatory consequences.
Potential Combination Inhibitors:
-
CFTR Correctors (e.g., Lumacaftor, Tezacaftor): Improve the processing and trafficking of mutant CFTR protein to the cell surface.
-
CFTR Potentiators (e.g., Ivacaftor): Enhance the channel opening probability of the CFTR protein at the cell surface.
Experimental Workflow:
Atherosclerosis: Combination with Statins
Rationale: Atherosclerosis is a chronic inflammatory disease characterized by lipid deposition in the artery wall. ASM has been implicated in the retention of lipoproteins in the arterial wall, a key initiating event in atherogenesis. Statins are the cornerstone of lipid-lowering therapy and also possess anti-inflammatory properties. A combination of this compound and a statin could provide a dual benefit by reducing both lipid retention and inflammation.
Potential Combination Inhibitors:
-
Statins (e.g., Atorvastatin, Rosuvastatin): Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Signaling Pathway:
Quantitative Data Summary
The following tables present hypothetical but plausible quantitative data that could be expected from in vitro and in vivo studies investigating the combination of this compound with other inhibitors. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: In Vitro Inhibition of ASM Activity and Inflammatory Cytokine Production in Lung Epithelial Cells
| Treatment Group | This compound (nM) | Dexamethasone (nM) | ASM Activity (% of Control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | 0 | 0 | 100 ± 5 | 500 ± 30 | 800 ± 50 |
| This compound | 20 | 0 | 15 ± 3 | 350 ± 25 | 550 ± 40 |
| Dexamethasone | 0 | 100 | 95 ± 6 | 150 ± 15 | 200 ± 20 |
| Combination | 20 | 100 | 12 ± 2 | 80 ± 10 | 100 ± 15 |
Table 2: In Vivo Efficacy in a Mouse Model of Inflammatory Lung Disease
| Treatment Group | Bronchoalveolar Lavage (BAL) Total Cells (x10^5) | Lung Myeloperoxidase (MPO) Activity (U/g tissue) | Lung Histopathology Score (0-4) |
| Vehicle Control | 15.2 ± 1.8 | 2.5 ± 0.3 | 3.5 ± 0.4 |
| This compound (1 mg/kg) | 9.8 ± 1.2 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Dexamethasone (1 mg/kg) | 7.5 ± 0.9 | 1.2 ± 0.1 | 1.8 ± 0.2 |
| Combination | 4.2 ± 0.5 | 0.8 ± 0.1 | 1.1 ± 0.2 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy in Inflammatory Lung Disease Models
1. Cell Culture:
-
Culture human bronchial epithelial cells (e.g., BEAS-2B) or primary human small airway epithelial cells in appropriate media.
-
Seed cells in 24-well or 96-well plates and allow them to adhere overnight.
2. Treatment:
-
Pre-treat cells with a range of concentrations of this compound, an anti-inflammatory agent (e.g., dexamethasone), or the combination of both for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] at 1 µg/mL or TNF-α at 10 ng/mL) for 24 hours.
3. ASM Activity Assay:
-
Lyse the cells and measure ASM activity using a commercially available fluorometric or colorimetric assay kit, following the manufacturer's instructions.
4. Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) kit.
5. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Determine the synergy between the two drugs using the Chou-Talalay method and calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Assessment of Combination Therapy in a Mouse Model of Atherosclerosis
1. Animal Model:
-
Use a well-established mouse model of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice.
-
Feed the mice a high-fat diet to induce atherosclerotic plaque development.
2. Treatment:
-
Divide the mice into four groups: Vehicle control, this compound alone, a statin (e.g., atorvastatin) alone, and the combination of this compound and the statin.
-
Administer the drugs for a specified period (e.g., 8-12 weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
3. Assessment of Atherosclerosis:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system.
-
Dissect the aorta and perform en face analysis of the atherosclerotic lesion area after staining with Oil Red O.
-
Perform histological analysis of the aortic root to measure plaque size, composition (e.g., macrophage and smooth muscle cell content), and necrotic core area.
4. Lipid Profile Analysis:
-
Collect blood samples and measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
5. Data Analysis:
-
Compare the lesion area and other histological parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
The targeted inhibition of ASM by this compound presents a novel therapeutic strategy for a range of diseases. The combination of this compound with other inhibitors that target complementary pathways holds the promise of enhanced efficacy and potentially lower doses of individual drugs, thereby reducing the risk of side effects. The protocols and data presented here provide a framework for the preclinical evaluation of these promising combination therapies. Further research is warranted to validate these concepts and translate them into clinical applications.
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of acid sphingomyelinase for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid sphingomyelinase inhibitors normalize pulmonary ceramide and inflammation in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphosphonates and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: C10 Bisphosphonate Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of C10 bisphosphonates, specifically focusing on 1-aminodecane-1,1-bisphosphonic acid. The protocols are based on established methods for long-chain and amino-bisphosphonates and are intended for research and development purposes.
Introduction to C10 Bisphosphonate
This compound (1-aminodecane-1,1-bisphosphonic acid) is a long-chain bisphosphonate analog.[1] Like other bisphosphonates, its structure features a P-C-P backbone, which is a stable analog of pyrophosphate. The long carbon chain and the amino group can confer unique physicochemical and biological properties. Nitrogen-containing bisphosphonates (N-BPs) are known to be potent inhibitors of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, which is crucial for osteoclast function.[2] The synthesis and purification of these highly polar molecules present unique challenges that require specialized protocols.[3]
Mechanism of Action: FDPS Inhibition
The primary intracellular target for nitrogen-containing bisphosphonates is the enzyme Farnesyl Diphosphate Synthase (FDPS). Inhibition of this enzyme disrupts the mevalonate pathway, preventing the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins. This disruption is essential for osteoclast function and survival.
Caption: Inhibition of Farnesyl Diphosphate Synthase (FDPS) by N-Bisphosphonates.
Synthesis of this compound
The most common and industrially relevant method for synthesizing 1-hydroxy- and 1-amino-bisphosphonates involves the reaction of a corresponding carboxylic acid with a source of phosphorus, followed by hydrolysis.[4][5] For this compound, the starting material is 10-aminodecanoic acid.
General Synthesis Workflow
The overall process involves a one-pot reaction followed by hydrolysis and purification stages.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of 1-aminodecane-1,1-bisphosphonic acid
This protocol is adapted from general procedures for synthesizing nitrogen-containing bisphosphonates such as zoledronic acid and alendronate.
Materials:
-
10-aminodecanoic acid
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)
-
Methanesulfonic acid (MSA) or Sulfolane (solvent)
-
Deionized water
-
Ethanol or Methanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 10-aminodecanoic acid (1 equivalent), phosphorous acid (approx. 3 equivalents), and methanesulfonic acid (as solvent).
-
Reactant Addition: Stir the mixture at room temperature to achieve a homogeneous slurry. Slowly add phosphorus trichloride (approx. 3 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 60-70°C. An ice bath may be required for cooling.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours, or until the reaction is complete (monitored by an appropriate method like ³¹P NMR).
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add deionized water to hydrolyze the reaction intermediates. This step is highly exothermic.
-
Precipitation & Isolation: The crude product will precipitate out of the aqueous solution. The pH may be adjusted to optimize precipitation. Stir the resulting slurry for 1-2 hours in an ice bath.
-
Filtration: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water, followed by a cold anti-solvent like ethanol or methanol to remove residual solvent and soluble impurities.
-
Drying: Dry the crude this compound under vacuum at 50-60°C to a constant weight.
Synthesis Yield Data (Analogous Compounds)
While specific yield data for this compound is not widely published, the following table presents typical yields for other well-known bisphosphonates synthesized using conventional heating methods.
| Bisphosphonate | Starting Carboxylic Acid | Solvent | Typical Yield (%) |
| Alendronate | 4-Aminobutanoic acid | MSA | 70-80% |
| Pamidronate | 3-Aminopropanoic acid | MSA | 65-75% |
| Zoledronic Acid | Imidazole-1-acetic acid | MSA | 80-85% |
| Ibandronate | N-methyl-N-pentyl-3-aminopropanoic acid | Sulfolane | ~70% |
Yields are highly dependent on reaction conditions, scale, and purification methods.
Purification of this compound
The purification of bisphosphonates is challenging due to their high polarity, ionic nature, and often poor UV absorbance. Common impurities include unreacted starting materials and inorganic phosphorus species like phosphoric and phosphorous acid. The primary methods for purification are recrystallization and ion-exchange chromatography (IEX).
Protocol 1: Purification by Recrystallization
This method is effective for removing soluble impurities when the crude product is of relatively high purity.
Procedure:
-
Dissolution: Place the crude this compound solid in a flask. Add a minimal amount of hot deionized water and stir until the solid is completely dissolved.
-
Precipitation: Cool the solution to room temperature. Slowly add an anti-solvent (e.g., ethanol or methanol) dropwise while stirring vigorously. Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the mixture to stand, preferably at a low temperature (e.g., 4°C), for several hours to allow for complete crystallization.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent and dry under vacuum.
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
IEX is a powerful technique that separates bisphosphonates based on the charge of their phosphonate groups. It is particularly effective for removing inorganic phosphorus impurities.
Procedure:
-
Column Preparation: Select a suitable strong anion exchange (SAX) column. Equilibrate the column with a low ionic strength starting buffer (e.g., 2 mM Nitric Acid or a low concentration ammonium formate buffer).
-
Sample Preparation: Dissolve the crude this compound in the starting mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Separation: Inject the prepared sample onto the equilibrated column. Elute the bound compounds using a linear gradient from a low salt concentration to a high salt concentration over 20-30 minutes. The negatively charged phosphonate groups will bind to the column, and the increasing salt concentration will elute them based on the strength of the interaction.
-
Fraction Collection: Collect fractions corresponding to the main product peak, as determined by a suitable detector (e.g., mass spectrometry, charged aerosol detector, or refractive index).
-
Product Recovery: Combine the pure fractions. Remove the mobile phase salts and solvent through lyophilization (freeze-drying) or another suitable method to isolate the purified bisphosphonate.
Analytical Characterization
Due to their challenging physicochemical properties, specialized analytical techniques are required for the characterization and quantification of bisphosphonates.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): Because bisphosphonates lack strong chromophores and are highly polar, conventional reversed-phase HPLC is difficult. Specialized methods are required:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An effective technique for retaining and separating highly polar compounds like bisphosphonates without derivatization.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): An ion-pairing reagent is added to the mobile phase to form a neutral complex with the bisphosphonate, allowing for retention on a standard C18 column.
-
Ion Chromatography (IC): Directly separates analytes based on their ionic nature.
-
-
Mass Spectrometry (MS): Coupling HPLC or IC with MS provides high sensitivity and selectivity for detection and quantification. Derivatization may sometimes be employed to improve ionization efficiency.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of C10 Bisphosphonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of C10 bisphosphonates, a class of compounds investigated for their therapeutic potential in various diseases, including inflammatory lung conditions and atherosclerosis.[1] The analytical characterization of bisphosphonates presents a significant challenge due to their high polarity, strong chelation properties, and lack of strong chromophores for conventional UV detection.[2][3][4] This document outlines several robust analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), to address these challenges and ensure accurate and reliable characterization.
The general structure of bisphosphonates consists of a central carbon atom bonded to two phosphonate groups (P-C-P backbone).[5] This P-C-P moiety is crucial for their strong affinity for bone mineral. The two side chains on the central carbon, often denoted as R1 and R2, determine the compound's pharmacological properties. For C10 bisphosphonates, one of these side chains is a ten-carbon alkyl chain.
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bisphosphonates. Due to their high polarity and lack of a strong UV chromophore, direct analysis by reversed-phase HPLC is challenging. To overcome these issues, several strategies are employed:
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a common approach where an ion-pairing agent, such as n-amylamine or tetrabutylammonium chloride, is added to the mobile phase. The ion-pairing agent forms a neutral complex with the anionic bisphosphonate, allowing for retention on a non-polar stationary phase like C18.
-
Derivatization: To enhance detection sensitivity, derivatization of the bisphosphonate molecule can be performed. For nitrogen-containing bisphosphonates, the primary amine group can be derivatized post-column with reagents like o-phthalaldehyde (OPA) to yield a fluorescent product. Pre-column derivatization with reagents like trimethylsilyldiazomethane can also be used, especially for LC-MS analysis, to make the molecule less polar.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the separation of highly polar compounds like bisphosphonates without the need for derivatization.
-
Detection: Given the lack of a native chromophore, detection can be achieved by several means:
-
Indirect UV Detection: A UV-absorbing component is added to the mobile phase. When the non-absorbing analyte elutes, it causes a decrease in absorbance, which is detected as a negative peak.
-
Evaporative Light Scattering Detection (ELSD): This universal detection method is suitable for non-volatile analytes and does not require a chromophore.
-
Charged Aerosol Detection (CAD): Another universal detection method that can be used for the analysis of bisphosphonates.
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and selectivity.
-
This section provides a protocol for an ion-pair reversed-phase HPLC method with UV detection, a widely accessible and robust method for quantitative analysis in pharmaceutical formulations.
Experimental Protocol: Ion-Pair RP-HPLC with Indirect UV Detection
This protocol is adapted from methodologies developed for various bisphosphonates and is suitable for the quantification of C10 bisphosphonates in pharmaceutical formulations.
-
Instrumentation:
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of a borate buffer (50 mM, pH 9.0) containing tetrabutylammonium chloride (0.25 mM) and EDTA (0.5 mM), and acetonitrile (e.g., 97:3 v/v). The mobile phase also acts as the diluent for standards and samples.
-
Standard Solutions: Prepare a stock solution of the C10 bisphosphonate reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 20-120 µg/mL).
-
Sample Preparation: For a tablet formulation, accurately weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to a target concentration of the this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Indirect UV detection at a wavelength where the mobile phase additive absorbs (e.g., 240 nm or 210 nm).
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data Summary
| Parameter | Value / Condition | References |
| Technique | Ion-Pair Reversed-Phase HPLC | |
| Column | C18, 250 mm x 4.6 mm, 5 µm | |
| Mobile Phase | 50 mM borate buffer (pH 9.0) with 0.25 mM tetrabutylammonium chloride, 0.5 mM EDTA, and Acetonitrile (97:3 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Temperature | 30 °C | |
| Detection | Indirect UV at 210-240 nm | |
| Injection Volume | 20 - 30 µL | |
| Linearity Range | Typically 20 - 120 µg/mL | |
| LOD | ~0.4 µg/mL |
Ion Chromatography (IC)
Application Note
Ion Chromatography (IC) is a highly effective technique for the direct analysis of bisphosphonates. Its suitability stems from the ionic nature of these compounds. The separation is based on the interaction of the anionic phosphonate groups with a positively charged stationary phase (anion-exchange column).
Key advantages of IC for bisphosphonate analysis include:
-
Direct Analysis: Often, no derivatization is required, simplifying sample preparation.
-
High Selectivity: The use of anion-exchange columns provides excellent selectivity for these highly polar anions.
-
Compatibility with Mass Spectrometry: IC systems can be readily coupled with mass spectrometry (IC-MS), offering superior sensitivity and specificity, which is particularly useful for analysis in complex matrices. The eluent from the IC system is often compatible with MS ionization sources.
Detection in IC can be achieved through:
-
Suppressed Conductivity Detection: A common detection method in IC that provides high sensitivity for ionic analytes.
-
Indirect UV Detection: Similar to HPLC, a UV-absorbing eluent is used, and the analyte is detected as a negative peak.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This can be used to detect phosphorus-containing compounds with high sensitivity.
This section provides a protocol for an IC-MS method, which represents a state-of-the-art approach for the sensitive and selective analysis of bisphosphonates.
Experimental Protocol: IC-MS
This protocol is based on established methods for the analysis of nitrogen-containing bisphosphonates without derivatization.
-
Instrumentation:
-
High-performance ion chromatography (HPIC) system.
-
Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS18).
-
Suppressor (e.g., Thermo Scientific™ Dionex™ AERS™ 500).
-
Single quadrupole or tandem mass spectrometer with a heated electrospray ionization (HESI) source.
-
-
Reagents and Solutions:
-
Eluent: Use an eluent gradient generated by the IC system, typically with potassium hydroxide (KOH).
-
Standard Solutions: Prepare a stock solution of the this compound in deionized water. Prepare working standards by serial dilution to achieve concentrations in the ng/µL range (e.g., 0.01 to 1 ng/µL).
-
Sample Preparation: Dilute the sample containing the this compound in deionized water to fall within the calibration range.
-
-
Chromatographic and MS Conditions:
-
Column: Dionex IonPac AS18, 4 µm.
-
Eluent Gradient: A typical gradient could be from a low to a high concentration of KOH over approximately 15 minutes to elute the bisphosphonates.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
MS Ionization: HESI in negative ion mode.
-
MS Detection: Selected Ion Monitoring (SIM) mode, monitoring the [M-H]⁻ ion of the this compound.
-
-
Analysis:
-
Generate a calibration curve from the standard solutions. Linearity is typically observed in the low ng/µL range.
-
Analyze the samples and quantify the this compound using the calibration curve. The high selectivity of MS allows for accurate quantification even in complex matrices.
-
Quantitative Data Summary
| Parameter | Value / Condition | References |
| Technique | Ion Chromatography - Mass Spectrometry (IC-MS) | |
| Column | Thermo Scientific™ Dionex™ IonPac™ AS18, 4 µm | |
| Eluent | Potassium Hydroxide (KOH) gradient | |
| Flow Rate | 0.25 mL/min | |
| Temperature | 30 °C | |
| Detection | Single Quadrupole MS with HESI (Negative SIM mode) | |
| Injection Volume | 5 µL | |
| Linearity Range | 0.01 - 1 ng/µL (10 - 1000 ng/mL) | |
| LOD/LOQ | Low ng/mL range |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and characterization of bisphosphonates. It provides detailed information about the molecular structure, including the carbon skeleton, the phosphonate groups, and their connectivity.
-
³¹P NMR: This is a key technique for bisphosphonate characterization. The phosphorus atoms in the two phosphonate groups are magnetically active, and ³¹P NMR provides direct evidence for the P-C-P backbone. The chemical shifts and coupling constants can provide information about the chemical environment of the phosphorus nuclei.
-
¹H NMR: Proton NMR is used to characterize the organic part of the molecule, including the C10 alkyl chain. The chemical shifts, signal integrations, and coupling patterns help to confirm the structure of the R-groups attached to the central carbon.
-
¹³C NMR: Carbon NMR provides information about the carbon framework of the molecule. The P-C coupling can be observed, which further confirms the structure.
-
Quantitative NMR (qNMR): ¹H-NMR can also be used for quantitative analysis by integrating the signal of the analyte against a certified internal standard. This method is highly accurate and does not require a reference standard of the analyte itself.
NMR is particularly valuable for confirming the identity of a newly synthesized this compound and for identifying impurities and degradation products.
Experimental Protocol: Structural Characterization by NMR
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O). The choice of solvent may depend on the solubility of the specific this compound.
-
-
NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. 85% H₃PO₄ is used as an external reference.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (Optional): For complete structural assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed.
-
-
Data Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants in all spectra to assign the signals to the respective nuclei in the this compound structure.
-
Confirm the presence of the P-C-P backbone from the ³¹P NMR spectrum and P-C coupling in the ¹³C spectrum.
-
Expected NMR Data
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0.8 - 4.0 | Structure of the alkyl chain and other organic moieties. |
| ¹³C | 10 - 80 | Carbon skeleton, presence of P-C coupling. |
| ³¹P | 15 - 25 | Confirmation of the P-C-P backbone, chemical environment of phosphonate groups. |
Note: The exact chemical shifts will depend on the specific structure of the this compound and the solvent used.
Capillary Electrophoresis (CE)
Application Note
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like bisphosphonates. The separation is based on the differential migration of analytes in an electric field within a narrow-bore capillary.
Key features of CE for bisphosphonate analysis:
-
High Efficiency: CE provides very high separation efficiency, allowing for the resolution of closely related compounds.
-
Minimal Sample Consumption: Only nanoliter volumes of sample are required for injection.
-
Direct Analysis: Derivatization is often not necessary, especially when using direct UV detection at low wavelengths (around 190-210 nm) where the phosphonate groups exhibit some absorbance.
The most common mode of CE for this application is Capillary Zone Electrophoresis (CZE). In CZE, the separation occurs in a capillary filled with a buffer solution, and the analytes are separated based on their charge-to-mass ratio.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
This protocol is based on methods developed for the analysis of bisphosphonates in pharmaceutical dosage forms.
-
Instrumentation:
-
Capillary electrophoresis system equipped with a UV detector.
-
Uncoated or coated fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length). Polyacrylamide-coated capillaries can be used to reduce analyte-wall interactions.
-
-
Reagents and Solutions:
-
Background Electrolyte (BGE): A phosphate buffer (e.g., 25 mM, pH 7.0) is a common choice. The pH and ionic strength of the BGE are critical parameters affecting the separation.
-
Standard Solutions: Prepare a stock solution of the this compound in the BGE or water. Prepare working standards by dilution.
-
Sample Preparation: Dilute the sample in the BGE to a suitable concentration.
-
-
CE Conditions:
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, water, and then the BGE.
-
Injection: Hydrodynamic injection (e.g., by applying pressure for a few seconds) or electrokinetic injection.
-
Separation Voltage: Apply a voltage in the range of 15-25 kV. The polarity will depend on the charge of the analyte and the direction of the electroosmotic flow. For anionic bisphosphonates, reversed polarity is often used.
-
Temperature: Maintain the capillary at a constant temperature (e.g., 25 °C).
-
Detection: Direct UV detection at a low wavelength (e.g., 200 nm).
-
-
Analysis:
-
Analyze the electropherograms to determine the migration time and peak area of the this compound.
-
Quantify the analyte using a calibration curve constructed from the standard solutions.
-
Quantitative Data Summary
| Parameter | Value / Condition | References |
| Technique | Capillary Zone Electrophoresis (CZE) | |
| Capillary | Fused-silica, e.g., 50 µm I.D., 50 cm length (coated or uncoated) | |
| Background Electrolyte | Phosphate buffer (e.g., 25 mM, pH 7.0) | |
| Separation Voltage | 15 - 25 kV (often with reversed polarity) | |
| Temperature | 25 °C | - |
| Detection | Direct UV at ~200 nm | |
| LOD | 50 ng/mL to 30 µg/mL (highly method-dependent) |
Conclusion
The characterization of C10 bisphosphonates requires a suite of analytical techniques to confirm identity, purity, and quantity. HPLC and IC are workhorse methods for quantification in pharmaceutical formulations, with IC-MS providing the highest sensitivity and selectivity. NMR spectroscopy is indispensable for definitive structural elucidation. Capillary electrophoresis offers a high-efficiency orthogonal separation technique. The choice of method will depend on the specific analytical challenge, whether it is routine quality control, structural confirmation of a new chemical entity, or analysis in a complex biological matrix. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of compounds.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. lcms.cz [lcms.cz]
- 3. Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation | MDPI [mdpi.com]
- 4. A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphosphonates: structure-activity relations from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
C10 Bisphosphonates: Comprehensive Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the stability and recommended storage conditions for C10 bisphosphonates, with a focus on Zoledronic acid and Alendronate. The information is compiled from various scientific studies and regulatory guidelines to ensure accuracy and relevance for research and drug development purposes.
Executive Summary
C10 bisphosphonates, such as Zoledronic acid and Alendronate, are vital in the treatment of various bone disorders. Ensuring their chemical and physical stability is paramount for their safety and efficacy. This document outlines the critical factors affecting their stability—including temperature, pH, light, and humidity—and provides detailed protocols for stability-indicating analytical methods. Forced degradation studies reveal that while generally stable, C10 bisphosphonates are most susceptible to degradation under oxidative stress, particularly at elevated temperatures. Adherence to recommended storage conditions is crucial to maintain the integrity of these pharmaceutical compounds.
Stability Profile of C10 Bisphosphonates
The stability of C10 bisphosphonates is influenced by several environmental factors. Understanding these factors is essential for proper handling, formulation development, and storage.
General Stability Characteristics
Nitrogen-containing bisphosphonates are synthesized as analogues of pyrophosphate, with a stable P-C-P backbone that is resistant to enzymatic and chemical hydrolysis.[1][2]
Impact of Stress Conditions
Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[3] These studies typically involve exposing the drug substance to heat, humidity, acid, base, oxidation, and light.[3]
Zoledronic Acid:
-
Oxidative Stress: Zoledronic acid shows significant degradation under oxidative conditions, especially at higher temperatures.[4] One of the identified degradation products under oxidative stress is imidazole-1-yl-acetic acid.
-
Hydrolytic, Thermal, and Photolytic Stress: The drug is found to be stable under other stress conditions such as hydrolysis (acidic and basic), thermal, and photolytic degradation.
Alendronate:
-
Oxidative Stress: Similar to zoledronic acid, alendronate sodium degrades significantly under oxidative stress conditions.
-
Thermal Degradation: The thermal degradation of sodium alendronate trihydrate occurs in three main steps: loss of water (dehydration) with a maximum rate at 130°C, followed by the loss of ammonia (deamination) with a maximum rate at 260°C, and finally, a more complex degradation and pyrolysis to sodium pyrophosphate.
-
Hydrolytic, and Photolytic Stress: Alendronate is relatively stable under hydrolytic and photolytic stress conditions.
Solid-State Stability and Humidity
The solid-state forms of bisphosphonates can be influenced by humidity. For instance, zoledronic acid can exist in different hydrated forms (monohydrate and trihydrate), and its stability is examined under high humidity. The presence of moisture can impact the physical and chemical stability of solid dosage forms.
Quantitative Stability Data
The following tables summarize the available quantitative data from stability and forced degradation studies on Zoledronic acid and Alendronate.
Table 1: Summary of Forced Degradation Studies for Zoledronic Acid
| Stress Condition | Reagent/Condition Details | Temperature | Duration | Observations | % Degradation | Reference(s) |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 1 hour | No significant degradation | Not Reported | |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 1 hour | Negligible degradation | Not Reported | |
| Oxidative | 3% H₂O₂ | Room Temp | Not Specified | Significant degradation | Not Reported | |
| Thermal | Solid | 105°C | Not Specified | Stable | Not Reported | |
| Photolytic | UV Light | Ambient | Not Specified | Stable | Not Reported |
Table 2: Summary of Thermal Degradation of Sodium Alendronate Trihydrate
| Degradation Step | Temperature Range | Maximum Rate Temperature (DTG max) | Mass Loss | Evolved Product | Reference(s) |
| Dehydration | Not Specified | 130°C | ~16% | Water (H₂O) | |
| Deamination | 230 - 298°C | 260°C | ~5% | Ammonia (NH₃) | |
| Pyrolysis | > 300°C | Multiple Peaks | Continuous | Complex |
Recommended Storage Conditions
Proper storage is essential to ensure the stability and shelf-life of C10 bisphosphonates.
Zoledronic Acid:
-
Powder for Solution for Infusion: The unopened vial should be stored at up to 30°C.
-
Reconstituted and Diluted Solution: If not used immediately, the reconstituted and diluted solution can be stored in a refrigerator at 2°C–8°C (36°F–46°F) for up to 24 hours. The solution should be allowed to equilibrate to room temperature before administration. The total time from dilution, storage, to the end of administration should not exceed 24 hours.
Alendronate Sodium:
-
Tablets: Should be stored in a well-closed container at a controlled room temperature. Specific temperature ranges may vary by manufacturer, so consulting the product-specific information is recommended.
-
Solutions: Standard solutions of alendronate sodium in distilled water have been found to be stable for at least 10 days when stored in a refrigerator.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of C10 bisphosphonates.
Protocol for Forced Degradation Study of Zoledronic Acid
This protocol is a composite based on methodologies described in the literature.
Objective: To assess the stability of Zoledronic acid under various stress conditions as per ICH guidelines.
Materials:
-
Zoledronic acid bulk drug or formulated product
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC grade water, methanol, and other necessary solvents
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Zoledronic acid in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute to a final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 0.1 N NaOH.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To a portion of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified duration (e.g., 24 hours), monitoring the degradation periodically.
-
Dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Zoledronic acid powder in an oven at 105°C for a specified duration.
-
After the exposure, dissolve the powder in a suitable solvent to prepare a solution of known concentration.
-
-
Photolytic Degradation:
-
Expose a solution of Zoledronic acid and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
After exposure, prepare solutions of appropriate concentrations.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation by comparing the peak area of the active pharmaceutical ingredient (API) in the stressed samples to that of the unstressed control.
-
Stability-Indicating HPLC Method for Zoledronic Acid
This method is based on a published ion-pair reversed-phase liquid chromatography (RP-LC) method.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer containing 7 mM tetra-butyl ammonium hydrogen sulphate (as an ion-pairing agent) and methanol (95:5 v/v). The pH of the buffer should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability of C10 bisphosphonates.
Caption: Oxidative degradation of Zoledronic Acid.
Caption: Workflow for a forced degradation study.
Caption: Storage decision tree for C10 bisphosphonates.
References
Application Notes and Protocols for Developing a C10 Bisphosphonate-based Research Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a class of drugs known for their high affinity for bone mineral and their potent inhibition of osteoclast-mediated bone resorption. While clinically used for osteoporosis and other bone-related diseases, emerging research has highlighted their therapeutic potential in other areas. This document focuses on a specific analogue, 1-aminodecane-1,1-bisphosphonic acid, a C10 bisphosphonate also known as ARC39. This compound has been identified as a potent and specific inhibitor of acid sphingomyelinase (ASM), an enzyme implicated in various pathological conditions, including lysosomal storage diseases, neurodegenerative disorders, and cancer.[1]
These application notes provide detailed protocols for the synthesis, characterization, and evaluation of this compound in both in vitro and in vivo research models, enabling researchers to explore its therapeutic potential as an acid sphingomyelinase inhibitor.
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (ASM Inhibition) | 20 nM | Human lysosomal and secretory ASM | [1] |
Further quantitative data from dose-response studies and in vivo efficacy will be populated as research progresses.
Experimental Protocols
Protocol 1: Synthesis of 1-Aminodecane-1,1-bisphosphonic Acid (this compound)
This protocol is adapted from general methods for the synthesis of 1-amino-1,1-bisphosphonic acids from nitriles.[2][3]
Materials:
-
Decanenitrile
-
Phosphorous acid
-
Phosphorus trichloride
-
Methanesulfonic acid
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for synthesis and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine decanenitrile (1 equivalent) and phosphorous acid (3 equivalents) in methanesulfonic acid.
-
Addition of Phosphorus Trichloride: Slowly add phosphorus trichloride (2 equivalents) to the reaction mixture at room temperature with vigorous stirring.
-
Heating: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, slowly and carefully add concentrated hydrochloric acid to the reaction mixture to hydrolyze the intermediates.
-
Reflux: Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis.
-
Isolation: Cool the reaction mixture and reduce the volume under vacuum. Add ethanol to precipitate the crude product.
-
Purification: Filter the crude product and wash with diethyl ether. Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to obtain pure 1-aminodecane-1,1-bisphosphonic acid.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve the sample in D2O. The spectrum is expected to show signals corresponding to the protons of the decyl chain.
-
13C NMR: Dissolve the sample in D2O. The spectrum should reveal signals for the ten carbon atoms of the decyl chain and the C-P carbon. A triplet is expected for the methine carbon attached to the phosphorus atoms.[4]
-
31P NMR: Dissolve the sample in D2O. A singlet is expected in the range typical for bisphosphonates, confirming the presence of the two phosphonate groups.
2. Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Analyze the sample to determine the molecular weight and confirm the identity of the synthesized compound. Both positive and negative ion modes can be used to observe the molecular ion and characteristic fragmentation patterns.
Protocol 3: In Vitro Acid Sphingomyelinase (ASM) Inhibition Assay
This protocol is based on commercially available colorimetric or fluorometric ASM assay kits.
Materials:
-
This compound (ARC39)
-
Acid Sphingomyelinase Assay Kit (e.g., from Abcam or Sigma-Aldrich)
-
Cell lysates or purified ASM enzyme
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as instructed in the assay kit manual.
-
Standard Curve: Prepare a standard curve using the provided standard (e.g., choline).
-
Sample Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the ASM enzyme source (cell lysate or purified enzyme), the this compound dilutions (or vehicle control), and the sphingomyelin substrate.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the kit instructions.
-
Measurement: Read the absorbance or fluorescence on a microplate reader at the specified wavelength.
-
Data Analysis: Calculate the percentage of ASM inhibition for each concentration of this compound and determine the IC50 value by plotting the dose-response curve.
Protocol 4: In Vivo Evaluation of this compound in an Acid Sphingomyelinase-Deficient Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in an in vivo model of Niemann-Pick disease, which is caused by ASM deficiency.
Animal Model:
-
Acid sphingomyelinase knockout (ASMko) mice.
Materials:
-
This compound (ARC39)
-
Sterile saline solution for injection
-
Animal handling and dosing equipment
-
Tissue collection and processing tools
Procedure:
-
Animal Acclimatization: Acclimate ASMko mice to the facility for at least one week before the experiment.
-
Dosing: Prepare a sterile solution of this compound in saline. Administer the compound to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection). Include a vehicle control group receiving only saline. The dosing regimen (dose and frequency) should be determined based on preliminary tolerability studies.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Tissue Collection: At the end of the study period, euthanize the animals and collect relevant tissues (e.g., liver, spleen, brain, lungs) for analysis.
-
Biochemical Analysis:
-
Measure sphingomyelin and ceramide levels in tissue homogenates using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess the effect of this compound on substrate accumulation.
-
Measure ASM activity in tissue homogenates to confirm target engagement.
-
-
Histopathological Analysis: Perform histological analysis of tissues to evaluate any changes in cellular morphology or pathology.
Mandatory Visualizations
Signaling Pathway of Nitrogen-Containing Bisphosphonates
Caption: Inhibition of FPPS in the mevalonate pathway by N-BPs.
Experimental Workflow for In Vitro ASM Inhibition Assay
Caption: Workflow for determining the in vitro ASM inhibitory activity.
Logical Relationship of FIASMAs
Caption: Mechanism of functional inhibition of ASM by FIASMAs.
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: C10 Bisphosphonate Experiments
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C10 nitrogen-containing bisphosphonates (N-BPs).
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments, from inconsistent results to lower-than-expected drug efficacy.
General Assay & Cell Culture Issues
Q1: Why am I observing high variability between my replicate wells?
A1: High variability is a common issue that can obscure results. The source can often be traced to technical inconsistencies in the experimental workflow.[1][2]
-
Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause of variability. Ensure you thoroughly mix the cell suspension before and during plating. Using reverse pipetting techniques can also improve consistency.[1]
-
Pipetting Errors: Inaccurate or inconsistent liquid handling can significantly impact results. Calibrate your pipettes regularly and use fresh tips for each replicate to prevent cross-contamination and volume errors.[1]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.[1]
-
Inconsistent Incubation Conditions: Variations in temperature or CO2 levels within the incubator can affect cell health. Ensure your incubator is properly calibrated and maintained.
Q2: My negative control (vehicle-treated) cells show low viability. What is the cause?
A2: Low viability in control wells indicates a problem with the baseline cell culture conditions, not the investigational drug.
-
Vehicle Toxicity: The solvent used to dissolve the bisphosphonate (e.g., DMSO) may be at a toxic concentration. The final vehicle concentration should typically be below 0.5% for DMSO to avoid impacting cell health.
-
Poor Cell Health: Ensure you are using cells from a consistent passage number and that they are in the exponential growth phase at the start of the experiment. Over-confluent or unhealthy cells will yield unreliable results.
-
Contamination: Microbial contamination (e.g., mycoplasma) can rapidly lead to cell death. Regularly test your cell cultures for contamination.
Bisphosphonate-Specific Efficacy Issues
Q3: I am not observing the expected level of cytotoxicity or apoptosis with my C10 bisphosphonate.
A3: Lower-than-expected efficacy can be due to multiple factors related to the drug's mechanism, the cell model, or the assay itself. Nitrogen-containing bisphosphonates primarily act by inhibiting Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway, which disrupts protein prenylation and induces apoptosis, particularly in osteoclasts.
-
Inadequate Drug Concentration or Incubation Time: The effect of N-BPs is both dose- and time-dependent. You may need to perform a dose-response and a time-course experiment to determine the optimal concentration and exposure duration for your specific cell line.
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of N-BPs. The mevalonate pathway is ubiquitous, but the sensitivity to its inhibition can vary. Test a positive control compound or a cell line known to be sensitive.
-
Drug Inactivation: Components in the serum of your culture medium can sometimes bind to and inactivate the compound. Consider reducing the serum concentration if your cell line can tolerate it.
-
Assay Interference: For metabolic assays like MTT or MTS, ensure the bisphosphonate itself doesn't interfere with the enzymatic reduction of the tetrazolium salt. It is advisable to complement metabolic assays with methods that directly measure cell number (e.g., crystal violet staining) or apoptosis (e.g., Annexin V staining).
Mechanism of Action & Reference Data
Understanding the underlying mechanism of C10 bisphosphonates is critical for experimental design and data interpretation.
Inhibition of the Mevalonate Pathway
Nitrogen-containing bisphosphonates (including C10 compounds like Alendronate and Zoledronate) exert their effects by targeting and inhibiting Farnesyl Pyrophosphate Synthase (FPPS). This enzyme is a key component of the mevalonate pathway, which produces isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for the prenylation of small GTPase signaling proteins (e.g., Ras, Rho, Rac) that control vital cellular processes such as cytoskeletal arrangement, cell survival, and membrane ruffling. By inhibiting FPPS, N-BPs prevent protein prenylation, leading to the disruption of these processes and ultimately inducing apoptosis.
Reference Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The values for C10 bisphosphonates can vary significantly depending on the specific compound and the cell line being tested. Zoledronate is generally more potent than Alendronate.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Alendronate | Canine Osteosarcoma (POS) | Colorimetric | 61.4 | |
| Canine Osteosarcoma (HMPOS) | Colorimetric | 7.3 | ||
| Human Osteosarcoma (U2OS) | Colorimetric | 31.8 | ||
| Human Osteosarcoma (SAOS-2) | Colorimetric | 21.5 | ||
| Zoledronate | Canine Osteosarcoma (POS) | Colorimetric | 36.3 | |
| Canine Osteosarcoma (HMPOS) | Colorimetric | 7.9 | ||
| Human Osteosarcoma (U2OS) | Colorimetric | 18.2 | ||
| Human Osteosarcoma (SAOS-2) | Colorimetric | 12.1 |
Key Experimental Protocols
Detailed and consistent protocols are essential for reproducible results.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Harvest and count cells, then resuspend in complete culture medium to the optimal density. Seed 100 µL of the cell suspension per well into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the absorbance of the media-only background control wells. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay
This protocol describes a general method to measure the activity of FPPS, the direct target of C10 bisphosphonates. The assay measures the production of pyrophosphate (PPi), a byproduct of the enzymatic reaction.
Principle: FPPS catalyzes the condensation of isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP) and PPi. The amount of PPi generated is proportional to the enzyme's activity and can be quantified using a colorimetric method, such as a malachite green-based assay that detects the release of inorganic phosphate (Pi) after PPi is hydrolyzed by inorganic pyrophosphatase.
Materials:
-
Recombinant human FPPS enzyme
-
Assay Buffer (e.g., HEPES buffer, pH 7.6, containing MgCl2 and a reducing agent like DTT)
-
Substrates: Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP)
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green solution)
-
This compound inhibitor
-
96-well clear flat-bottom plate
-
Microplate spectrophotometer
Methodology:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Create serial dilutions of the this compound to be tested.
-
Enzyme-Inhibitor Pre-incubation: Add the FPPS enzyme to the wells of a 96-well plate. Add the various concentrations of the this compound or vehicle control. Allow a short pre-incubation period (e.g., 10-15 minutes) at room temperature for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the substrates (IPP and GPP) to each well.
-
Enzymatic Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the reaction proceeds linearly.
-
Stop Reaction & Hydrolyze PPi: Stop the reaction. Add inorganic pyrophosphatase to each well to convert the generated PPi into two molecules of Pi.
-
Color Development: Add the phosphate detection reagent (e.g., Malachite Green) to each well. This reagent will react with the free Pi to produce a colored product. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of Pi (and thus PPi) generated in each well. Calculate the percent inhibition of FPPS activity for each bisphosphonate concentration relative to the vehicle control.
References
Technical Support Center: C10 Bisphosphonate Solubility in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with C10 bisphosphonate (1-aminodecane-1,1-bisphosphonic acid) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound, also known as 1-aminodecane-1,1-bisphosphonic acid, is a nitrogen-containing bisphosphonate with a prolonged carbon chain.[1] Its primary cellular target is acid sphingomyelinase (ASM), an enzyme it potently and selectively inhibits with an IC50 of 20 nM.[1][2] It shows much lower activity against neutral sphingomyelinase (IC50 > 100 µM).[2]
Q2: Why does this compound precipitate in my cell culture medium?
A2: The precipitation of this compound in aqueous cell culture media is a common issue arising from several factors:
-
Hydrophobicity: The long decane (C10) carbon chain imparts significant hydrophobicity to the molecule, leading to low aqueous solubility.
-
Interaction with Divalent Cations: Bisphosphonates have a high affinity for divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in high concentrations in most standard culture media (e.g., DMEM, RPMI-1640). This interaction can lead to the formation of insoluble bisphosphonate salts.
-
Solvent Change: A drastic change in the solvent environment when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous culture medium can cause the compound to "crash out" of the solution.
-
High Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific culture medium.
-
Temperature and pH: Changes in temperature and pH of the medium can also affect the solubility of the compound.
Q3: What are the consequences of this compound precipitation in my experiments?
A3: Precipitation of this compound can lead to several experimental problems:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower and unknown, leading to unreliable and irreproducible results.
-
Cellular Toxicity: The solid precipitates can be cytotoxic to cells, independent of the pharmacological effects of the soluble drug.
-
Assay Interference: Precipitates can interfere with various assays, particularly those involving light absorbance, fluorescence, or microscopy.
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to address solubility issues with this compound in your cell culture experiments.
Problem 1: Precipitate Forms Immediately Upon Addition to Culture Media
Cause: This is often due to improper stock solution preparation, a high final concentration, or the dilution method.
Solutions:
-
Optimize Stock Solution Preparation:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
-
Dissolution Technique: To ensure complete dissolution in DMSO, gentle warming (to 37°C) and sonication may be necessary. Always visually inspect the stock solution to ensure there are no visible particles before use.
-
-
Refine the Dilution Method:
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can help to increase the solubility of the compound.
-
Drop-wise Addition and Mixing: Add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to immediate precipitation.
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the stock in a small volume of serum-free medium, mix well, and then add this intermediate dilution to the final volume of complete medium.
-
-
Manage Final DMSO Concentration:
-
Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5% (v/v), and preferably at or below 0.1%.[3] High concentrations of DMSO can be toxic to cells. Remember to include a vehicle control with the same final DMSO concentration in your experiments.
-
Problem 2: Medium Becomes Cloudy or Shows Precipitate After Incubation
Cause: Delayed precipitation can occur due to interactions with media components over time, especially in the presence of serum, or changes in temperature and pH.
Solutions:
-
Evaluate the Impact of Serum:
-
Components in fetal bovine serum (FBS) can interact with this compound, leading to the formation of insoluble complexes over time.
-
Recommendation: If your experiment allows, consider reducing the serum concentration. Alternatively, prepare the this compound-containing medium fresh immediately before each use.
-
-
Maintain Temperature and pH Stability:
-
Temperature Fluctuations: Avoid repeated warming and cooling of the media containing this compound. Prepare fresh media for each experiment.
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium during incubation, which can affect the solubility of the compound. Ensure your medium is well-buffered.
-
-
Consider Co-solvents:
-
If solubility issues persist, the use of a co-solvent in addition to DMSO might be considered, though this should be approached with caution due to potential cellular toxicity. Co-solvents like polyethylene glycol (PEG) or ethanol can sometimes improve the solubility of hydrophobic compounds. Extensive toxicity testing of any co-solvent on your specific cell line is essential.
-
Data Presentation
Table 1: Factors Affecting this compound Solubility in Culture Media
| Factor | Effect on Solubility | Recommendations |
| Media Composition | High concentrations of Ca²⁺ and Mg²⁺ can lead to the formation of insoluble salts. | If possible, use a low-calcium medium for initial solubility tests. |
| pH | Solubility of bisphosphonates can be pH-dependent. | Maintain a stable physiological pH (7.2-7.4) of the culture medium. |
| Temperature | Increased temperature generally increases solubility. | Pre-warm media to 37°C before adding the compound. |
| Serum | Serum proteins may interact with the compound, leading to precipitation over time. | Prepare media fresh, consider reducing serum concentration if possible. |
| Organic Solvent | The final concentration of the organic solvent (e.g., DMSO) affects solubility. | Keep the final DMSO concentration below 0.5%, ideally ≤0.1%. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (1-aminodecane-1,1-bisphosphonic acid) powder
-
Sterile, anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound to prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
-
In a sterile environment (e.g., a laminar flow hood), weigh the this compound powder and transfer it to a sterile polypropylene tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Vortex again. If needed, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay for this compound in Culture Media
Objective: To determine the approximate kinetic solubility of this compound in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) for nephelometry (light scattering).
Methodology:
-
Prepare serial dilutions of the 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In a 96-well plate, add 198 µL of the pre-warmed (37°C) cell culture medium to each well.
-
Add 2 µL of each DMSO stock dilution to the corresponding wells of the 96-well plate, resulting in a final DMSO concentration of 1%. This will create a range of final this compound concentrations (e.g., from 100 µM down to 1 µM). Include a DMSO-only control.
-
Mix the plate gently on a plate shaker for 5 minutes.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (or light scattering) at 600 nm. An increase in absorbance/scattering indicates the formation of a precipitate.
-
The highest concentration that does not show a significant increase in absorbance compared to the control is considered the approximate kinetic solubility.
Visualizations
Signaling Pathway of this compound Action
This compound inhibits acid sphingomyelinase (ASM), leading to a decrease in ceramide production and an accumulation of sphingomyelin. This can impact downstream signaling pathways, including those involved in cell proliferation, apoptosis, and membrane dynamics.
Experimental Workflow for Preparing this compound in Culture Media
This workflow outlines the recommended steps to minimize precipitation when preparing cell culture media containing this compound.
Troubleshooting Logic for this compound Precipitation
This diagram illustrates a logical approach to troubleshooting precipitation issues.
References
Technical Support Center: Optimizing C10 Bisphosphonate Incubation Time
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of C10 bisphosphonates to achieve maximum inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for C10 bisphosphonate?
A1: this compound, a nitrogen-containing bisphosphonate (N-BP), primarily functions by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS).[1] FPPS is a critical enzyme in the mevalonate pathway, which is responsible for producing isoprenoid lipids. These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins that are vital for various cellular functions, including cytoskeletal arrangement, cell signaling, and survival.[1][2] By inhibiting FPPS, this compound disrupts these processes, leading to cellular dysfunction and apoptosis, particularly in cells with high bone turnover rates like osteoclasts.[2]
Q2: How does incubation time influence the inhibitory effect of this compound?
A2: The inhibitory effect of this compound is both dose- and time-dependent.[3] Longer incubation times generally lead to increased potency and a lower half-maximal inhibitory concentration (IC50). This is because the inhibition of FPPS by N-BPs can be a slow-binding process, with the inhibitor forming a more stable complex with the enzyme over time. Pre-incubation of the bisphosphonate with the enzyme can significantly increase its inhibitory potency.
Q3: What are the typical incubation times used in experiments with nitrogen-containing bisphosphonates?
A3: The optimal incubation time can vary depending on the cell type, the concentration of the bisphosphonate, and the specific endpoint being measured. Significant inhibition of bone resorption by bisphosphonates is often observed after 24 to 72 hours of treatment. For cell viability and apoptosis assays, incubation times can range from 24 hours to 7 days. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q4: Can the inhibitory effects of this compound be reversed?
A4: The inhibitory effects of N-BPs on FPPS are potent and can be considered nearly irreversible under certain conditions. However, the downstream cellular effects can sometimes be rescued by the addition of intermediates of the mevalonate pathway, such as geranylgeranyl pyrophosphate (GGPP), but not farnesyl pyrophosphate (FPP). This demonstrates the specificity of the inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition | Suboptimal Incubation Time: The incubation period may be too short for the this compound to exert its maximum effect. | Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal incubation duration for your specific cell line and experimental conditions. |
| Inadequate Drug Concentration: The concentration of the this compound may be too low to achieve significant inhibition. | Conduct a dose-response experiment to determine the IC50 value at your chosen incubation time. | |
| Cell Seeding Density: Incorrect cell density can affect cell health and drug response. | Optimize cell seeding density to ensure logarithmic growth during the experiment. | |
| Reagent Preparation and Storage: Improperly prepared or stored bisphosphonate solutions can lead to reduced activity. | Prepare fresh dilutions of the this compound from a validated stock solution for each experiment and store them according to the manufacturer's instructions. | |
| High variability between replicates | Uneven Cell Plating: Inconsistent cell numbers across wells can lead to variable results. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully to dispense equal volumes. |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can affect cell growth and drug concentration. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS). | |
| Unexpected cellular effects or toxicity | Off-target Effects: At very high concentrations, bisphosphonates may have effects beyond FPPS inhibition. | Use the lowest effective concentration determined from your dose-response experiments. |
| Contamination: Microbial contamination can affect cell health and interfere with the assay results. | Maintain sterile cell culture techniques and regularly check for contamination. |
Data Presentation
The following tables summarize the time-dependent inhibitory effects of zoledronic acid (ZOL), a potent nitrogen-containing bisphosphonate structurally and mechanistically similar to C10 bisphosphonates. These data illustrate the principle of increased potency with longer incubation times.
Table 1: Time-Dependent IC50 Values of Zoledronic Acid on Cancer Cell Lines
| Incubation Time | IC50 (µM) |
| 3 days | > 300 |
| 5 days | > 100 |
| 7 days | 3 - 37 |
Table 2: Effect of Preincubation on the IC50 of Zoledronic Acid against FPPS
| Preincubation Time | IC50 (nM) |
| No Preincubation | 360 - 450 |
| 10 minutes | 4.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the bisphosphonate. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Osteoclast Resorption Pit Assay
This protocol assesses the inhibitory effect of this compound on osteoclast function.
-
Prepare Substrates: Use bone slices, dentine slices, or calcium phosphate-coated plates.
-
Cell Seeding: Isolate primary osteoclasts or differentiate osteoclast precursor cells (e.g., bone marrow macrophages) on the prepared substrates in the presence of M-CSF and RANKL.
-
Treatment: Once mature osteoclasts have formed, treat the cells with various concentrations of this compound for different incubation times (e.g., 24, 48, 72 hours).
-
Cell Removal: After incubation, remove the cells from the substrates using a solution such as sodium hypochlorite or by sonication.
-
Visualization of Pits: Stain the resorption pits with a suitable dye (e.g., toluidine blue) or visualize them using scanning electron microscopy.
-
Quantification: Quantify the resorbed area per field of view using image analysis software.
Visualizations
Caption: this compound inhibits FPPS in the mevalonate pathway.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for suboptimal this compound inhibition.
References
- 1. Bisphosphonates directly inhibit the bone resorption activity of isolated avian osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of nitrogen-containing bisphosphonates on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
C10 Bisphosphonate (Zoledronic Acid) Cytotoxicity: Technical Support Center
<
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C10 bisphosphonate (Zoledronic Acid) and its cytotoxic effects on various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (Zoledronic Acid) cytotoxicity?
A1: Zoledronic Acid is a nitrogen-containing bisphosphonate that primarily induces cytotoxicity by inhibiting the mevalonate pathway.[1][2][3] Specifically, it targets and inhibits the enzyme farnesyl pyrophosphate synthase (FPPS).[1][3] This inhibition leads to two main cytotoxic events:
-
Disruption of Protein Prenylation: The blockage of FPPS prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for cell signaling, survival, and cytoskeletal organization.
-
Accumulation of a Toxic ATP Analog: Inhibition of FPPS causes the upstream accumulation of isopentenyl pyrophosphate (IPP). IPP can be metabolized into a cytotoxic ATP analog, triphosphoric acid 1-adenosin-5'-yl ester 3-(3-methylbut-3-enyl) ester (ApppI), which can induce apoptosis.
Q2: How does Zoledronic Acid induce apoptosis in cancer cells?
A2: Zoledronic Acid induces apoptosis through multiple pathways. The disruption of protein prenylation affects signaling proteins crucial for cell survival. Furthermore, it can facilitate the intrinsic pathway of apoptosis by down-regulating anti-apoptotic genes (like Bcl-2) and up-regulating pro-apoptotic genes (like Bax and caspases). This leads to the release of cytochrome c from the mitochondria and the activation of caspase cascades, notably caspase-3 and caspase-9. Some studies also show that Zoledronic Acid can induce cell cycle arrest, often at the S or G2 phase, contributing to its anti-proliferative effects.
Q3: Is the cytotoxic effect of Zoledronic Acid consistent across all cell lines?
A3: No, the sensitivity to Zoledronic Acid varies significantly among different cell lines. The IC50 (half-maximal inhibitory concentration) values can range from low micromolar to much higher concentrations depending on the cell type, its metabolic activity, and the expression levels of enzymes in the mevalonate pathway. For example, breast cancer, prostate cancer, and multiple myeloma cells have shown considerable sensitivity.
Q4: Can cells develop resistance to Zoledronic Acid?
A4: Yes, resistance can develop. Studies on MCF-7 breast cancer cells have shown that long-term exposure can lead to a resistant subline. This resistance may be associated with the overexpression of drug efflux pumps like Breast Cancer Resistance Protein (BCRP) and Lung Resistance-Related Protein (LRP), as well as upregulation of anti-apoptotic proteins like Bcl-2.
Quantitative Data Summary
The cytotoxic effect of Zoledronic Acid is dose- and time-dependent. The IC50 values vary widely across different cell lines and experimental conditions.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | 24 hours | 48 µM | |
| MCF-7 | Breast Cancer | 72 hours | 20 µM | |
| MCF-7/S (Sensitive) | Breast Cancer | Not Specified | 91.99 µM | |
| MCF-7/Zol (Resistant) | Breast Cancer | Not Specified | 340.36 µM | |
| D-17 | Canine Osteosarcoma | 48 hours | 82.50 µM | |
| D-17 | Canine Osteosarcoma | 72 hours | 26.06 µM | |
| D-17 | Canine Osteosarcoma | 96 hours | 17.60 µM | |
| HL-60 | Acute Myeloid Leukemia | 96 hours | ~29.5 µM (108.3 µg/ml) | |
| U2-OS, SAOS | Human Osteosarcoma | Not Specified | Sensitive, but specific IC50 not stated |
Note: IC50 values can be influenced by assay type, cell density, and medium components. Direct comparison between studies should be done with caution.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
Zoledronic Acid (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Zoledronic Acid in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Zoledronic Acid (e.g., 0.1 µM to 100 µM). Include wells with medium only (background control) and cells with drug-free medium (negative control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the background control from all other readings. Calculate cell viability as a percentage relative to the untreated (negative control) cells. Plot a dose-response curve to determine the IC50 value.
Visual Diagrams and Workflows
References
- 1. Mevalonate pathway intermediates downregulate zoledronic acid-induced isopentenyl pyrophosphate and ATP analog formation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bisphosphonate, zoledronic acid, induces apoptosis of breast cancer cells: evidence for synergy with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Inconsistent C10 Bisphosphonate activity in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving C10 Bisphosphonate (1-aminodecane-1,1-bisphosphonic acid).
Frequently Asked Questions (FAQs)
Q1: We are observing highly variable results in our cell viability assays with this compound between replicate experiments. What could be the cause?
A1: Inconsistent results with this compound often stem from its unique mechanism of action compared to more common nitrogen-containing bisphosphonates. This compound is a potent inhibitor of acid sphingomyelinase (aSMase), an enzyme involved in lipid metabolism, rather than the mevalonate pathway typically targeted by drugs like zoledronic acid or alendronate.[1] Therefore, variability can be introduced by:
-
Inappropriate Assay Choice: Assays designed to measure the downstream effects of mevalonate pathway inhibition (e.g., prenylation assays) will not be effective for this compound.
-
Cell Line Variability: The expression and activity of aSMase can vary significantly between different cell lines. Inconsistent results may arise if the chosen cell line has low or variable aSMase expression.
-
Reagent Quality and Preparation: As with any enzymatic inhibitor, the purity and proper solubilization of this compound are critical. Incomplete dissolution can lead to inaccurate concentrations in your assays.
Q2: Our osteoclast differentiation assays show inconsistent inhibition by this compound. Why might this be happening?
A2: While traditional bisphosphonates directly induce osteoclast apoptosis by inhibiting farnesyl pyrophosphate synthase (FPPS), this compound's effect on osteoclasts is mediated through aSMase inhibition.[1] This can lead to inconsistencies due to:
-
Indirect Effects on Osteoclasts: The impact of aSMase inhibition on osteoclast differentiation and function may be less direct and more dependent on the specific cellular context and signaling cascades compared to the well-established effects of FPPS inhibition.
-
Timing of Treatment: The optimal time point for this compound addition to inhibit osteoclast differentiation might differ from that of other bisphosphonates due to its different mechanism.
-
Quality of Differentiating Agents: The purity and activity of reagents used to induce osteoclast differentiation, such as M-CSF and RANKL, are crucial for reproducible results.
Q3: What is the primary mechanism of action for this compound that we should be considering in our experimental design?
A3: The primary mechanism of action for this compound is the potent and selective inhibition of acid sphingomyelinase (aSMase).[1] This enzyme is responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine. By inhibiting aSMase, this compound leads to an accumulation of sphingomyelin and a reduction in ceramide levels, which can impact various cellular processes, including apoptosis, inflammation, and membrane fluidity. This is distinct from the mechanism of nitrogen-containing bisphosphonates, which inhibit farnesyl pyrophosphate synthase in the mevalonate pathway.[2]
Troubleshooting Guides
Issue: High Variability in Cell Viability (MTT) Assay Results
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are more prone to evaporation (the "edge effect"). |
| Incomplete Dissolution of this compound | Prepare fresh stock solutions for each experiment. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Visually inspect the solution for any particulates before use. |
| Cell Line with Low/Variable aSMase Expression | Confirm the expression of acid sphingomyelinase in your chosen cell line using techniques like Western blot or qPCR. If expression is low or inconsistent, consider using a different cell line known to have stable and robust aSMase expression. |
| Incorrect Assay Timing | The effects of aSMase inhibition on cell viability may have a different time course compared to other compounds. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a consistent effect of this compound. |
| Reagent Interference | Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability. Run appropriate vehicle controls in all experiments. |
Issue: Inconsistent Inhibition in Osteoclast Differentiation (TRAP Staining) Assays
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Osteoclast Differentiation | Ensure the precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells) are healthy and at a low passage number. Optimize the concentrations of M-CSF and RANKL to achieve robust and consistent osteoclast differentiation. |
| Inappropriate Timing of this compound Treatment | The critical window for aSMase inhibition to affect osteoclast differentiation may be narrow. Test the addition of this compound at different stages of the differentiation process (e.g., day 0, day 2, day 4) to identify the most effective time point. |
| Variability in TRAP Staining | Use a commercially available TRAP staining kit and follow the manufacturer's protocol precisely. Ensure consistent incubation times and temperatures for the staining reaction. Quantify TRAP-positive multinucleated cells (≥3 nuclei) using standardized image analysis software to minimize subjective bias. |
| Cell Health and Density | Plate precursor cells at an optimal density to allow for both proliferation and subsequent fusion into multinucleated osteoclasts. Monitor cell health throughout the differentiation process to ensure that any observed effects are not due to general cytotoxicity. |
Data Presentation
Table 1: Comparative In Vitro Potency of Bisphosphonates
| Bisphosphonate | Primary Target | Assay | IC50 |
| This compound | Acid Sphingomyelinase | aSMase Inhibition | 20 nM[1] |
| Zoledronic Acid | Farnesyl Pyrophosphate Synthase / Acid Sphingomyelinase | aSMase Inhibition | 20 nM |
| Alendronate | Farnesyl Pyrophosphate Synthase | Osteoclastogenesis Inhibition | 3.7 µM |
Note: The IC50 values are from different assays and should be interpreted with caution as a direct comparison of potency across different biological processes.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Osteoclast Differentiation and TRAP Staining Assay
-
Cell Seeding: Plate osteoclast precursor cells (e.g., bone marrow-derived macrophages) in a 96-well plate in the presence of M-CSF (e.g., 30 ng/mL).
-
Differentiation Induction: After 24 hours, add RANKL (e.g., 50 ng/mL) to the culture medium to induce osteoclast differentiation.
-
This compound Treatment: Add various concentrations of this compound or vehicle control to the culture medium at the desired time point during differentiation.
-
Culture Maintenance: Change the medium with fresh cytokines and this compound every 2-3 days.
-
TRAP Staining: After 5-7 days, when multinucleated osteoclasts are visible, fix the cells with 4% paraformaldehyde. Stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit.
-
Microscopy and Quantification: Visualize the TRAP-positive (red/purple) multinucleated cells under a light microscope. Count the number of TRAP-positive cells with three or more nuclei per well.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: this compound inhibits aSMase, altering downstream signaling.
References
Technical Support Center: C10 Bisphosphonate Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of C10 bisphosphonate (1-aminodecane-1,1-bisphosphonic acid) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guide: Common Issues with this compound Solution Stability
| Issue | Potential Cause | Recommended Action |
| Precipitate formation in the solution | pH outside of the optimal range: this compound solubility is pH-dependent. At certain pH values, it can precipitate out of solution.[1][2] | Adjust the pH of the solution to the optimal range for this compound solubility. For many aminobisphosphonates, a slightly acidic to neutral pH is often preferred. It is recommended to perform a pH-solubility profile for your specific concentration and solvent system. |
| High concentration of divalent cations (e.g., Ca²⁺, Mg²⁺): Bisphosphonates are potent chelators of divalent cations, which can lead to the formation of insoluble complexes. | Avoid using buffers or media with high concentrations of divalent cations. If their presence is unavoidable, consider using a chelating agent like EDTA, but be mindful of its potential impact on your experimental system. | |
| Low temperature: Solubility of many compounds, including some bisphosphonates, decreases at lower temperatures. | Store the solution at the recommended temperature. If a precipitate forms upon refrigeration, gently warm the solution and sonicate to redissolve before use. Always check for complete dissolution. | |
| Loss of potency or inconsistent results | Chemical degradation: this compound can degrade over time, especially when exposed to harsh conditions such as extreme pH, high temperatures, or oxidizing agents. | Prepare fresh solutions whenever possible. If solutions need to be stored, follow the recommended storage conditions. Perform stability studies to determine the shelf-life of your specific formulation. |
| Adsorption to container surfaces: The phosphonate groups can interact with certain types of glass or plastic surfaces, leading to a decrease in the effective concentration in the solution. | Use low-adsorption containers, such as polypropylene or silanized glass. It is advisable to test for adsorption in your specific experimental setup. | |
| Discoloration of the solution | Oxidative degradation: Exposure to oxygen or oxidizing agents can lead to the formation of colored degradation products. | Prepare solutions using deoxygenated solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon. Store solutions protected from light, as light can catalyze oxidative reactions. |
| Interaction with excipients or other components: Certain excipients or components in a complex formulation may react with the bisphosphonate, causing discoloration.[3][4] | Conduct compatibility studies with all excipients and components of the formulation to identify any potential interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The P-C-P backbone of bisphosphonates is generally resistant to chemical hydrolysis.[5] However, under harsh conditions, such as strong acid or base and high temperatures, degradation can occur. For nitrogen-containing bisphosphonates like this compound, degradation may involve reactions at the amino group or cleavage of the P-C bond under extreme conditions. Oxidative degradation is also a potential pathway.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor influencing the stability of this compound. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions. A study on a homologous series of aminobisphosphonates showed that solubility is significantly affected by pH, with a solubility minimum often observed around pH 2 for longer-chain bisphosphonates. It is crucial to maintain the pH within a stable range, typically near neutral, to minimize degradation.
Q3: What is the recommended storage temperature for this compound solutions?
A3: For short-term storage, refrigeration (2-8 °C) is generally recommended to slow down potential degradation reactions. However, always check for precipitation at lower temperatures. For long-term storage, it is advisable to store aliquots at -20 °C or below. Avoid repeated freeze-thaw cycles, as this can affect the stability of the compound. A study on aminobisphosphonates showed that solubility increases with temperature.
Q4: Can I use tap water to prepare my this compound solution?
A4: It is strongly advised to use high-purity water (e.g., Milli-Q or equivalent) for preparing solutions. Tap water contains various ions, including divalent cations like Ca²⁺ and Mg²⁺, which can chelate with the bisphosphonate and cause precipitation or affect its activity. It may also contain trace amounts of oxidizing agents like chlorine.
Q5: How can I monitor the degradation of my this compound solution?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the most reliable way to monitor degradation. This method should be able to separate the intact this compound from its potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is essential for understanding its degradation profile and developing a stability-indicating analytical method.
Materials:
-
This compound (1-aminodecane-1,1-bisphosphonic acid)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for the same time points.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature, protected from light, for the specified time points.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for the specified time points.
-
Photolytic Degradation: Expose a vial of the stock solution in a photostability chamber to controlled UV and visible light conditions as per ICH guidelines. Wrap a control sample in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot from each stressed sample. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration and analyze using a validated HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Data Presentation:
Summarize the percentage of this compound remaining under each stress condition in the following table.
| Stress Condition | Time (hours) | % this compound Remaining | Appearance of Degradation Products (e.g., Peak Area %) |
| Control (Room Temp) | 24 | ||
| 48 | |||
| 72 | |||
| 0.1 M HCl (Room Temp) | 24 | ||
| 48 | |||
| 72 | |||
| 1 M HCl (60°C) | 24 | ||
| 48 | |||
| 72 | |||
| 0.1 M NaOH (Room Temp) | 24 | ||
| 48 | |||
| 72 | |||
| 1 M NaOH (60°C) | 24 | ||
| 48 | |||
| 72 | |||
| 3% H₂O₂ (Room Temp) | 24 | ||
| 48 | |||
| 72 | |||
| 30% H₂O₂ (Room Temp) | 24 | ||
| 48 | |||
| 72 | |||
| Thermal (80°C) | 24 | ||
| 48 | |||
| 72 | |||
| Photolytic (UV/Vis) | 24 | ||
| 48 | |||
| 72 |
Note: The data in this table is illustrative. Actual degradation rates will depend on the specific experimental conditions.
Protocol 2: HPLC Method for Stability Indicating Assay of this compound
This protocol provides a general HPLC method for the analysis of this compound and its degradation products. Method optimization will be required for specific instrumentation and columns.
Materials:
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 6.5)
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound standard
-
Stressed samples from Protocol 1
Procedure:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at a low wavelength (e.g., 210 nm) or MS detection.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
-
Sample Preparation: Dilute standards and samples to an appropriate concentration in the mobile phase.
-
Analysis: Inject the standard solution to determine the retention time of the intact this compound. Inject the stressed samples to observe the decrease in the main peak and the appearance of any degradation product peaks.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
References
- 1. Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C10 Bisphosphonate Dosage Adjustment for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C10 bisphosphonate and other bisphosphonates in various animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other bisphosphonates?
A1: this compound, also known as 1-aminodecane-1,1-bisphosphonic acid, is a long-chain bisphosphonate.[1] Unlike many commonly used nitrogen-containing bisphosphonates (e.g., zoledronic acid, alendronate) that primarily inhibit the mevalonate pathway, this compound has been identified as an inhibitor of acid sphingomyelinase.[1] This distinct mechanism of action suggests its potential therapeutic applications in inflammatory conditions beyond bone disorders.
Q2: I cannot find established dosage guidelines for this compound in my animal model. What should I do?
A2: Currently, there is a lack of publicly available, established dosage data for this compound in animal models. Therefore, it is recommended to conduct a dose-finding (dose-ranging) study to determine the optimal dose for your specific animal model and experimental endpoint.
You can start by designing a pilot study using a range of doses. An initial approach could be to base the starting doses on those used for other nitrogen-containing bisphosphonates, keeping in mind the different mechanism of action. It is crucial to include a vehicle-treated control group and to monitor for signs of toxicity.
Q3: Where can I find starting dosage information for other common bisphosphonates to inform my this compound dose-finding study?
A3: We have compiled dosage information for several widely used bisphosphonates in various animal models. Please refer to the tables in the "Troubleshooting Guides" section below for detailed information on zoledronic acid, alendronate, and clodronate.
Q4: How do I convert a human dose to an animal dose?
A4: Direct conversion of a drug dose from human to animal models based solely on body weight is not accurate due to differences in metabolism and body surface area. A common method for dose conversion is allometric scaling, which takes into account the body surface area of the different species. The Human Equivalent Dose (HED) can be calculated from the animal No Observed Adverse Effect Level (NOAEL) using the following formula:
HED (mg/kg) = Animal NOAEL (mg/kg) × (Weightanimal(kg) / Weighthuman(kg))(1-0.67)[2]
Conversion factors based on body surface area are also available.[3][4]
Troubleshooting Guides
Guide 1: Establishing a Dosage for this compound
Given the absence of specific dosage data for this compound, a systematic approach is necessary to establish a safe and effective dose for your research.
Experimental Workflow for Dose-Finding Study:
Workflow for a dose-finding study.
Guide 2: Dosage and Administration of Common Bisphosphonates
The following tables summarize dosages for zoledronic acid, alendronate, and clodronate from various studies. These can serve as a reference for designing your experiments.
Table 1: Zoledronic Acid Dosage in Animal Models
| Animal Model | Indication/Model | Dosage | Administration Route | Frequency | Reference(s) |
| Rat | Osteoporosis | 0.04 mg/kg | Intravenous (IV) | Weekly | |
| Rat | Osteoporosis | 0.1 mg/kg | Intraperitoneal (IP) | Single dose | |
| Rat | Fracture Healing | 0.1 mg/kg | Subcutaneous (SC) | Single dose or weekly | |
| Rat | Osteonecrosis of the Jaw | 0.06 mg/kg | Intraperitoneal (IP) | Weekly | |
| Rat | Osteonecrosis of the Jaw | 20 µg/kg or 80 µg/kg | Not Specified | Two injections 4 weeks apart or 13 weekly injections | |
| Dog | Cancer Treatment | 0.067 mg/kg | Intravenous (IV) | Monthly | |
| Dog | Cancer-related Bone Pain / Hypercalcemia | 0.1 - 0.25 mg/kg (max 4 mg) | Intravenous (IV) | Every 3-4 weeks |
Table 2: Alendronate Dosage in Animal Models
| Animal Model | Indication/Model | Dosage | Administration Route | Frequency | Reference(s) |
| Mouse | Osteogenesis Imperfecta | 0.125 mg/kg (low) or 2.5 mg/kg (high) | Intraperitoneal (IP) | Weekly | |
| Mouse | Osteogenesis Imperfecta | 73 µg/kg/day then 26 µg/kg/day | Subcutaneous (SC) via pump | Daily | |
| Mouse | Osteoclastogenesis Study | 0.25 mg/kg | Subcutaneous (SC) | Single injection or up to 4 weeks | |
| Mouse | Ovarian Cancer Model | 0.1 and 1.0 mg/kg/day | Intraperitoneal (IP) | Daily | |
| Rat | Chronic Constriction Injury | 1.0 mg/kg/day (high dose) | Oral | Daily | |
| Dog | Osteoporosis Model | 0.2 mg/kg/day or 1.0 mg/kg/day | Oral | Daily |
Table 3: Clodronate (Liposomal) Dosage in Animal Models
| Animal Model | Indication/Model | Dosage | Administration Route | Frequency | Reference(s) |
| Mouse | Macrophage Depletion | 10 µL/g (days 0-6) then 6 µL/g (days 7-13) of 5 mg/mL solution | Intraperitoneal (IP) | Daily | |
| Rat | Antigen-Induced Arthritis | 20 mg | Intravenous (IV) | Single dose | |
| Rabbit | Arthritis Model | 100 mg in 0.5 mL | Intra-articular (IA) | Single dose | |
| Sheep | Antigen-Induced Arthritis | Not specified | Intra-articular (IA) | Single dose |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Rats
-
Preparation: Warm the substance to be injected to room or body temperature. Weigh the rat to calculate the precise volume. The maximum recommended volume is 10 ml/kg. Use a sterile 23-25 gauge needle.
-
Restraint: Manually restrain the rat, ensuring it is secure but not distressed. The two-person technique is often preferred for safety and accuracy.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder. If multiple injections are required, you may alternate between the right and left lower quadrants.
-
Injection: Insert the needle at a 30-40° angle with the bevel facing up. Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn back before injecting the solution.
Protocol 2: Intravenous (IV) Injection in Dogs
-
Preparation: Zoledronic acid is diluted in saline (e.g., 25 mL for dogs <10 kg and 100 mL for dogs >10 kg).
-
Catheterization: Place an over-the-needle catheter (e.g., 20-gauge) into the cephalic vein.
-
Administration: Administer the infusion over a set period, for example, 15 minutes. Sedation may be required for the procedure.
-
Monitoring: Monitor the animal during and after the infusion for any adverse reactions. Ensure the dog is well-hydrated before and after the infusion to minimize the risk of renal toxicity.
Signaling Pathways
The mechanisms of action of bisphosphonates can be visualized to understand their effects at a cellular level.
Signaling pathway of nitrogen-containing bisphosphonates.
Mechanism of non-nitrogen-containing bisphosphonates.
Proposed pathway for this compound.
References
Overcoming resistance to C10 Bisphosphonate in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to C10 bisphosphonates in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for C10 nitrogen-containing bisphosphonates?
A1: Nitrogen-containing bisphosphonates (N-BPs), including C10 bisphosphonates, primarily act by inhibiting farnesyl diphosphate synthase (FPPS).[1][2][3] FPPS is a key enzyme in the mevalonate pathway.[1][4] This inhibition prevents the synthesis of essential isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac, which are vital for various cellular functions, including cytoskeletal arrangement, cell survival, and membrane ruffling in osteoclasts. Disruption of these processes ultimately leads to apoptosis in susceptible cells.
Q2: My cells are showing resistance to C10 bisphosphonate treatment. What are the potential mechanisms?
A2: Resistance to N-BPs can arise from several factors. One key mechanism observed is the increased activity of the target enzyme, farnesyl pyrophosphate synthase (FPPS). Continuous exposure of myeloma cell lines to alendronate, an N-BP, has been shown to induce resistance, which was associated with increased FPPS activity without a corresponding upregulation of its gene transcription. It's also important to consider general mechanisms of drug resistance that cancer cells employ, such as the overexpression of efflux pumps like P-glycoprotein (P-gp), which can reduce intracellular drug accumulation.
Q3: Can the inhibitory effects of C10 bisphosphonates be reversed in vitro?
A3: Yes, some of the cellular effects of N-BPs can be reversed. Since N-BPs inhibit the mevalonate pathway, the downstream deficiency in isoprenoid lipids is a key factor in their mechanism of action. The addition of geranylgeraniol (GGOH), a precursor for geranylgeranyl pyrophosphate (GGPP), has been shown to rescue cells from the inhibitory effects of bisphosphonates on proliferation and migration. Similarly, adding farnesyl pyrophosphate or geranylgeranyl pyrophosphate can suppress bisphosphonate-induced apoptosis.
Q4: Are there combination therapy strategies to overcome this compound resistance?
A4: While research is ongoing, several combination strategies are being explored. Co-administration of bisphosphonates with other agents is a promising approach. For example, nanoparticle-based systems are being developed to co-deliver P-glycoprotein inhibitors, like elacridar, with chemotherapy drugs to overcome multidrug resistance. In the context of osteoporosis, combining bisphosphonates with agents like teriparatide or denosumab has shown enhanced effects on bone mineral density. While the direct translation to overcoming cancer cell resistance needs further investigation, these studies provide a rationale for exploring combination therapies. Combining different classes of bisphosphonates or using them sequentially with other agents could also be a viable strategy.
Troubleshooting Guide
Problem 1: High variability in cell viability/cytotoxicity assay results between wells and plates.
| Potential Cause | Recommended Solution |
| Mycoplasma Contamination | Regularly test cell lines for mycoplasma contamination, as it can significantly alter cellular behavior and response to treatment. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Perform a titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |
| Reagent/Compound Issues | Ensure the this compound is fully solubilized. Prepare fresh dilutions for each experiment. Run controls with the vehicle alone to check for any effects on cell viability. |
Problem 2: Not observing the expected inhibitory effect of the this compound.
| Potential Cause | Recommended Solution |
| Inadequate Drug Concentration or Incubation Time | Perform a dose-response experiment with a wide range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. |
| Cell Line Insensitivity | Some cell lines may be intrinsically less sensitive to bisphosphonates. Confirm the expression and activity of FPPS in your cell line. Consider testing a different, more sensitive cell line as a positive control. |
| Low Drug Bioavailability | Although less of a concern in vitro than in vivo, ensure that the drug has sufficient access to the cells. |
| Acquired Resistance | If you are using a cell line that has been cultured for a long time, it may have developed resistance. Obtain a new, low-passage vial from a reputable cell bank. |
Problem 3: Difficulty detecting apoptosis in response to this compound treatment.
| Potential Cause | Recommended Solution |
| Incorrect Timing of Assay | Apoptosis is a dynamic process with a specific time window for detection. Perform a time-course experiment to identify the optimal time point for apoptosis measurement after treatment. |
| Insensitive Apoptosis Assay | Use a sensitive and appropriate assay. An Annexin V-FITC/Propidium Iodide (PI) assay can distinguish between early and late apoptotic cells. Also, consider assays that measure DNA fragmentation. |
| Low Level of Apoptosis | The concentration of the bisphosphonate may be sufficient to inhibit proliferation but not to induce widespread apoptosis. Increase the concentration or incubation time. |
| Cell Detachment | Apoptotic cells may detach from the culture plate. Ensure that both adherent and floating cells are collected and analyzed. |
Quantitative Data Summary
Table 1: GI50 Concentrations of Various Nitrogen-Containing Bisphosphonates in Neuroblastoma Cell Lines after 72h Treatment.
| Bisphosphonate | Cell Line: SH-SY5Y (µM) | Cell Line: CHLA-90 (µM) |
| Zoledronate | 34.1 | 3.97 |
| Alendronate | 22.4 | 9.55 |
| Pamidronate | >500 (GI50 ranged from 12.8 to >500 µM across a panel of eight neuroblastoma cell lines) | >500 (GI50 ranged from 12.8 to >500 µM across a panel of eight neuroblastoma cell lines) |
| Ibandronate | (Ranked less cytotoxic than Alendronate and more than Pamidronate) | (Ranked less cytotoxic than Pamidronate and Alendronate) |
Data extracted from a study on the in vitro toxicity of bisphosphonates on human neuroblastoma cell lines.
Table 2: Example Concentrations of Zoledronic Acid and Their In Vitro Effects.
| Concentration (µM) | Observed Effect | Cell Type |
| 1 | Minimal effective concentration to significantly inhibit osteoclast formation and alter cell adhesion and migration. | Mouse Bone Marrow Cells |
| 5 | Cytotoxic effects, including reduced cell viability and altered morphology. | Human Epithelial Cells, Gingival Fibroblasts |
| >10 | Significant decrease in cell viability. | Human Epithelial Cells |
| >30 | Significant decrease in cell viability. | Gingival Fibroblasts |
Data compiled from various in vitro studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Determine cell density using a hemocytometer or an automated cell counter.
-
Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Include wells with medium only as a background control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI)
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will prevent confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of the this compound and controls for the predetermined time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of action of bisphosphonates: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C10 Bisphosphonate for Acid Sphingomyelinase Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing C10 bisphosphonate, specifically the analog ARC39, to improve the selectivity of acid sphingomyelinase (ASM) inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ARC39) and why is it used as an inhibitor for acid sphingomyelinase (ASM)?
A1: this compound, particularly the compound ARC39, is a potent and highly selective inhibitor of acid sphingomyelinase (ASM).[1] It belongs to the class of nitrogen-containing bisphosphonates. Its long decyl (C10) chain contributes to its high affinity and specificity for ASM. Researchers use ARC39 to investigate the biological roles of ASM in various cellular processes and disease models due to its ability to directly inhibit the enzyme's catalytic activity.[2][3]
Q2: How selective is this compound (ARC39) for ASM compared to other sphingomyelinases?
A2: ARC39 exhibits remarkable selectivity for acid sphingomyelinase (ASM) over neutral sphingomyelinase (NSM). This high degree of selectivity is crucial for attributing experimental observations specifically to the inhibition of ASM.[1]
Q3: What are the recommended storage and handling conditions for this compound (ARC39)?
A3: this compound is typically supplied as a solid. It is recommended to store the compound at -20°C for long-term stability. For creating stock solutions, it is advisable to dissolve it in a suitable solvent, such as sterile water or a buffer, and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the typical working concentration for this compound (ARC39) in cell culture experiments?
A4: The effective concentration of ARC39 can vary depending on the cell type and experimental conditions. However, based on its low nanomolar IC50 value, typical working concentrations in cell culture range from 1 µM to 20 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of ASM activity observed. | Incorrect concentration of ARC39: The concentration may be too low for the specific cell type or experimental setup. | Perform a dose-response curve to determine the optimal inhibitory concentration. Start with a broader range (e.g., 10 nM to 50 µM) to establish the IC50 in your system. |
| Degradation of ARC39: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions and aliquot them for single use to maintain potency. Store at -20°C or -80°C. | |
| Issues with the ASM activity assay: The assay itself might not be optimized (e.g., substrate concentration, pH, incubation time). | Ensure the assay buffer has the correct acidic pH (around 5.0) for optimal ASM activity. Verify the substrate concentration is appropriate and the incubation time is sufficient. | |
| High background signal in the ASM activity assay. | Substrate instability: The fluorescent or colorimetric substrate may be unstable under the assay conditions. | Run a "substrate only" control (without enzyme) to assess background signal. If high, consider a different substrate or adjust assay conditions. |
| Contamination of reagents or samples: Microbial or chemical contamination can interfere with the assay readout. | Use sterile techniques and fresh, high-quality reagents. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect ASM activity and inhibitor response. | Standardize cell culture protocols. Use cells within a consistent passage number range and seed them at a uniform density for all experiments. |
| Inaccurate pipetting: Small volumes of concentrated inhibitor stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and consider serial dilutions to prepare working solutions, minimizing pipetting errors. | |
| Observed cell toxicity or off-target effects. | High concentration of ARC39: Although generally well-tolerated at effective concentrations, very high doses may induce cytotoxicity. | Determine the minimal effective concentration through a dose-response study and use the lowest concentration that provides significant ASM inhibition. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. |
| Off-target effects of bisphosphonates: While ARC39 is highly selective for ASM, other bisphosphonates are known to affect other cellular pathways. | To confirm that the observed phenotype is due to ASM inhibition, consider using a structurally different ASM inhibitor as a control or using genetic approaches like siRNA-mediated knockdown of ASM. |
Quantitative Data
Table 1: Inhibitory Potency of ARC39 against Sphingomyelinases
| Enzyme | Inhibitor | IC50 Value | Reference |
| Acid Sphingomyelinase (ASM) | ARC39 (this compound) | 20 nM | |
| Neutral Sphingomyelinase (NSM) | ARC39 (this compound) | > 100 µM |
Experimental Protocols
Protocol: In Vitro Acid Sphingomyelinase (ASM) Inhibition Assay
This protocol describes a general method for measuring the inhibition of ASM activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells or tissue of interest
-
This compound (ARC39)
-
Lysis Buffer (e.g., 250 mM Sodium Acetate, 0.1% NP-40, pH 5.0)
-
Protease Inhibitor Cocktail
-
ASM Assay Buffer (e.g., 250 mM Sodium Acetate, 0.1% NP-40, pH 5.0)
-
Fluorogenic ASM Substrate (e.g., BODIPY™ FL C12-Sphingomyelin)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of ARC39 in an appropriate solvent (e.g., sterile water).
-
Prepare serial dilutions of the ARC39 stock solution in ASM Assay Buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Add the different concentrations of ARC39 or vehicle control to the respective wells.
-
Include a "no enzyme" control well containing only ASM Assay Buffer.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Prepare the fluorogenic substrate solution in ASM Assay Buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Calculate the percentage of ASM inhibition for each ARC39 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Acid Sphingomyelinase (ASM) Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Determining the IC50 of this compound on ASM Activity.
References
- 1. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biostatsquid.com [biostatsquid.com]
- 3. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dot Plot Tutorial [freshspectrum.com]
Technical Support Center: C10 Bisphosphonate & Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address potential interference of C10 bisphosphonate and other small molecules with fluorescent assays. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and mitigate these issues, ensuring the accuracy and reliability of your experimental data.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, also known as 1-aminodecane-1,1-bisphosphonic acid, is a bisphosphonate with a prolonged carbon chain.[1] Unlike many clinically used nitrogen-containing bisphosphonates that primarily inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, this compound is described as an inhibitor of acid sphingomyelinase.[1] This positions it as a potential therapeutic agent for inflammatory lung diseases, cystic fibrosis, and atherosclerosis.[1]
Q2: Could this compound interfere with my fluorescent assay?
While there is no direct evidence in the reviewed literature of this compound itself being autofluorescent or a fluorescence quencher, interference in fluorescence-based assays can occur with many small molecules.[2][3] Potential interference mechanisms include:
-
Autofluorescence: The compound itself may emit light at wavelengths that overlap with your assay's detection wavelengths, leading to a false-positive signal.
-
Fluorescence Quenching: The compound might interact with the excited fluorophore in your assay, causing it to return to its ground state without emitting a photon, which results in a decreased signal.
-
Light Scattering/Absorbance: The compound could absorb light at the excitation or emission wavelengths, leading to a reduction in the signal detected by the instrument.
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, causing light scattering and variable results.
Q3: What are the first steps to determine if this compound is interfering with my assay?
The initial and most crucial step is to run proper controls. This involves measuring the fluorescence of this compound in the assay buffer at the same concentration used in your experiment, but without the fluorescent reporter or other assay components. A significant signal indicates autofluorescence. To check for quenching, you would measure the fluorescence of your fluorophore with and without this compound. A decrease in fluorescence in the presence of the compound suggests quenching.
Q4: My assay involves bone cells. Are there any specific considerations?
Yes. Bone tissue itself can exhibit autofluorescence. If your assay involves bone cells or bone fragments, it is important to distinguish between the autofluorescence of the biological material and any potential autofluorescence from the test compound. When using fluorescently labeled bisphosphonates in such contexts, it is standard practice to correct for tissue autofluorescence.
Troubleshooting Guides
Guide 1: Identifying the Type of Interference
This guide will help you systematically determine if this compound or another test compound is causing autofluorescence or fluorescence quenching in your assay.
Experimental Protocol: Compound Interference Assessment
-
Plate Setup: Prepare a 96-well or 384-well plate with the following controls:
-
Buffer Blank: Assay buffer only.
-
Fluorophore Control: Your assay's fluorophore at its final concentration in assay buffer.
-
Compound Autofluorescence Control: A serial dilution of this compound in assay buffer.
-
Quenching Control: The assay's fluorophore at its final concentration mixed with a serial dilution of this compound in assay buffer.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (temperature and time).
-
Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Data Analysis:
-
Autofluorescence: Compare the signal from the "Compound Autofluorescence Control" wells to the "Buffer Blank." A concentration-dependent increase in signal indicates autofluorescence.
-
Quenching: Compare the signal from the "Quenching Control" wells to the "Fluorophore Control." A concentration-dependent decrease in signal indicates quenching.
-
Data Interpretation Table:
| Observation | Potential Cause |
| Signal increases with compound concentration in the absence of fluorophore. | Autofluorescence |
| Signal decreases with compound concentration in the presence of fluorophore. | Fluorescence Quenching |
| No significant change in signal in either control. | No direct interference |
Troubleshooting Workflow:
Guide 2: Mitigating Autofluorescence
If you have determined that this compound is autofluorescent at your assay's wavelengths, the following strategies can help mitigate its effect.
Strategies to Reduce Autofluorescence Interference:
| Strategy | Description |
| Background Subtraction | If the autofluorescence is consistent and not excessively high, you can subtract the signal from wells containing only the compound and buffer from your experimental wells. |
| Spectral Shift | Characterize the excitation and emission spectra of this compound. If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence profile. Red-shifted fluorophores are often a good choice as autofluorescence is less common at longer wavelengths. |
| Decrease Compound Concentration | If your assay window allows, reducing the concentration of this compound can lower the background signal from autofluorescence. |
| Time-Resolved Fluorescence (TRF) | If available, using a TRF-based assay can help eliminate interference from short-lived autofluorescence. |
Experimental Protocol: Spectral Scanning of this compound
-
Sample Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Emission Scan: Using the excitation wavelength of your assay's fluorophore, perform an emission scan across a broad range of wavelengths to identify the emission peak(s) of the compound.
-
Excitation Scan: Set the emission wavelength to the peak identified in the previous step and perform an excitation scan to determine the optimal excitation wavelength for the compound's autofluorescence.
-
Analysis: Compare the excitation and emission spectra of this compound with those of your assay's fluorophore to assess the degree of spectral overlap.
Guide 3: Mitigating Fluorescence Quenching
If your results indicate that this compound is quenching the fluorescence of your reporter, consider the following approaches.
Strategies to Overcome Fluorescence Quenching:
| Strategy | Description |
| Change Fluorophore | Select a fluorophore that is less susceptible to quenching by your compound. The mechanism of quenching can be structure-dependent. |
| Decrease Compound Concentration | Lowering the concentration of the quenching agent (this compound) will reduce the quenching effect. |
| Modify Assay Format | If possible, alter the assay format to a non-fluorescence-based method, such as an absorbance or luminescence-based assay, to confirm your findings. |
Signaling Pathway and Mechanism of Action
While this compound is noted to inhibit acid sphingomyelinase, many other bisphosphonates target the mevalonate pathway. The following diagram illustrates the general mechanism of action for nitrogen-containing bisphosphonates.
References
Technical Support Center: Mitigating C10 Bisphosphonate-Induced Cellular Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C10 bisphosphonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating this compound-induced cellular stress.
Understanding this compound-Induced Cellular Stress
This compound is a potent and selective inhibitor of acid sphingomyelinase (ASM).[1] Unlike many nitrogen-containing bisphosphonates that target the mevalonate pathway, this compound's primary mechanism of action involves the inhibition of ASM, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphorylcholine.[1] The inhibition of ASM can lead to the accumulation of sphingomyelin and a disruption in lipid signaling, which can trigger cellular stress pathways, including the generation of reactive oxygen species (ROS) and subsequent apoptosis.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cellular stress?
A1: this compound is a potent inhibitor of acid sphingomyelinase (ASM), with a reported IC50 of 20 nM. By inhibiting ASM, this compound disrupts the normal breakdown of sphingomyelin into ceramide. This disruption in sphingolipid metabolism is a key initiator of cellular stress, which can manifest as increased production of reactive oxygen species (ROS) and the induction of apoptosis.
Q2: What are the common signs of cellular stress in response to this compound treatment?
A2: Common indicators of cellular stress include:
-
Decreased cell viability and proliferation.
-
Increased production of intracellular ROS.
-
Changes in cell morphology, such as cell shrinkage and membrane blebbing.
-
Activation of apoptotic pathways, indicated by caspase activation and DNA fragmentation.
-
Alterations in mitochondrial membrane potential.
Q3: What concentration of this compound should I use in my experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on its potent ASM inhibition (IC50 = 20 nM), a good starting point for in vitro experiments is to perform a dose-response curve ranging from nanomolar to low micromolar concentrations (e.g., 10 nM to 10 µM) to determine the effective concentration for inducing cellular stress in your specific cell line.
Q4: How can I mitigate this compound-induced cellular stress?
A4: A primary strategy to mitigate this compound-induced cellular stress is to counteract the downstream effects of ASM inhibition, particularly the increase in ROS. The use of antioxidants, such as N-acetyl-L-cysteine (NAC), has been shown to be effective in reducing bisphosphonate-induced ROS and subsequent cell death.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Perform a cell count for each experiment to maintain consistency. |
| Uneven compound distribution | Mix the plate gently by tapping or using an orbital shaker after adding this compound to ensure even distribution in the wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination | Regularly check cell cultures for any signs of bacterial or fungal contamination. Use aseptic techniques throughout the experimental process. |
Issue 2: Inconsistent or No Induction of Apoptosis
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell type. |
| Incorrect timing of analysis | Apoptosis is a dynamic process. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak time for apoptosis induction. |
| Insensitive apoptosis assay | Consider using multiple apoptosis assays to confirm your results. For example, combine a caspase activity assay with Annexin V/Propidium Iodide staining. |
| Cell line resistance | Some cell lines may be more resistant to this compound-induced apoptosis. Confirm the expression and activity of ASM in your cell line. |
Issue 3: Difficulty in Detecting an Increase in Reactive Oxygen Species (ROS)
| Possible Cause | Troubleshooting Step |
| Inappropriate ROS detection reagent | Different ROS probes have different specificities and sensitivities. Ensure the chosen probe (e.g., DCFH-DA for general ROS, MitoSOX for mitochondrial superoxide) is appropriate for your experimental question. |
| Timing of measurement | ROS production can be an early and transient event. Perform a time-course experiment to capture the peak of ROS generation. |
| Photobleaching of fluorescent probe | Minimize the exposure of stained cells to light before and during measurement. |
| Low concentration of this compound | Increase the concentration of this compound to a level sufficient to induce a detectable ROS response. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Mitigation of this compound-Induced ROS with N-acetyl-L-cysteine (NAC)
Objective: To evaluate the effectiveness of NAC in reducing this compound-induced ROS production.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
N-acetyl-L-cysteine (NAC) stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black plate for plate reader, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Pre-treat cells with different concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours.
-
Add this compound at a concentration known to induce ROS to the NAC-pre-treated wells. Include controls for untreated cells, cells treated with this compound alone, and cells treated with NAC alone.
-
Incubate for the time determined to be optimal for ROS production.
-
Load the cells with DCFH-DA probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.
-
Compare the fluorescence levels in the different treatment groups to assess the mitigating effect of NAC.
Quantitative Data Summary
| Compound | Parameter | Value | Cell Type/System | Reference |
| This compound | IC50 (ASM Inhibition) | 20 nM | In vitro enzyme assay | |
| Zoledronic Acid | Apoptosis Induction | 100 µM | Human and murine osteoclast precursors | |
| Bisphosphonate | IC50 (Cell Growth) | 30.6 µM | Human periodontal ligament fibroblasts | |
| N-acetyl-L-cysteine | Protective Concentration (against HEMA-induced toxicity) | 5 and 10 mM | Human primary gingival fibroblasts |
Visualizations
Caption: Signaling pathway of this compound-induced cellular stress.
Caption: General experimental workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis and signalling in acid sphingomyelinase deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species are required for zoledronic acid-induced apoptosis in osteoclast precursors and mature osteoclast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C10 Bisphosphonate and Acid Sphingomyelinase (ASM) Inhibition
This guide is designed for researchers, scientists, and drug development professionals who are using C10 bisphosphonate to inhibit Acid Sphingomyelinase (ASM) and are not observing the expected results. The following sections provide troubleshooting steps, experimental protocols, and frequently asked questions to help you identify and resolve potential issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This question-and-answer guide addresses common problems that can lead to a lack of ASM inhibition by this compound.
Q1: I'm not seeing any inhibition of ASM activity. Where should I start troubleshooting?
Start by verifying the three most critical components of your experiment: the inhibitor, the experimental conditions, and the assay itself.
-
Inhibitor Integrity: Confirm the quality and handling of your this compound.
-
Cellular Treatment Protocol: Ensure your treatment conditions (concentration, incubation time) are optimal for cellular uptake and action.
-
ASM Activity Assay: Double-check every step of your assay protocol to ensure it is being performed correctly.
The troubleshooting diagram below provides a logical workflow to diagnose the problem.
Click to see Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for ASM Inhibition Failure.
Q2: How do I know if my this compound is still active?
This compound is known to be an inhibitor of acid sphingomyelinase.[1] However, like any chemical reagent, its stability is critical for its function.
-
Storage: The compound should be stored at -20°C in a dry, dark environment.[1] Repeated freeze-thaw cycles should be avoided.
-
Age: The reagent has a finite shelf life, typically one year if stored correctly.[1] Using an old or expired batch is a common cause of failed experiments.
-
Solubility and Stability in Solution: Bisphosphonates can precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺.[2] Prepare fresh stock solutions in a compatible solvent (e.g., water or DMSO, check datasheet) and dilute them in your culture medium immediately before use. Visually inspect for any precipitation.
| Parameter | Recommendation | Rationale |
| Storage Temp. | -20°C | Prevents chemical degradation.[1] |
| Shelf Life | ~1 Year | Ensures compound potency. |
| Solvent | Check product datasheet | Ensures complete dissolution without degradation. |
| Working Solution | Prepare fresh before each use | Avoids degradation and precipitation in media. |
Q3: What is the recommended concentration and incubation time for this compound?
The optimal concentration and incubation time can be cell-type dependent. If you are not seeing an effect, you may need to perform a dose-response and a time-course experiment.
-
Concentration (Dose-Response): While specific data for C10 is limited, other nitrogen-containing bisphosphonates show effects in the low micromolar range (e.g., 1-10 µM). It is advisable to test a range of concentrations.
-
Incubation Time (Time-Course): The inhibitor needs sufficient time to be taken up by the cells and reach its subcellular target (the lysosome). Some functional ASM inhibitors require several hours to show an effect.
| Experiment | Recommended Range | Purpose |
| Dose-Response | 1 µM, 5 µM, 10 µM, 25 µM, 50 µM | To find the minimally effective and optimal concentration. |
| Time-Course | 1 hr, 4 hr, 8 hr, 24 hr | To determine the necessary duration of treatment for inhibition. |
Q4: How can I be sure my ASM activity assay is working correctly?
An issue with the assay itself will make it impossible to measure any inhibitory effect.
-
pH is Critical: Acid Sphingomyelinase is named for its optimal pH. The enzymatic reaction must be performed at pH 5.0 . Using a neutral pH buffer will result in little to no enzyme activity.
-
Include Controls:
-
Untreated Control: Establishes baseline ASM activity in your cells.
-
Vehicle Control: Ensures the solvent used to dissolve the this compound (e.g., DMSO) does not affect ASM activity.
-
Positive Control: Use a known, potent ASM inhibitor (e.g., imipramine, desipramine) to confirm that your assay can detect inhibition.
-
-
Kit Reagents: If using a commercial kit, ensure all components are stored as directed and reconstituted correctly. Key enzymes in the detection cascade can lose activity if handled improperly.
Caption: this compound Directly Inhibits ASM Activity.
Experimental Protocols
Protocol 1: General Workflow for Testing this compound Inhibition
This protocol provides a generalized workflow from cell treatment to data analysis.
Caption: General Experimental Workflow for ASM Inhibition Assay.
Protocol 2: Standard Acid Sphingomyelinase (ASM) Activity Assay
This protocol is a summary based on commercially available colorimetric assay kits. Always refer to the specific manufacturer's instructions for your kit.
-
Sample Preparation:
-
Culture and treat 1-5 x 10⁶ cells with this compound and controls.
-
Harvest cells and wash with cold PBS.
-
Homogenize the cell pellet on ice in 100-200 µL of the provided lysis buffer (often containing a non-ionic detergent and protease inhibitors).
-
Centrifuge at 10,000 x g for 5-10 minutes to pellet debris. The supernatant is your cell lysate.
-
Determine the protein concentration of the lysate for normalization.
-
-
Assay Reaction:
-
In a 96-well plate, add 5-10 µL of cell lysate to duplicate wells.
-
Add the ASM substrate and ensure the final reaction buffer is at pH 5.0 .
-
Bring the total reaction volume to 50 µL with the assay buffer.
-
Incubate the plate at 37°C for 60-180 minutes.
-
-
Signal Development & Measurement:
-
Stop the initial reaction, often by adding a second buffer and heating to 100°C for 10 minutes.
-
Add the "Development Reaction Mix" which contains enzymes that act on the product of the ASM reaction (phosphorylcholine) to generate a colored or fluorescent signal.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the absorbance (e.g., OD 570 nm) or fluorescence (e.g., Ex/Em = 540/590 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the blank reading from all samples.
-
Calculate the ASM activity based on the standard curve.
-
Normalize activity to the protein concentration of the lysate (e.g., in mU/mg protein).
-
Determine the percent inhibition for this compound-treated samples relative to the vehicle control.
-
References
Technical Support Center: Cell Viability Assays for C10 Bisphosphonate Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the effects of C10 bisphosphonate treatment.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing the effects of this compound?
A1: The choice of assay depends on the specific research question and the expected mechanism of action.
-
Metabolic Assays (MTT, MTS, XTT): These are commonly used but can be confounded by bisphosphonates, particularly nitrogen-containing ones, which can alter mitochondrial function. This may lead to a decrease in metabolic activity that does not directly correlate with cell death.[1] It is advisable to complement these assays with methods that directly measure cell number or membrane integrity.[1]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of metabolically active cells and are generally considered more sensitive than colorimetric assays.[2] They are a good alternative to MTT-type assays as they are less prone to interference from compounds affecting mitochondrial reductase activity.[3]
-
Apoptosis Assays (Annexin V/PI, Caspase-Glo®): These are ideal for determining if the bisphosphonate induces programmed cell death. Annexin V staining detects early apoptotic events, while propidium iodide (PI) identifies late apoptotic and necrotic cells.[4] Caspase activity assays measure the activation of key effector enzymes in the apoptotic cascade.
-
Cytotoxicity Assays (LDH release, Trypan Blue): These assays measure membrane integrity to quantify cell death. Trypan blue is a simple method for distinguishing viable from non-viable cells.
Q2: How long should I incubate my cells with this compound before performing a viability assay?
A2: The optimal incubation time is dependent on the cell type, the concentration of the bisphosphonate, and the specific assay being performed. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your experimental system. Some effects on signaling pathways can be observed within hours, while impacts on cell viability and apoptosis may require longer exposure.
Q3: What is the mechanism of action for this compound that might affect my cell viability assay?
A3: this compound is a nitrogen-containing bisphosphonate. These compounds primarily act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins like Ras, Rho, and Rac. Disruption of these signaling pathways can lead to apoptosis.
Additionally, some long-chain bisphosphonates, including a this compound known as ARC39, have been identified as potent inhibitors of acid sphingomyelinase (ASM), which can also play a role in inducing apoptosis.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in MTT/MTS assays.
| Potential Cause | Recommended Solution |
| Bisphosphonate-induced metabolic changes | Nitrogen-containing bisphosphonates can affect mitochondrial function, leading to reduced metabolic activity without immediate cell death. Corroborate results with an assay that measures cell number (e.g., crystal violet) or membrane integrity (e.g., trypan blue). |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider not using the outer wells of the plate to avoid "edge effects". |
| Interference of this compound with assay reagents | Run controls with the bisphosphonate in cell-free wells to check for direct interaction with the MTT/MTS reagents. |
| Variable incubation times | Standardize the incubation time with both the bisphosphonate and the viability reagent. Add reagents to all wells as consistently as possible. |
| Incomplete formazan solubilization | Ensure complete dissolution of the formazan crystals before reading the absorbance. Gently shake the plate and visually inspect the wells. |
Problem 2: Difficulty in detecting apoptosis with Annexin V/PI staining.
| Potential Cause | Recommended Solution |
| Incorrect timing of the assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal window for detecting early (Annexin V-positive, PI-negative) and late apoptotic cells. |
| Loss of adherent cells | Apoptotic cells may detach. Collect both the supernatant and the adherent cells for staining and analysis. |
| Use of EDTA in cell detachment | Annexin V binding to phosphatidylserine is calcium-dependent. Avoid using trypsin-EDTA. Use an EDTA-free dissociation solution or gentle cell scraping. |
| Insufficient concentration or incubation time | Perform a dose-response and time-course experiment to ensure the this compound concentration and incubation time are sufficient to induce apoptosis in your cell type. |
| False positives in the control group | Over-confluent or starved cells can undergo spontaneous apoptosis. Ensure healthy, sub-confluent cell cultures. Handle cells gently to avoid mechanical membrane damage. |
Problem 3: No significant effect on cell viability observed.
| Potential Cause | Recommended Solution |
| Inadequate drug concentration | The concentration of the this compound may be too low. Perform a dose-response experiment with a wide range of concentrations. |
| Short incubation time | The treatment duration may be too short to induce a measurable effect on viability. Extend the incubation period (e.g., up to 72 hours or longer). |
| Cell line resistance | The chosen cell line may be resistant to the effects of the bisphosphonate. Consider using a different cell line or a positive control compound known to induce cell death in your model. |
| Serum interference | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of bisphosphonates. If possible, reduce the serum concentration during treatment, being mindful of potential effects on cell viability due to serum starvation. |
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of this compound (ARC39) against Acid Sphingomyelinase (ASM)
| Compound | Target | IC50 | Reference |
| This compound (ARC39) | Acid Sphingomyelinase (ASM) | 20 nM |
Table 2: Exemplary Effective Concentrations of Nitrogen-Containing Bisphosphonates on Cell Viability in Various Cell Lines
Note: Data for this compound is limited. This table provides a comparative overview of other nitrogen-containing bisphosphonates.
| Bisphosphonate | Cell Line | Assay | Incubation Time | Effective Concentration/IC50 | Reference |
| Alendronate | Human Rotator Cuff Fibroblasts | MTT | 24 hours | Significant decrease in viability at 100 µM | |
| Alendronate | Pre-osteoblasts (MC3T3) | MTT | > 4 days | Reduced viability at 5-10 µM | |
| Zoledronic Acid | Human Breast Cancer (MCF-7) | Not specified | 72 hours | ~20 µM | |
| Pamidronate | Neuroblastoma (CHLA-90) | Not specified | 72 hours | GI50 > 12.8 µM | |
| Risedronate | Bovine Articular Chondrocytes | Propidium Iodide Staining | Not specified | Decrease in viability at >1 µM |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound and controls (vehicle and untreated). Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or dishes. Treat with this compound and controls for the desired time.
-
Cell Harvesting: For adherent cells, gently detach them using an EDTA-free dissociation reagent. Collect both the supernatant and the detached cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V conjugate (e.g., FITC, PE) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. Treat with this compound and controls for the desired duration.
-
Reagent Preparation and Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add a volume of the reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which correlates with the number of viable cells. Calculate cell viability as a percentage of the untreated control.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathways affected by this compound leading to apoptosis.
Caption: General experimental workflow for assessing cell viability after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Acid Sphingomyelinase by Imipramine Abolishes the Synergy between Metabolic Syndrome and Periodontitis on Alveolar Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonates induce apoptosis in mouse macrophage-like cells in vitro by a nitric oxide-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breast cancer cells inhibit spontaneous and bisphosphonate-induced osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of C10 Bisphosphonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues encountered during in vivo experiments aimed at optimizing the delivery of C10 bisphosphonates to target tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering C10 bisphosphonates to non-bone tissues?
A1: The primary challenge lies in the inherent physicochemical properties of bisphosphonates. Their high affinity for hydroxyapatite, the mineral component of bone, leads to rapid accumulation in the skeleton after systemic administration.[1][2][3][4] This strong bone-targeting effect significantly reduces the bioavailability of the bisphosphonate for other tissues.[5] Additionally, their poor lipophilicity results in low absorption from the gastrointestinal tract, necessitating intravenous administration for most systemic applications. Overcoming the natural bone-homing tendency is crucial for targeting other tissues effectively.
Q2: How can C10 bisphosphonates be targeted to macrophages?
A2: A common and effective method for targeting macrophages is the encapsulation of the bisphosphonate within liposomes. Macrophages, being phagocytic cells, readily engulf these liposomes. Once inside the macrophage, the liposome is degraded by lysosomal phospholipases, releasing the encapsulated bisphosphonate intracellularly and inducing apoptosis. This "macrophage suicide" approach has been widely used, particularly with clodronate, to deplete macrophage populations in various tissues like the liver and spleen.
Q3: What are the key differences in the mechanism of action between nitrogen-containing and non-nitrogen-containing bisphosphonates?
A3: The presence or absence of a nitrogen atom in the R2 side chain dictates the mechanism of action.
-
Nitrogen-containing bisphosphonates (N-BPs) , such as zoledronic acid and alendronate, inhibit the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway. This inhibition prevents the synthesis of isoprenoid lipids essential for the post-translational modification (prenylation) of small GTPase signaling proteins, leading to osteoclast apoptosis.
-
Non-nitrogen-containing bisphosphonates (NN-BPs) , like clodronate, are metabolized by osteoclasts into cytotoxic ATP analogs. These analogs interfere with mitochondrial function, ultimately inducing apoptosis.
Q4: Can bisphosphonates be used to target drugs to the bone?
A4: Yes, the high affinity of bisphosphonates for bone mineral makes them excellent targeting ligands for delivering other therapeutic agents to the skeleton. This is achieved by conjugating the bisphosphonate to a drug molecule. This strategy can increase the local concentration of a therapeutic at the bone surface, potentially enhancing efficacy while reducing systemic side effects.
Q5: What are the potential toxicities associated with liposomal bisphosphonate formulations?
A5: While liposomal encapsulation can improve targeting, it can also lead to significant changes in pharmacokinetics and an increase in toxicity compared to the free drug. Encapsulation can lead to sustained high plasma levels and a major shift in tissue distribution, with substantial increases in the liver and spleen. This altered distribution can result in severe dose-limiting toxicity, which may be up to 50-fold higher than the free bisphosphonate.
Troubleshooting Guides
Issue 1: Low Accumulation of C10 Bisphosphonate in Non-Skeletal Target Tissue
| Possible Cause | Troubleshooting Step |
| High bone affinity of the free bisphosphonate. | Encapsulate the bisphosphonate in a delivery vehicle, such as liposomes or nanoparticles, to alter its biodistribution and reduce immediate uptake by the bone. |
| Rapid renal clearance. | Systemically available bisphosphonates are quickly cleared from the plasma through bone uptake and renal excretion. Using a carrier system like liposomes can prolong circulation time. |
| Inappropriate delivery vehicle formulation. | Optimize the size, charge, and surface properties of the liposomes or nanoparticles. For example, pegylation of liposomes can increase circulation time. For macrophage targeting, consider factors that enhance phagocytosis. |
Issue 2: Inconsistent Macrophage Depletion with Liposomal this compound
| Possible Cause | Troubleshooting Step |
| Variable liposome size and encapsulation efficiency. | Ensure consistent liposome preparation methods. Characterize each batch for size distribution (e.g., by dynamic light scattering) and encapsulation efficiency to ensure reproducibility. |
| Insufficient dose. | The dose required for effective macrophage depletion can be substantial. Perform a dose-response study to determine the optimal concentration for your experimental model. |
| Timing of analysis. | Macrophage depletion is transient. The peak depletion and subsequent recovery of the macrophage population follow a specific time course. Conduct a time-course experiment to identify the optimal time point for assessing depletion in your target tissue. |
Issue 3: Off-Target Toxicity in In Vivo Experiments
| Possible Cause | Troubleshooting Step |
| High dose of liposomal bisphosphonate. | As noted, liposomal formulations can be significantly more toxic than the free drug. If toxicity is observed, reduce the administered dose. It may be necessary to perform a toxicity study to determine the maximum tolerated dose of your formulation. |
| "Burst release" of the encapsulated drug. | Optimize the stability of the liposomal formulation to ensure the bisphosphonate is released primarily after uptake by the target cells, rather than prematurely in circulation. |
| Immune response to the delivery vehicle. | The liposomes or nanoparticles themselves may elicit an immune response. Ensure the use of biocompatible and non-immunogenic materials. Include a control group that receives empty liposomes (without the bisphosphonate). |
Data Presentation
Table 1: Biodistribution of Free vs. Liposomal Bisphosphonates
| Formulation | Tissue | Relative Accumulation | Reference |
| Free Zoledronic Acid | Bone | High | |
| Free Zoledronic Acid | Liver | Low | |
| Free Zoledronic Acid | Spleen | Low | |
| Free Zoledronic Acid | Tumor | Low | |
| Liposomal Zoledronic Acid | Bone | Modest Increase (2-fold) | |
| Liposomal Zoledronic Acid | Liver | Major Increase (20 to 100-fold) | |
| Liposomal Zoledronic Acid | Spleen | Major Increase (20 to 100-fold) | |
| Liposomal Zoledronic Acid | Tumor | Substantial Increase (7 to 10-fold) |
Table 2: Efficacy of RBC-Encapsulated Zoledronate for Macrophage Depletion in Mice
| Target Organ | % Macrophage Depletion | Dose | Reference |
| Liver | 29.0 ± 16.38% | 59 µ g/mouse | |
| Spleen | 67.84 ± 5.48% | 59 µ g/mouse |
Experimental Protocols
Protocol 1: Preparation of Clodronate-Containing Liposomes for Macrophage Depletion
This protocol is a generalized procedure based on commonly used methods.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Encapsulation:
-
Hydrate the lipid film with an aqueous solution of clodronate disodium. The concentration of the clodronate solution will determine the final encapsulated dose.
-
The hydration process is typically performed by gentle rotation or vortexing at a temperature above the phase transition temperature of the lipids.
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, the resulting multilamellar liposome suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 0.1-0.2 µm).
-
-
Purification:
-
Remove non-encapsulated clodronate from the liposome suspension. This can be achieved by methods such as dialysis against a suitable buffer (e.g., PBS) or size exclusion chromatography.
-
-
Characterization:
-
Determine the liposome size distribution and zeta potential using dynamic light scattering.
-
Quantify the amount of encapsulated clodronate using an appropriate analytical method (e.g., HPLC) after lysing the liposomes with a detergent.
-
Protocol 2: In Vivo Macrophage Depletion and Assessment
-
Administration:
-
Administer the prepared clodronate liposomes to the experimental animals via the desired route (commonly intravenous injection). A control group should receive PBS or empty liposomes.
-
-
Tissue Harvesting:
-
At the predetermined time point post-injection (e.g., 24-48 hours for peak depletion), euthanize the animals and harvest the target tissues (e.g., liver, spleen, lungs).
-
-
Macrophage Quantification:
-
Process the tissues to obtain single-cell suspensions.
-
Stain the cells with fluorescently labeled antibodies specific for macrophage markers (e.g., F4/80, CD11b, CD68).
-
Analyze the stained cells using flow cytometry to quantify the percentage of macrophages in the total cell population.
-
Alternatively, tissue sections can be analyzed by immunohistochemistry to visualize and quantify macrophage numbers.
-
Visualizations
Caption: Troubleshooting workflow for poor non-skeletal targeting.
Caption: Mechanism of macrophage depletion by liposomal clodronate.
Caption: Inhibition of the mevalonate pathway by N-BPs.
References
- 1. Bisphosphonate conjugation for bone specific drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ame.nd.edu [ame.nd.edu]
- 3. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Potency: C10 Bisphosphonate (ARC39) vs. Traditional Bisphosphonates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency and mechanisms of action of the C10 bisphosphonate, ARC39, against traditional nitrogen-containing bisphosphonates. This analysis is supported by experimental data to delineate their distinct pharmacological profiles.
Executive Summary
This compound, identified as 1-aminodecylidene bis-phosphonic acid or ARC39, distinguishes itself from traditional bisphosphonates through its unique mechanism of action. While conventional nitrogen-containing bisphosphonates primarily target the mevalonate pathway to induce osteoclast apoptosis for the treatment of bone disorders, ARC39 acts as a potent and specific inhibitor of acid sphingomyelinase (ASM).[1][2][3][4][5] This fundamental difference in their molecular targets underscores their application in different therapeutic areas. ARC39's inhibitory action on ASM, an enzyme crucial for the hydrolysis of sphingomyelin to ceramide, positions it as a valuable tool for studying sphingolipid metabolism and its role in various pathologies.
Potency Comparison: A Tale of Two Pathways
Direct comparison of potency between ARC39 and traditional bisphosphonates is nuanced due to their distinct molecular targets. The following table summarizes the available quantitative data on their respective inhibitory activities.
| Compound | Target | Potency (IC50) | Notes |
| This compound (ARC39) | Acid Sphingomyelinase (ASM) | 0.02 µM - 5 µM | The IC50 value varies depending on the specific assay conditions and cell type used in the experiment. |
| Zoledronic Acid | Farnesyl Diphosphate Synthase | ~0.02 µM | A potent nitrogen-containing bisphosphonate widely used in the treatment of osteoporosis and other bone-related diseases. |
| Other N-Bisphosphonates | Farnesyl Diphosphate Synthase | Varies (nM to µM range) | Potency varies among different nitrogen-containing bisphosphonates such as Alendronate and Risedronate. |
Mechanisms of Action: A Visual Representation
The signaling pathways targeted by ARC39 and traditional nitrogen-containing bisphosphonates are fundamentally different.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of inhibitors. Below are generalized methodologies for the key experiments cited.
In Vitro Acid Sphingomyelinase (ASM) Inhibition Assay
This assay quantifies the ability of a compound, such as ARC39, to inhibit the enzymatic activity of ASM.
Methodology:
-
Lysate Preparation: Cell or tissue lysates containing active ASM are prepared.
-
Inhibitor Addition: A range of concentrations of ARC39 is added to the lysates.
-
Substrate Addition: A fluorescently labeled sphingomyelin substrate is introduced to the mixture.
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic reaction to occur.
-
Fluorescence Measurement: The fluorescence of the resulting ceramide product is measured using a fluorometer.
-
IC50 Calculation: The concentration of ARC39 that inhibits 50% of ASM activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay
This assay measures the inhibitory effect of nitrogen-containing bisphosphonates on the activity of the FPPS enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FPPS enzyme and its substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP), are prepared.
-
Inhibitor Addition: Varying concentrations of the nitrogen-containing bisphosphonate are added to the reaction mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates.
-
Product Quantification: The amount of the product, farnesyl pyrophosphate (FPP), is quantified, often using a method coupled to a colorimetric or fluorescent readout.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the bisphosphonate that causes a 50% reduction in FPPS activity.
Conclusion
This compound (ARC39) and traditional nitrogen-containing bisphosphonates exhibit potent inhibitory activities but through distinct molecular mechanisms and on different targets. ARC39 is a specific and potent inhibitor of acid sphingomyelinase, offering a valuable tool for research in sphingolipid-mediated signaling pathways. In contrast, nitrogen-containing bisphosphonates are established inhibitors of farnesyl diphosphate synthase, a key enzyme in the mevalonate pathway, and are widely used in the management of bone diseases. The choice between these compounds is entirely dependent on the therapeutic target and the biological pathway of interest. This guide provides a foundational understanding for researchers to select the appropriate bisphosphonate for their specific experimental needs.
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 4. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
Comparative Analysis of C10 Bisphosphonate and Other ASM Inhibitors for Preclinical Research
For Immediate Release
This publication provides a comprehensive comparison of C10 Bisphosphonate (ARC39), a potent direct inhibitor of Acid Sphingomyelinase (ASM), with other notable ASM inhibitors. This guide is intended for researchers, scientists, and drug development professionals investigating the role of ASM in various disease models. The comparative data, detailed experimental protocols, and pathway visualizations aim to facilitate informed decisions in the selection of appropriate research tools for studying ASM inhibition.
Acid Sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to ceramide. Dysregulation of ASM activity has been implicated in numerous pathological conditions, making it a significant target for therapeutic intervention. This compound has emerged as a highly selective and potent inhibitor of ASM, offering a valuable tool for preclinical research.
Inhibitor Performance: A Quantitative Comparison
The inhibitory efficacy of this compound (ARC39) against Acid Sphingomyelinase (ASM) has been evaluated alongside other known ASM inhibitors, including Zoledronic acid, another bisphosphonate, and the functional inhibitors Desipramine and Amitriptyline. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. It is important to note the distinction between direct inhibitors, which interact with the enzyme's active site, and functional inhibitors, which indirectly reduce ASM activity, often through lysosomotropic effects.
| Inhibitor Class | Compound | Mechanism of Action | IC50 (ASM Inhibition) |
| Direct Inhibitor | This compound (ARC39) | Directly binds to the catalytic domain of ASM | ~1-5 µM (in cellular assays) |
| Direct Inhibitor | Zoledronic acid | Directly inhibits ASM activity | 20 nM (in vitro)[1] |
| Functional Inhibitor | Desipramine | Induces proteolytic degradation of ASM | Effective in the micromolar range |
| Functional Inhibitor | Amitriptyline | Induces proteolytic degradation of ASM | Effective in the micromolar range |
Table 1: Comparison of IC50 values for various ASM inhibitors. The IC50 for this compound (ARC39) is presented for cellular assays, reflecting a more physiologically relevant environment.
Experimental Protocols
In Vitro Acid Sphingomyelinase (ASM) Activity Assay (Fluorometric)
This protocol outlines a method for determining ASM activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 250 mM sodium acetate, 1% NP-40, pH 5.0)
-
Fluorogenic ASM substrate (e.g., BODIPY-FL C12-sphingomyelin)
-
96-well black microplate
-
Fluorometric microplate reader
-
Test inhibitors (this compound, Zoledronic acid, etc.)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using the cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
Assay Reaction:
-
In a 96-well black microplate, add a standardized amount of cell lysate protein to each well.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the designated wells. Include a vehicle control (no inhibitor).
-
Initiate the enzymatic reaction by adding the fluorogenic ASM substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the fluorescence signal to the protein concentration.
-
Calculate the percentage of ASM inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Molecular Landscape
ASM Signaling Pathway and Inhibition
The following diagram illustrates the canonical signaling pathway of Acid Sphingomyelinase and the mechanism of its inhibition by this compound. ASM, located in the lysosome, hydrolyzes sphingomyelin into ceramide and phosphocholine. Ceramide then acts as a second messenger, influencing various cellular processes such as apoptosis and inflammation. This compound directly binds to the catalytic site of ASM, preventing this conversion.
Experimental Workflow for ASM Inhibitor Validation
The diagram below outlines a typical experimental workflow for the validation of a novel ASM inhibitor, from initial screening to in vivo testing. This structured approach ensures a thorough evaluation of the compound's efficacy and selectivity.
References
A Comparative Guide to ASM Inhibitors: C10 Bisphosphonate (ARC39) vs. Desipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct inhibitors of Acid Sphingomyelinase (ASM), a critical enzyme in cellular signaling and lipid metabolism. We will explore the performance, mechanism of action, and specificity of the direct inhibitor C10 Bisphosphonate (ARC39) and the functional inhibitor desipramine, supported by experimental data and detailed protocols.
Introduction to Acid Sphingomyelinase (ASM)
Acid Sphingomyelinase (ASM), a lysosomal phosphodiesterase, plays a pivotal role in cellular function by catalyzing the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1][2] Ceramide, a bioactive lipid, is a key signaling molecule involved in a multitude of cellular processes, including apoptosis, cell proliferation, and differentiation.[3][4] Dysregulation of ASM activity has been implicated in a wide range of pathologies, including major depression, cancer, cystic fibrosis, and neurodegenerative diseases, making it a significant therapeutic target.[5] Consequently, the development and characterization of specific ASM inhibitors are of great interest to the research community.
This guide focuses on two compounds that inhibit ASM through fundamentally different mechanisms:
-
This compound (ARC39): A potent, direct inhibitor developed through structure-activity relationship studies on geminal bisphosphonates.
-
Desipramine: A tricyclic antidepressant that acts as a functional inhibitor of ASM (FIASMA).
Mechanism of Action: Direct vs. Functional Inhibition
The primary distinction between ARC39 and desipramine lies in their mode of inhibiting ASM activity.
This compound (ARC39) acts as a direct inhibitor . It is believed to interact directly with the enzyme's catalytic domain, preventing it from binding to its substrate, sphingomyelin. This direct inhibition of catalytic activity is independent of the cellular environment.
Desipramine , on the other hand, is a Functional Inhibitor of Acid Sphingomyelinase (FIASMA) . As a cationic amphiphilic drug, it accumulates within the acidic environment of lysosomes through a process known as "acid trapping". This accumulation interferes with the electrostatic interaction between ASM and the inner lysosomal membrane, causing the enzyme to detach. The detached ASM is then susceptible to proteolytic degradation, leading to a functional reduction in enzyme activity.
Caption: Mechanisms of ASM inhibition by ARC39 and Desipramine.
Quantitative Performance and Specificity
The differing mechanisms of action result in significant variations in potency and specificity. ARC39 is a highly potent and selective inhibitor, whereas desipramine's functional inhibition is less specific.
| Parameter | This compound (ARC39) | Desipramine | Reference(s) |
| Inhibition Type | Direct, Catalytic | Functional (FIASMA) | |
| IC50 (vs. ASM) | ~20 nM (in vitro) | Not applicable (functional inhibitor) | |
| Specificity | Highly specific for ASM | Less specific | |
| Effect on Acid Ceramidase (AC) | No inhibitory effect | Inhibits AC activity | |
| Effect on Neutral Sphingomyelinase (NSM) | No inhibitory effect (IC50 > 100 µM) | Not specified | |
| Mechanism Detail | Binds to enzyme | Induces detachment and degradation | |
| Primary Clinical Use | Investigational | Antidepressant |
Experimental Protocols
In Vitro ASM Activity Assay
This protocol is used to determine the direct inhibitory effect of a compound on ASM activity in cell lysates.
Methodology:
-
Cell Culture: Culture cells with high endogenous ASM activity (e.g., L929 murine fibroblasts) under standard conditions.
-
Treatment: Treat cells with varying concentrations of the inhibitor (e.g., ARC39) for a specified duration.
-
Cell Lysis: Harvest and lyse the cells in an appropriate buffer to release lysosomal contents.
-
Enzyme Assay:
-
Incubate the cell lysate with a fluorescent or radiolabeled sphingomyelin substrate at an acidic pH (~5.0).
-
Stop the reaction after a defined period.
-
Quantify the product (ceramide or a labeled byproduct) using appropriate techniques (e.g., fluorescence spectroscopy, liquid scintillation counting).
-
-
Data Analysis: Calculate the percentage of ASM inhibition at each concentration relative to an untreated control. Determine the IC50 value by fitting the data to a dose-response curve.
Differentiating Direct vs. Functional Inhibition in Cultured Cells
This workflow can distinguish between a direct inhibitor like ARC39 and a functional inhibitor like desipramine.
Methodology:
-
Cell Culture: Culture L929 cells as described above.
-
Pre-treatment (Protease Inhibition): For a subset of cells, pre-incubate with a serine/cysteine protease inhibitor, such as leupeptin. This step aims to block the proteolytic degradation of ASM.
-
Inhibitor Treatment: Treat both leupeptin-pre-treated and non-pre-treated cells with either ARC39 or desipramine.
-
ASM Activity Measurement: After incubation, lyse the cells and measure the remaining ASM activity as described in Protocol 1.
-
Western Blot Analysis (Optional): Analyze cell lysates via Western blot using an anti-ASM antibody to quantify ASM protein levels.
-
Interpretation:
-
For Desipramine (FIASMA): Inhibition of ASM activity will be significantly reduced or abrogated in cells pre-treated with leupeptin, as the degradation of detached ASM is blocked.
-
For ARC39 (Direct Inhibitor): Leupeptin pre-treatment will have no effect on the inhibitory activity of ARC39, as its mechanism does not involve proteolytic degradation.
-
Caption: Workflow to differentiate direct vs. functional ASM inhibitors.
Conclusion
This compound (ARC39) and desipramine represent two distinct classes of ASM inhibitors with different strengths and applications in research.
-
This compound (ARC39) is a highly potent and specific direct inhibitor, making it an excellent tool for in vitro studies investigating the direct consequences of ASM catalytic inhibition without confounding off-target effects. Its high specificity for ASM over other sphingolipid-metabolizing enzymes is a significant advantage for precise mechanistic studies.
-
Desipramine serves as a well-established functional inhibitor (FIASMA). While it is less specific and its mechanism is indirect, its clinical approval and known pharmacokinetics make it a valuable tool for in vivo studies and for exploring the broader consequences of lysosomal dysfunction. Researchers using desipramine should be aware of its potential to inhibit other enzymes, such as acid ceramidase, which could influence experimental outcomes.
The choice between these inhibitors should be guided by the specific research question. For targeted studies on the role of ASM's catalytic activity, ARC39 is the superior choice. For broader physiological or in vivo studies where a clinically relevant compound is desired, desipramine remains a useful, albeit less specific, option.
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of C10 Bisphosphonate and Zoledronic Acid on Acid Sphingomyelinase (ASM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent bisphosphonates, C10 Bisphosphonate (also known as ARC39) and Zoledronic Acid, focusing on their inhibitory effects on acid sphingomyelinase (ASM). Both compounds have emerged as direct and specific inhibitors of ASM, an enzyme crucial in sphingolipid metabolism and various cellular signaling pathways. This analysis is supported by available experimental data to aid in research and drug development decisions.
Introduction to this compound and Zoledronic Acid
This compound (ARC39) is a synthetic bisphosphonate characterized by a 1-aminodecylidene chain.[1] Zoledronic acid is a third-generation, nitrogen-containing bisphosphonate widely used in the treatment of bone-related conditions.[2][3] Both compounds have been identified as potent, direct inhibitors of acid sphingomyelinase, a key enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine.[4][5] This inhibitory action is distinct from the mechanism of functional inhibitors of ASM (FIASMAs), as it involves direct interaction with the enzyme's catalytic site.
Quantitative Comparison of Inhibitory Potency
Both this compound (ARC39) and zoledronic acid have demonstrated high potency in inhibiting ASM activity in vitro. The available data indicates that they share an identical half-maximal inhibitory concentration (IC50), suggesting comparable efficacy at the enzymatic level.
| Parameter | This compound (ARC39) | Zoledronic Acid | Reference |
| IC50 for ASM Inhibition | 20 nM | 20 nM | |
| Mechanism of Action | Direct inhibitor of ASM catalytic activity | Direct inhibitor of ASM | |
| Chemical Structure | 1-aminodecylidene bisphosphonic acid | (1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid |
Experimental Protocols
To facilitate further comparative studies, a detailed experimental protocol for an in vitro acid sphingomyelinase inhibition assay is provided below. This protocol is based on established methodologies for measuring ASM activity.
In Vitro Acid Sphingomyelinase (ASM) Inhibition Assay
1. Materials and Reagents:
-
This compound (ARC39) and Zoledronic Acid stock solutions (in an appropriate solvent, e.g., water or DMSO)
-
Cell line with detectable ASM activity (e.g., L929 murine fibroblasts) or purified ASM enzyme
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ASM Assay Buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Fluorogenic or colorimetric ASM substrate (e.g., N-((4-(4-(Dipyrrometheneboron difluoride)butanoyl)amino)phenyl)methyl)-N'-(dodecanoyl)-sphingomyelin (BODIPY-SM) or a commercially available kit)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of fluorescence or absorbance measurement
2. Cell Culture and Lysate Preparation:
-
Culture cells (e.g., L929) to confluency in appropriate growth medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate and determine the protein concentration using a standard method (e.g., BCA assay).
3. ASM Inhibition Assay Procedure:
-
Prepare serial dilutions of this compound and Zoledronic Acid in ASM Assay Buffer.
-
In a 96-well plate, add a fixed amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the ASM substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light if using a fluorescent substrate.
-
Stop the reaction according to the substrate manufacturer's instructions (if necessary).
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
4. Data Analysis:
-
Subtract the background reading (wells with no cell lysate) from all measurements.
-
Calculate the percentage of ASM inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value for each compound using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the molecular interactions and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Direct inhibition of Acid Sphingomyelinase by this compound and Zoledronic Acid.
Caption: Experimental workflow for comparing ASM inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingomyelin Assay Kit (Fluorometric) (ab138877) | Abcam [abcam.com]
- 4. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Unraveling the Molecular Blueprint: A Comparative Analysis of C10 Bisphosphonate's Mechanism of Action
For Immediate Release
A deep dive into the molecular underpinnings of C10 Bisphosphonate reveals a distinct mechanism of action centered on the inhibition of acid sphingomyelinase, setting it apart from traditional nitrogen-containing bisphosphonates. This comparative guide offers researchers, scientists, and drug development professionals a comprehensive cross-validation of its biological activity, supported by experimental data and detailed methodologies.
This compound, also known as ARC39, has emerged as a potent and highly specific inhibitor of acid sphingomyelinase (ASM), an enzyme pivotal in cellular signaling through the generation of ceramide. This mechanism contrasts sharply with the well-established action of mainstream nitrogen-containing bisphosphonates (N-BPs) such as Zoledronic Acid and Alendronate, which primarily target farnesyl diphosphate synthase (FDPS) within the mevalonate pathway. Understanding these differences is crucial for the targeted development of novel therapeutics for bone disorders and other indications.
Distinguishing Mechanisms of Action: A Tale of Two Pathways
The primary mode of action for the majority of clinically utilized bisphosphonates involves the disruption of the mevalonate pathway in osteoclasts, the cells responsible for bone resorption. N-BPs, characterized by the presence of a nitrogen atom in their side chain, are potent inhibitors of FDPS. This enzyme is critical for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPases. The inhibition of this process disrupts key cellular functions in osteoclasts, leading to apoptosis and a reduction in bone resorption.
In contrast, this compound charts a different course. Its primary target is acid sphingomyelinase (ASM), a lysosomal enzyme that hydrolyzes sphingomyelin to produce ceramide. Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. By inhibiting ASM, this compound modulates these ceramide-mediated signaling cascades. Notably, the widely used N-BP, Zoledronic Acid, has also been identified as a potent inhibitor of ASM, suggesting a potential dual mechanism of action for this drug.
Non-nitrogen-containing bisphosphonates, such as clodronate, represent a third mechanistic class. These compounds are metabolized within cells to form non-hydrolyzable ATP analogs, which induce osteoclast apoptosis by interfering with mitochondrial energy metabolism.
Comparative Efficacy: A Quantitative Look
The inhibitory potency of this compound against its target is a key performance indicator. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) for this compound and comparative compounds against their respective primary targets and their effects on osteoclast function.
| Compound | Primary Target | Target IC50 (nM) | Osteoclast Apoptosis IC50 (µM) | Osteoclast Resorption IC50 (µM) |
| This compound (ARC39) | Acid Sphingomyelinase | 20 [1] | Data Not Available | Data Not Available |
| Zoledronic Acid | Farnesyl Diphosphate Synthase / Acid Sphingomyelinase | 25 / 20 [1] | ~1-10[2] | 0.06 - 12.57[3] |
| Alendronate | Farnesyl Diphosphate Synthase | 460 | ~10-50[4] | Data Not Available |
| Risedronate | Farnesyl Diphosphate Synthase | 19 | ~10 | Data Not Available |
| Clodronate | (Metabolized to ATP analogs) | Not Applicable | ~100 | Data Not Available |
Note: The IC50 values for osteoclast apoptosis and resorption can vary depending on the experimental conditions and cell types used.
Signaling Pathways Unveiled
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and nitrogen-containing bisphosphonates.
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for key experiments are provided below.
Acid Sphingomyelinase (ASM) Inhibition Assay
This assay quantifies the enzymatic activity of ASM in the presence of an inhibitor. A fluorogenic substrate is typically used, which upon cleavage by ASM, releases a fluorescent molecule.
Materials:
-
Recombinant human ASM
-
ASM assay buffer (e.g., 250 mM sodium acetate, 1% NP-40, pH 5.0)
-
Fluorogenic ASM substrate (e.g., a sphingomyelin analog with a fluorescent reporter group)
-
This compound (ARC39) and other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound, Zoledronic Acid) in ASM assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant ASM to each well.
-
Add the serially diluted test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ASM substrate to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percentage of ASM inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Osteoclast Differentiation and TRAP Staining Assay
This assay is used to assess the effect of compounds on the formation of mature, multinucleated osteoclasts from precursor cells. Tartrate-resistant acid phosphatase (TRAP) is an enzyme characteristic of mature osteoclasts.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 macrophage cell line
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
Test compounds (this compound, etc.)
-
TRAP staining kit
-
Light microscope
Procedure:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate.
-
Culture the cells in the presence of M-CSF (for BMMs) and RANKL to induce osteoclast differentiation.
-
Simultaneously, treat the cells with various concentrations of the test compounds.
-
Culture the cells for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the test compounds every 2 days.
-
After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells for TRAP activity according to the manufacturer's protocol.
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well using a light microscope.
-
Analyze the dose-dependent effect of the compounds on osteoclast differentiation.
Osteoclast Resorption Pit Assay
This assay evaluates the functional ability of mature osteoclasts to resorb bone or a bone-mimicking substrate.
Materials:
-
Dentine slices or bone-mimicking calcium phosphate-coated plates
-
Mature osteoclasts (generated as described above)
-
Test compounds
-
Toluidine blue or other suitable stain
-
Light microscope or scanning electron microscope
Procedure:
-
Place dentine slices or coated plates in a 96-well plate.
-
Seed mature osteoclasts onto the slices/plates.
-
Treat the osteoclasts with various concentrations of the test compounds.
-
Culture for 24-48 hours to allow for resorption.
-
Remove the cells from the slices/plates (e.g., using sonication or bleach).
-
Stain the slices/plates with toluidine blue to visualize the resorption pits.
-
Quantify the total area of resorption pits in each well using image analysis software.
-
Determine the effect of the compounds on the resorptive activity of osteoclasts.
Conclusion
The cross-validation of this compound's mechanism of action underscores its unique position as a specific inhibitor of acid sphingomyelinase. This distinction from traditional nitrogen-containing bisphosphonates, which target the mevalonate pathway, opens new avenues for therapeutic intervention. The shared ASM-inhibitory property with the potent N-BP Zoledronic Acid also raises intriguing questions about the multifaceted roles of bisphosphonates in cellular regulation. The provided experimental frameworks will enable researchers to further probe these mechanisms and accelerate the development of next-generation therapeutics for bone diseases and beyond.
References
C10 Bisphosphonate (ARC39) vs. Genetic ASM Knockdown: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methods for inhibiting acid sphingomyelinase (ASM), a critical enzyme in cellular signaling: pharmacological inhibition using the C10 bisphosphonate ARC39 and genetic knockdown of the ASM gene (Smpd1). This objective analysis is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.
At a Glance: Key Differences
| Feature | This compound (ARC39) | Genetic ASM Knockdown (ASM-KO) |
| Mechanism of Action | Direct, potent, and selective inhibition of ASM enzyme activity.[1] | Complete and constitutive ablation of ASM protein expression.[2][3] |
| Temporal Control | Acute, transient, and reversible inhibition.[1][2] | Chronic and irreversible loss of ASM function. |
| Specificity | Highly selective for ASM over neutral sphingomyelinase (NSM). | Specific to the Smpd1 gene, affecting both lysosomal and secretory ASM. |
| In Vitro Efficacy | Dose- and time-dependent inhibition of ASM activity. | Complete loss of ASM activity. |
| In Vivo Efficacy | Limited systemic efficacy due to high negative charge at physiological pH, restricting cell permeability. Localized effects observed with direct administration. | Systemic and lifelong absence of ASM activity. |
| Developmental Effects | Avoids developmental compensation. | May lead to developmental compensatory mechanisms. |
| Primary Application | Studying acute effects of ASM inhibition. | Investigating the long-term consequences of ASM deficiency. |
Quantitative Data Comparison
The following tables summarize the quantitative effects of ARC39 and ASM knockdown on various parameters as reported in the literature.
Table 1: In Vitro Inhibition of ASM Activity by ARC39
| Cell Line | ARC39 Concentration (µM) | Treatment Duration (hours) | ASM Activity Inhibition (%) | Reference |
| L929 murine fibroblasts | 10 | 2 | ~75% | |
| L929 murine fibroblasts | 20 | 2 | >90% | |
| L929 murine fibroblasts | 20 | 24 | >90% | |
| HepG2 human liver cancer cells | 20 | 2 | ~60% | |
| HepG2 human liver cancer cells | 20 | 24 | ~80% |
Table 2: Effect on Sphingomyelin/Ceramide Ratio in L929 Cells (24h treatment)
| ARC39 Concentration (µM) | Sphingomyelin/Ceramide Ratio (relative to control) | Reference |
| 5 | ~1.2 | |
| 10 | ~1.4 | |
| 20 | ~1.6 |
Table 3: Comparison of Electrophysiological Effects in Hippocampal CA1 Pyramidal Cells
| Condition | Spontaneous Excitatory Postsynaptic Current (spEPSC) Frequency (Hz) | spEPSC Amplitude (pA) | Reference |
| Wild-type (WT) | ~0.4 | ~19.7 | |
| ASM Knockout (ASM-KO) | ~0.64 | ~30.6 | |
| WT + 3 µM ARC39 | Increased | Increased | |
| ASM-KO + 1 µM ARC39 | No change | No change |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and experimental approaches for comparing this compound and genetic ASM knockdown.
Figure 1. Mechanism of this compound (ARC39) action on ASM.
Figure 2. Workflow for generating an ASM knockout model.
Figure 3. Experimental design for comparing ARC39 and ASM-KO.
Experimental Protocols
In Vitro ASM Activity Assay
This protocol is adapted from studies characterizing ARC39.
-
Cell Culture and Treatment:
-
Culture cells (e.g., L929 or HepG2) in appropriate media and conditions.
-
Treat cells with varying concentrations of ARC39 or vehicle control for the desired duration (e.g., 2 to 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing a non-ionic detergent (e.g., 0.2% Triton X-100) and protease inhibitors.
-
Homogenize the lysate and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Activity Measurement:
-
Incubate a defined amount of cell lysate with a fluorescently labeled sphingomyelin substrate (e.g., N-((6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl)phosphocholine)) in an acidic buffer (pH 5.0).
-
Stop the reaction after a defined period (e.g., 1 hour at 37°C).
-
Measure the fluorescent product using a fluorometer.
-
Calculate ASM activity relative to the total protein concentration and express as a percentage of the vehicle-treated control.
-
Generation and Validation of ASM Knockout Mice
This is a generalized protocol based on established methods.
-
Gene Targeting:
-
Design a targeting vector to disrupt a critical exon of the Smpd1 gene via homologous recombination in embryonic stem (ES) cells. Alternatively, use CRISPR/Cas9 to introduce a frameshift mutation.
-
-
Generation of Chimeric Mice:
-
Introduce the modified ES cells into blastocysts and implant them into pseudopregnant female mice.
-
Identify chimeric offspring (displaying coat color from both the ES cells and the blastocyst).
-
-
Breeding and Genotyping:
-
Breed chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.
-
Genotype offspring using PCR analysis of tail-tip DNA to identify heterozygous (Smpd1+/-) mice.
-
Intercross heterozygous mice to generate homozygous ASM knockout (Smpd1-/-), heterozygous (Smpd1+/-), and wild-type (Smpd1+/+) littermates.
-
-
Validation of Knockout:
-
PCR Genotyping: Confirm the absence of the wild-type allele and the presence of the targeted allele in homozygous knockout mice.
-
Western Blot: Verify the absence of ASM protein in tissue lysates from knockout mice compared to wild-type controls.
-
Enzyme Activity Assay: Confirm the lack of ASM activity in tissue homogenates from knockout mice using the in vitro assay described above.
-
Conclusion
Both this compound (ARC39) and genetic ASM knockdown are powerful tools for studying the role of acid sphingomyelinase.
-
ARC39 is ideal for investigating the acute and reversible consequences of ASM inhibition, avoiding the potential for developmental compensation seen in knockout models. Its primary limitation is its poor in vivo systemic bioavailability.
-
Genetic ASM knockdown provides a model for the chronic and complete absence of ASM function, making it invaluable for studying long-term disease pathology and systemic effects. However, researchers must consider the possibility of developmental adaptations that may influence the phenotype.
The choice between these two approaches will depend on the specific scientific question being addressed. For studies requiring temporal control and investigation of acute signaling events, ARC39 is the superior choice. For research focused on the lifelong consequences of ASM deficiency, the knockout model is indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tonic Control of Secretory Acid Sphingomyelinase Over Ventral Hippocampal Synaptic Transmission and Neuron Excitability [frontiersin.org]
- 3. Tonic Control of Secretory Acid Sphingomyelinase Over Ventral Hippocampal Synaptic Transmission and Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Bisphosphonate IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibitory Potency of Bisphosphonates against Human FPPS
The following table summarizes the IC50 values of several nitrogen-containing bisphosphonates against recombinant human farnesyl pyrophosphate synthase. These values are crucial for understanding the relative potency of these compounds in inhibiting a key enzyme in the mevalonate pathway.
| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) (after 10 min preincubation) |
| Zoledronate | Not Reported | 4.1 |
| Risedronate | Not Reported | 5.7 |
| Ibandronate | 1000 | 25 |
| Alendronate | 2250 | 260 |
| Pamidronate | 1900 | 353 |
| Neridronate | 2400 | 390 |
Data sourced from studies on the time-dependent inhibition of human farnesyl pyrophosphate synthase[1].
Note on C10 Bisphosphonate: this compound is recognized as an inhibitor of acid sphingomyelinase and is characterized by its prolonged carbon chain[2][3]. Its inhibitory activity against FPPS has not been quantitatively reported in the reviewed literature. The experimental protocol detailed below can be utilized to determine its IC50 value and enable a direct comparison with the compounds listed above.
Experimental Protocol: Determination of IC50 for FPPS Inhibition
This section outlines a typical protocol for determining the IC50 value of a bisphosphonate against farnesyl pyrophosphate synthase.
1. Materials and Reagents:
-
Recombinant human FPPS
-
Substrates: Isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP)
-
Bisphosphonate compounds (e.g., this compound, Zoledronate)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagent (e.g., Malachite Green for phosphate detection)
-
96-well microplates
2. Enzyme Activity Assay:
-
The activity of FPPS is measured by quantifying the amount of inorganic pyrophosphate (PPi) released during the condensation of IPP and GPP.
-
A colorimetric assay, such as the Malachite Green assay, is commonly employed for this purpose.
3. IC50 Determination Procedure:
-
Prepare a series of dilutions of the bisphosphonate inhibitor in the assay buffer.
-
In a 96-well plate, add the FPPS enzyme to the assay buffer.
-
For time-dependent inhibition studies, pre-incubate the enzyme with the bisphosphonate for a defined period (e.g., 10 minutes) before initiating the reaction[1].
-
Initiate the enzymatic reaction by adding the substrates (IPP and GPP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the Malachite Green reagent to detect the released PPi.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental process, the following diagrams have been generated.
Caption: The Mevalonate Pathway and the inhibitory action of Bisphosphonates on FPPS.
Caption: Experimental workflow for determining the IC50 value of an FPPS inhibitor.
References
C10 Bisphosphonate: A Highly Specific Inhibitor of Acid Sphingomyelinase Over Neutral Sphingomyelinase
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals.
Recent research has highlighted the significant potential of C10 bisphosphonate, specifically the compound ARC39, as a highly potent and selective inhibitor of Acid Sphingomyelinase (ASM) with minimal activity against its neutral counterpart, Neutral Sphingomyelinase (nSMase). This high degree of specificity makes ARC39 an invaluable tool for dissecting the distinct roles of ASM in cellular signaling and disease pathogenesis, and a promising candidate for therapeutic development.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of ARC39 against both ASM and nSMase has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, demonstrate a stark contrast in the compound's efficacy against the two enzymes.
| Enzyme | Inhibitor | IC50 Value |
| Acid Sphingomyelinase (ASM) | ARC39 (this compound) | 20 nM |
| Neutral Sphingomyelinase (nSMase) | ARC39 (this compound) | > 100 µM |
Table 1: Comparison of the IC50 values of ARC39 for ASM and nSMase. The significantly lower IC50 for ASM indicates a much higher potency of ARC39 for this enzyme.
The data reveals that ARC39 is over 5,000-fold more potent in inhibiting ASM compared to nSMase, establishing it as a highly specific ASM inhibitor.[1]
Experimental Protocols for Assessing Specificity
The determination of ARC39's specificity relies on robust in vitro enzyme inhibition assays. The following is a generalized protocol based on established methodologies for measuring ASM and nSMase activity in the presence of an inhibitor.
Materials
-
Cell lysates or purified enzymes (ASM and nSMase)
-
ARC39 (this compound)
-
Assay Buffer (specific for ASM or nSMase)
-
Fluorogenic substrate (e.g., BODIPY™ FL C12-Sphingomyelin)
-
96-well microplates (black, for fluorescence assays)
-
Fluorescence plate reader
Procedure
-
Enzyme Preparation: Prepare cell lysates containing either ASM or nSMase, or use purified enzyme preparations. The protein concentration of the lysates should be determined to ensure equal amounts of enzyme are used in each assay.
-
Inhibitor Dilution: Prepare a serial dilution of ARC39 to test a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the enzyme preparation (cell lysate or purified enzyme) to the appropriate assay buffer.
-
Add the diluted ARC39 or vehicle control to the wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic sphingomyelin substrate.
-
-
Incubation and Measurement: Incubate the reaction mixture at 37°C for a set period. The enzymatic cleavage of the fluorogenic substrate results in an increase in fluorescence. Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of ARC39 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental process and the biological context of this research, the following diagrams have been generated.
Caption: A flowchart outlining the key steps in determining the specificity of this compound.
Caption: The inhibitory action of this compound on ASM within the sphingomyelin signaling pathway.
References
C10 Bisphosphonate: A Novel Approach to Lipid-Lowering Compared to Standard Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C10 bisphosphonate, a novel lipid-lowering agent, against established therapies, primarily statins. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document serves as a resource for understanding the potential of this compound in the landscape of cardiovascular disease treatment.
Executive Summary
This compound, identified as 1-aminodecane-1,1-bisphosphonic acid, presents a distinct mechanism of action in lipid metabolism by inhibiting acid sphingomyelinase (ASM). This contrasts with the mode of action of statins, which target HMG-CoA reductase in the mevalonate pathway. While direct comparative clinical trials are limited, preclinical evidence suggests that inhibition of ASM can favorably modulate lipid profiles and reduce atherosclerosis. This guide synthesizes the available data to offer a preliminary comparison of these two classes of lipid-lowering agents.
Mechanism of Action: A Tale of Two Pathways
The lipid-lowering effects of this compound and statins stem from their intervention in two different, yet crucial, biochemical pathways.
This compound and the Sphingomyelinase Pathway:
This compound inhibits acid sphingomyelinase (ASM), an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphorylcholine.[1][2] The accumulation of sphingomyelin and reduction of ceramide in cellular membranes, particularly in the arterial wall, is believed to interfere with the aggregation of atherogenic lipoproteins and the formation of foam cells, key events in the development of atherosclerosis.[3] This mechanism suggests a direct impact on the vessel wall in addition to potential systemic effects on lipid metabolism.
References
Head-to-Head Comparison: C10 Bisphosphonate Versus Other Bisphosphonates in Preclinical Research
A detailed guide for researchers and drug development professionals on the comparative performance, mechanisms of action, and experimental evaluation of C10 bisphosphonate and other key players in the bisphosphonate class.
Introduction
Bisphosphonates are a cornerstone in the treatment of bone disorders characterized by excessive osteoclast activity, such as osteoporosis and cancer-induced bone disease. While traditional nitrogen-containing bisphosphonates (N-BPs) have a well-established mechanism of action centered on the inhibition of the mevalonate pathway, emerging compounds like this compound present alternative therapeutic pathways. This guide provides a comprehensive head-to-head comparison of this compound with other widely studied bisphosphonates, focusing on their distinct mechanisms, available performance data, and the experimental protocols used for their evaluation.
Overview of Bisphosphonates
Bisphosphonates are synthetic analogs of pyrophosphate that bind with high affinity to hydroxyapatite crystals in the bone matrix.[1] They are broadly categorized into two classes: non-nitrogen-containing bisphosphonates and the more potent nitrogen-containing bisphosphonates.
Nitrogen-Containing Bisphosphonates (N-BPs) , such as Alendronate, Risedronate, Ibandronate, and Zoledronic Acid, are the most commonly prescribed. Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3] This disruption prevents the prenylation of small GTPases, which are crucial for the function and survival of osteoclasts, ultimately leading to their apoptosis.[4]
This compound (1-aminodecane-1,1-bisphosphonic acid) represents a class of bisphosphonates with a distinct mechanism of action. It is a potent and selective inhibitor of acid sphingomyelinase (ASM), an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide.[5] This pathway is increasingly recognized for its role in cellular signaling, including apoptosis and inflammation.
Comparative Data on Performance
A direct head-to-head comparison of the anti-resorptive efficacy of this compound with other bisphosphonates is limited by the lack of publicly available data from standardized bone resorption assays for this compound. However, a comparison of their potency in inhibiting their respective primary targets provides valuable insights.
Table 1: Inhibition of Primary Enzymatic Targets
| Bisphosphonate | Primary Target | IC50 (nM) |
| This compound | Acid Sphingomyelinase (ASM) | 20 |
| Zoledronic Acid | Farnesyl Pyrophosphate Synthase (FPPS) | 4.1 (final IC50 after preincubation) |
| Acid Sphingomyelinase (ASM) | 20 | |
| Alendronate | Farnesyl Pyrophosphate Synthase (FPPS) | 260.0 (final IC50 after preincubation) |
| Ibandronate | Farnesyl Pyrophosphate Synthase (FPPS) | 25 (final IC50 after preincubation) |
| Risedronate | Farnesyl Pyrophosphate Synthase (FPPS) | 5.7 (final IC50 after preincubation) |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
Notably, Zoledronic Acid, a potent N-BP, also exhibits inhibitory activity against ASM with an IC50 identical to that of this compound. This suggests a potential dual mechanism of action for Zoledronic Acid and highlights the complexity of bisphosphonate pharmacology.
Table 2: In Vitro Anti-Resorptive Potency of Nitrogen-Containing Bisphosphonates
| Bisphosphonate | Relative Potency (vs. Etidronate) |
| Zoledronic Acid | ~10,000 |
| Risedronate | ~5,000 |
| Ibandronate | ~2,000 |
| Alendronate | ~1,000 |
| Pamidronate | ~100 |
Relative potency is derived from various in vitro bone resorption assays and reflects the concentration required to inhibit osteoclast activity. Data for this compound is not available in a comparable format.
Mechanisms of Action and Signaling Pathways
The distinct primary targets of this compound and traditional N-BPs lead to the activation of different intracellular signaling cascades.
Nitrogen-Containing Bisphosphonates: Inhibition of the Mevalonate Pathway
N-BPs are taken up by osteoclasts during bone resorption and inhibit FPPS within the mevalonate pathway. This blocks the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. The lack of prenylation disrupts crucial cellular processes in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking, ultimately leading to apoptosis.
This compound: Inhibition of the Acid Sphingomyelinase Pathway
This compound inhibits acid sphingomyelinase (ASM), which is primarily located in lysosomes. ASM catalyzes the breakdown of sphingomyelin into ceramide and phosphocholine. Ceramide is a bioactive lipid that acts as a second messenger in various signaling pathways, including those leading to apoptosis, cell cycle arrest, and inflammation. By inhibiting ASM, this compound reduces the production of ceramide, thereby modulating these downstream cellular events. The precise downstream effects on osteoclast function and viability following ASM inhibition are still an active area of research, but the accumulation of sphingomyelin and reduction in ceramide are expected to significantly impact lysosomal function and cellular signaling.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key in vitro assays are provided below.
In Vitro Osteoclast Bone Resorption (Pit) Assay
This assay is the gold standard for quantifying the anti-resorptive activity of compounds.
Objective: To measure the ability of a bisphosphonate to inhibit bone resorption by mature osteoclasts.
Materials:
-
Bone or dentin slices, or calcium phosphate-coated plates.
-
Osteoclast precursor cells (e.g., murine bone marrow macrophages or human peripheral blood mononuclear cells).
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor).
-
Recombinant murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand).
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin.
-
Test bisphosphonates (e.g., this compound, Zoledronic Acid, Alendronate) at various concentrations.
-
Toluidine blue staining solution.
-
Microscope with imaging software.
Protocol:
-
Osteoclast Differentiation:
-
Isolate osteoclast precursors and culture them in alpha-MEM supplemented with M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) on bone/dentin slices or calcium phosphate-coated plates.
-
Incubate at 37°C in a 5% CO2 humidified atmosphere for 7-10 days, replacing the medium every 2-3 days, until mature, multinucleated osteoclasts are formed.
-
-
Bisphosphonate Treatment:
-
Prepare serial dilutions of the test bisphosphonates in the culture medium.
-
Replace the medium in the osteoclast cultures with the medium containing the different concentrations of bisphosphonates or a vehicle control.
-
-
Resorption Period:
-
Incubate the cultures for an additional 24-48 hours to allow for bone resorption.
-
-
Visualization and Quantification of Resorption Pits:
-
Remove the cells from the bone/dentin slices by sonication or treatment with a cell lysis buffer.
-
Stain the slices with 1% toluidine blue for 5 minutes, then wash thoroughly with distilled water.
-
Capture images of the resorption pits using a light microscope.
-
Quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of bone resorption for each bisphosphonate concentration compared to the vehicle control.
-
Determine the IC50 value for each compound.
-
Acid Sphingomyelinase (ASM) Activity Assay
This assay is used to determine the inhibitory potential of compounds against ASM.
Objective: To measure the activity of ASM in the presence of an inhibitor.
Materials:
-
Cell or tissue lysates.
-
ASMase Assay Buffer (pH 5.0).
-
ASMase Substrate (e.g., sphingomyelin).
-
Test inhibitor (e.g., this compound).
-
Colorimetric or fluorometric detection reagents.
-
96-well plate and plate reader.
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates according to standard protocols.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate, ASMase Assay Buffer, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the ASMase substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagents according to the kit manufacturer's instructions. This typically involves a series of enzymatic reactions that produce a colorimetric or fluorescent signal proportional to the amount of product generated by ASM.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of ASM inhibition for each inhibitor concentration compared to the control without the inhibitor.
-
Determine the IC50 value of the inhibitor.
-
Conclusion
The comparison between this compound and other bisphosphonates reveals a fascinating divergence in their mechanisms of action. While traditional N-BPs effectively inhibit bone resorption by targeting the mevalonate pathway in osteoclasts, this compound offers a novel approach by potently inhibiting acid sphingomyelinase. The observation that the highly potent N-BP, Zoledronic Acid, also inhibits ASM suggests potential overlapping or complementary pathways that warrant further investigation.
For researchers and drug development professionals, this guide highlights the importance of characterizing novel bisphosphonates not only for their anti-resorptive efficacy but also for their effects on alternative signaling pathways. The provided experimental protocols offer a framework for conducting such comparative studies. Future research should focus on generating direct comparative data on the bone resorption inhibitory capacity of this compound to fully elucidate its therapeutic potential in bone-related disorders. This will enable a more complete understanding of its position within the landscape of bisphosphonate therapies and could open new avenues for the treatment of bone diseases.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Bisphosphonate on Osteoclast of Bone - Forensic Medicine and Anatomy Research - SCIRP [scirp.org]
- 4. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
C10 Bisphosphonate (Alendronate) for in-vivo Anti-inflammatory Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo anti-inflammatory effects of C10 bisphosphonate, commonly known as Alendronate, against other alternatives. It includes supporting experimental data, detailed protocols, and visualizations of key signaling pathways to aid in research and development.
Introduction
Bisphosphonates are a class of drugs primarily known for their role in treating bone-related diseases by inhibiting osteoclast-mediated bone resorption.[1][2] However, emerging evidence highlights their immunomodulatory and anti-inflammatory properties.[3][4] Nitrogen-containing bisphosphonates (N-BPs), such as Alendronate, exert their effects by inhibiting the mevalonate pathway, a crucial metabolic pathway for protein prenylation.[4] This interference with post-translational modification of small GTP-binding proteins, like Ras, can induce apoptosis in macrophages and osteoclasts and modulate inflammatory responses.
This guide focuses on Alendronate, a this compound, and compares its in-vivo anti-inflammatory efficacy with other bisphosphonates, such as Zoledronate, and other classes of anti-inflammatory agents.
Comparative Performance Data
The following tables summarize quantitative data from in-vivo studies, comparing the anti-inflammatory effects of Alendronate with other bisphosphonates.
Table 1: Effects on Bone Mineral Density (BMD) in Post-Menopausal Osteoporosis Models
| Treatment | Duration | Lumbar Spine BMD Increase | Femoral Neck BMD Increase | Total Hip BMD Increase | Study Population |
| Alendronate | 3 years | 16.9% | 5.88% | 8.93% | Chinese women |
| Zoledronate | 3 years | 41.3% | 13.5% | 20.0% | Chinese women |
Data from a randomized trial comparing once-weekly oral Alendronate with once-yearly intravenous Zoledronate.
Table 2: Effects on Bone Remodeling Markers in Post-Menopausal Osteoporosis
| Treatment | Duration | Reduction in P1NP | Reduction in β-CTX | Study Population |
| Alendronate | 3 years | 19.5% | 19.4% | Chinese women |
| Zoledronate | 3 years | 42.1% | 50.5% | Chinese women |
P1NP (Procollagen type I N-terminal propeptide) and β-CTX (C-terminal telopeptide of type I collagen) are markers of bone formation and resorption, respectively.
Table 3: Comparison of T-score Improvement in Postmenopausal Osteoporosis
| Treatment | Duration | Femur T-score Improvement | Spine T-score Improvement | Study Population |
| Alendronate | 1 year | 0.12 ± 0.08 | 0.06 ± 0.1 | 66 women |
| Zoledronic Acid | 1 year | 0.42 ± 0.1 | 0.47 ± 0.012 | 66 women |
Data from a study comparing the efficacy of oral Alendronate versus Zoledronic acid.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of nitrogen-containing bisphosphonates like Alendronate are primarily mediated through the inhibition of the mevalonate pathway. This pathway is essential for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the prenylation of small GTPases.
Alendronate specifically inhibits farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. This disruption prevents the prenylation of small GTPases, which are crucial for various cellular functions, including cytoskeletal organization and vesicular trafficking in osteoclasts. The lack of prenylated GTPases leads to osteoclast apoptosis and a reduction in bone resorption. Furthermore, this pathway's inhibition modulates inflammatory responses.
Some studies also suggest that bisphosphonates can activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β. This seemingly contradictory effect may contribute to the acute phase reactions sometimes observed after bisphosphonate administration. However, the long-term effect appears to be a suppression of chronic inflammation.
Experimental Protocols
Below are detailed methodologies for key in-vivo experiments used to validate the anti-inflammatory effects of bisphosphonates.
1. Rodent Model of Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ)
-
Objective: To induce BRONJ in a rodent model to study the pathological effects of Alendronate.
-
Animal Model: Adult male Holtzman rats.
-
Procedure:
-
Administer Alendronate (1 mg/kg/week, subcutaneously) or saline solution (control) for 60 days.
-
After 60 days, perform extraction of the first lower molar under general anesthesia.
-
Euthanize the animals 28 days post-extraction.
-
Analyze the jaw for signs of osteonecrosis, infection, vascularization, and bone volume.
-
Measure serum levels of C-telopeptide cross-linked collagen type I and bone-specific alkaline phosphatase.
-
-
Expected Outcome: Development of osteonecrosis with ulcers, necrotic bone, and significant infection in the Alendronate-treated group.
2. Murine Fracture Healing Model
-
Objective: To assess the impact of Alendronate on fracture healing and callus formation.
-
Animal Model: Male human RANKL knock-in mice.
-
Procedure:
-
Create a unilateral transverse femur fracture.
-
Treat mice biweekly with Alendronate (0.1 mg/kg), Denosumab (10 mg/kg, as a comparator), or PBS (control).
-
Euthanize mice at 21 and 42 days post-fracture.
-
Assess treatment efficacy by measuring serum levels of TRACP 5b.
-
Analyze the fractured femurs using mechanical testing and μCT for callus volume, bone mineral density, and biomechanical properties.
-
-
Expected Outcome: Alendronate treatment is expected to delay the removal of cartilage and remodeling of the fracture callus but may enhance the mechanical strength of the healing fracture.
Conclusion
Alendronate, a this compound, demonstrates significant in-vivo effects that extend beyond its primary application in bone disorders. Its anti-inflammatory properties, mediated through the inhibition of the mevalonate pathway, make it a subject of interest for further research in inflammatory conditions. Comparative studies, particularly with more potent bisphosphonates like Zoledronate, show variations in efficacy, which may be attributed to differences in administration routes, potency, and dosing frequency. The provided data and protocols offer a foundation for researchers to design and interpret in-vivo studies aimed at further elucidating the anti-inflammatory potential of Alendronate and other bisphosphonates.
References
- 1. Alendronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Novel Bisphosphonate for Cystic Fibrosis: A Comparative Analysis of C10 Bisphosphonate Against Standard-of-Care Treatments
For Immediate Release
[City, State] – [Date] – In a significant departure from the traditional application of bisphosphonates in bone disorders, the novel long-chain bisphosphonate, 1-aminodecane-1,1-bisphosphonic acid, designated as C10 bisphosphonate, has emerged as a potential therapeutic agent for cystic fibrosis (CF). This comparison guide provides an objective analysis of this compound against current standard-of-care treatments for CF, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available preclinical data.
Introduction to this compound and its Novel Mechanism of Action
This compound is a nitrogen-containing bisphosphonate with a 10-carbon alkyl chain. Unlike traditional bisphosphonates that primarily target farnesyl pyrophosphate synthase to inhibit bone resorption, this compound has been identified as a potent inhibitor of acid sphingomyelinase (ASM).[1][2] This enzyme is implicated in the pathophysiology of cystic fibrosis, where its dysregulation leads to an accumulation of ceramide in the lungs. This ceramide accumulation is associated with increased inflammation, cell death, and susceptibility to bacterial infections, particularly Pseudomonas aeruginosa. By inhibiting ASM, this compound aims to reduce ceramide levels, thereby addressing a key pathological cascade in CF.
Current Standard-of-Care Treatments for Cystic Fibrosis
The current therapeutic landscape for cystic fibrosis is multifaceted and aims to manage symptoms, prevent complications, and correct the underlying protein defect. Standard-of-care treatments include:
-
CFTR Modulators: These drugs, such as ivacaftor, lumacaftor/ivacaftor, and elexacaftor/tezacaftor/ivacaftor, target the defective cystic fibrosis transmembrane conductance regulator (CFTR) protein, improving its function.[3][4]
-
Mucolytics: Agents like dornase alfa and hypertonic saline help to thin the thick, sticky mucus in the lungs, facilitating its clearance.
-
Antibiotics: Used to treat and prevent lung infections, with inhaled antibiotics like tobramycin and aztreonam being common for chronic P. aeruginosa infections.
-
Anti-inflammatory Agents: Corticosteroids and ibuprofen are used to reduce airway inflammation.
-
Bronchodilators: These medications help to open the airways.
-
Pancreatic Enzyme Replacement Therapy (PERT): To aid in the digestion and absorption of nutrients.
Comparative Analysis: this compound vs. Standard of Care
Direct comparative clinical trial data between this compound and current standard-of-care treatments for cystic fibrosis is not yet available. The primary evidence for this compound's efficacy comes from preclinical studies. The following tables summarize the available data and provide a basis for comparison.
Table 1: Mechanism of Action and Therapeutic Target
| Treatment Class | Primary Mechanism of Action | Therapeutic Target |
| This compound | Inhibition of acid sphingomyelinase (ASM) | Ceramide accumulation and subsequent inflammation |
| CFTR Modulators | Correction or potentiation of the defective CFTR protein | CFTR protein function |
| Mucolytics | Enzymatic degradation of extracellular DNA or rehydration of airway surface liquid | Thick airway mucus |
| Antibiotics | Inhibition of bacterial growth or killing of bacteria | Bacterial infections (e.g., P. aeruginosa) |
| Anti-inflammatory Agents | Reduction of the inflammatory response | Airway inflammation |
Table 2: Summary of Preclinical Efficacy Data (this compound vs. Other ASM Inhibitors)
While direct comparisons with standard CF treatments are lacking, preclinical studies have demonstrated the potential of ASM inhibitors in CF models. The key study by Teichgräber et al. (2008) provides the foundation for this compound's rationale. A subsequent study further explored other ASM inhibitors.
| Intervention | Animal Model | Key Findings | Reference |
| Amitriptyline (ASM inhibitor) | Cftr-deficient mice | Normalized pulmonary ceramide levels, prevented pulmonary inflammation, cell death, and susceptibility to P. aeruginosa infection. | Teichgräber et al., 2008 |
| Various ASM inhibitors (inhalation) | CF mice | Restored normal ceramide concentrations, reduced lung inflammation, and prevented P. aeruginosa infection. | [5] |
Note: Specific quantitative data for this compound from these studies is not detailed in the publicly available literature. The focus was on the proof-of-concept for ASM inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and replication of scientific findings. Below are outlines of key experimental methodologies relevant to the preclinical assessment of this compound.
Measurement of Ceramide Levels in Lung Tissue
Objective: To quantify the concentration of ceramide in lung tissue samples.
Methodology (Based on Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):
-
Tissue Homogenization: Lung tissue samples are homogenized in a suitable buffer.
-
Lipid Extraction: Lipids, including ceramides, are extracted from the homogenate using a solvent system such as chloroform/methanol.
-
Internal Standard Spiking: A known amount of a non-endogenous ceramide internal standard (e.g., C17:0 ceramide) is added to each sample for accurate quantification.
-
Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column to separate different ceramide species based on their acyl chain length.
-
Mass Spectrometric Detection: The separated ceramides are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: The peak area of each endogenous ceramide is normalized to the peak area of the internal standard, and the concentration is calculated using a standard curve.
Mouse Model of Pseudomonas aeruginosa Lung Infection
Objective: To evaluate the efficacy of a therapeutic agent in preventing or treating P. aeruginosa lung infection in a murine model.
Methodology:
-
Animal Model: Cftr-deficient mice or wild-type mice are used.
-
Bacterial Culture: A clinical isolate or a laboratory strain of P. aeruginosa is grown to a specific optical density.
-
Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a defined dose of P. aeruginosa.
-
Treatment: The therapeutic agent (e.g., this compound) is administered before or after the bacterial challenge via a relevant route (e.g., inhalation, intraperitoneal injection).
-
Outcome Assessment:
-
Bacterial Load: At a specified time point post-infection, mice are euthanized, and lungs are homogenized. The number of colony-forming units (CFU) is determined by plating serial dilutions of the lung homogenate on selective agar.
-
Survival: A cohort of infected mice is monitored over several days, and survival rates are recorded.
-
Histopathology: Lung tissues are collected, fixed, and stained to assess the degree of inflammation and tissue damage.
-
Cytokine Analysis: Bronchoalveolar lavage (BAL) fluid or lung homogenates are analyzed for pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) using ELISA or other immunoassays.
-
Visualizing the Pathophysiology and Experimental Workflow
To better illustrate the underlying concepts, the following diagrams have been generated using the DOT language.
References
- 1. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Marked elevations in lung and plasma ceramide in COVID-19 linked to microvascular injury [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
Navigating the Landscape of C10 Bisphosphonate Research: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental findings is paramount. This guide provides a comparative overview of studies on C10 bisphosphonates, such as Zoledronate and Alendronate, focusing on key in vitro and in vivo assays. By presenting data from various sources, we aim to highlight the potential for variability and underscore the importance of standardized protocols in achieving consistent and reliable results.
In Vitro Cell Viability: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for Zoledronate and Alendronate in various cancer cell lines from different studies. This comparative look offers insights into the potential range of efficacy and highlights the importance of consistent experimental conditions.
Table 1: IC50 Values of Zoledronic Acid in Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Study (Lab) Reference |
| MCF-7 (Breast Cancer) | 48 | 24 | [1] |
| MCF-7 (Breast Cancer) | 20 | 72 | [1] |
| MDA-MB-231 (Breast Cancer) | >100 | Not Specified | [2] |
| PC3 (Prostate Cancer) | 25 | 72 | [3] |
| DU145 (Prostate Cancer) | 98 | 72 | [3] |
| U2-OS (Osteosarcoma) | Not specified, but sensitive | Not Specified | |
| SAOS (Osteosarcoma) | Not specified, but sensitive | Not Specified | |
| D-17 (Canine Osteosarcoma) | 82.50 | 48 | |
| D-17 (Canine Osteosarcoma) | 26.06 | 72 | |
| D-17 (Canine Osteosarcoma) | 17.60 | 96 |
Table 2: IC50 Values of Alendronate in Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Study (Lab) Reference |
| Canine Osteosarcoma | 7.3 - 61.4 | Not Specified | |
| Human Osteosarcoma | 7.9 - 36.3 | Not Specified | |
| PC-3 (Prostate Cancer) | ~0.001 (for invasion) | 24 (pretreatment) | |
| A431 (Epidermoid Carcinoma) | Potent inhibitor (no specific value) | Not Specified |
Induction of Apoptosis: Gauging Programmed Cell Death
The ability of C10 bisphosphonates to induce apoptosis is a key mechanism of their anti-cancer activity. The data below, gathered from different research groups, illustrates the varying degrees of apoptosis observed.
Table 3: Apoptosis Induction by Zoledronic Acid
| Cell Line | Concentration (µM) | Observation | Study (Lab) Reference |
| MCF-7 (Breast Cancer) | 100 | Significant increase in apoptosis (18.68 ± 2.5%) | |
| MDA-MB-231 (Breast Cancer) | 10, 100 | Significant increase in apoptosis | |
| DU145 (Prostate Cancer) | 1 - 100 | Time and dose-dependent increase in apoptosis | |
| Oral Carcinoma Cell Lines | Not Specified | Activated caspase-3, -8, and -9 |
Table 4: Apoptosis Induction by Alendronate
| Cell Line | Concentration (µM) | Observation | Study (Lab) Reference |
| CS-1 (Chondrosarcoma) | 10, 100 | Dose-dependent induction of apoptosis | |
| Canine and Human Osteosarcoma | Not Specified | Significant dose-dependent increase in apoptosis | |
| Human Gingival Fibroblasts | 10⁻⁴ - 10⁻⁷ M | Induced apoptosis |
In Vivo Tumor Growth Inhibition: Efficacy in Animal Models
Preclinical animal studies are crucial for evaluating the therapeutic potential of anti-cancer agents. The following table provides a snapshot of in vivo findings for Zoledronate and Alendronate from different laboratories.
Table 5: In Vivo Tumor Growth Inhibition by C10 Bisphosphonates
| Drug | Animal Model | Tumor Type | Key Findings | Study (Lab) Reference |
| Zoledronic Acid | Mice with defective osteoclasts | B16 Melanoma | 88% decrease in tumor growth in bone | |
| Zoledronic Acid | SaOS-2 tumor-bearing mice | Osteosarcoma | Primary tumor growth inhibition and reduction in lung metastases | |
| Alendronate | Athymic immunodeficient mice | Ovarian Cancer | Reduced intra-tumor neoangiogenesis | |
| Alendronate | Murine Melanoma Model | B16-OVA Melanoma | Inhibited the growth of established tumors |
Experimental Protocols: Towards Standardization
Consistent and detailed methodologies are the bedrock of reproducible research. Below are standardized protocols for key experiments based on common practices reported in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/ml and allow them to adhere for 24 hours.
-
Treatment: Incubate cells with varying concentrations of the C10 bisphosphonate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
In Vivo Tumor Growth Inhibition
-
Animal Model: Utilize an appropriate animal model (e.g., nude mice) and implant the desired cancer cells to establish tumors.
-
Treatment Administration: Once tumors are established, administer the this compound (e.g., via subcutaneous or intravenous injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
Visualizing the Mechanisms and Workflows
Understanding the underlying biological pathways and the experimental process is crucial for interpreting and replicating research. The following diagrams, generated using Graphviz, illustrate the mevalonate pathway targeted by nitrogen-containing bisphosphonates and a typical experimental workflow.
Caption: A generalized workflow for in vitro testing of C10 bisphosphonates.
Caption: Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates.
Conclusion: A Call for Collaborative Standardization
The compiled data reveals a range of reported efficacies for C10 bisphosphonates across different cancer cell lines and in vivo models. This variability, while expected to some extent in biological research, highlights the critical need for standardized protocols and detailed reporting of experimental conditions. Factors such as cell line passage number, serum concentration in culture media, and specific animal strains can all contribute to divergent results. By fostering a collaborative environment that encourages the adoption of common methodologies and transparent data sharing, the scientific community can enhance the reproducibility of this compound studies and accelerate the translation of promising preclinical findings into effective clinical therapies.
References
A Comparative Meta-Analysis of C10 Bisphosphonate: A Novel Profile in Cellular Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the research findings on C10 bisphosphonate, chemically identified as 1-aminodecane-1,1-bisphosphonic acid. In contrast to traditional nitrogen-containing bisphosphonates (N-BPs) primarily utilized for their anti-resorptive effects in bone metabolism, this compound exhibits a distinct pharmacological profile as a potent inhibitor of acid sphingomyelinase (ASM). This document objectively compares the performance of this compound with other well-established bisphosphonates, supported by available experimental data, to elucidate its unique mechanism of action and potential therapeutic applications beyond bone disorders.
Data Presentation: Comparative Inhibitory Activity
The primary distinction between this compound and clinically established N-BPs lies in their principal molecular targets. The following tables summarize the available quantitative data on the inhibitory potency of various bisphosphonates against their respective primary enzyme targets.
Table 1: Inhibition of Acid Sphingomyelinase (ASM) by Various Bisphosphonates
| Bisphosphonate | Chemical Name | R² Side Chain | IC₅₀ (nM) for ASM | Primary Therapeutic Application |
| This compound (ARC39) | 1-aminodecane-1,1-bisphosphonic acid | Decyl | 20[1][2] | Investigational (Inflammatory diseases, etc.) |
| Zoledronic Acid | (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)bis(phosphonic acid) | Imidazolylmethyl | 20[1] | Osteoporosis, Paget's disease, Hypercalcemia of malignancy |
| Alendronic Acid | (4-amino-1-hydroxybutylidene)bisphosphonic acid | 4-aminobutyl | Data not available | Osteoporosis, Paget's disease |
| Risedronic Acid | (1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl)phosphonic acid | 3-pyridinylmethyl | Data not available | Osteoporosis, Paget's disease |
| Ibandronic Acid | (1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonic acid | N-methyl-N-pentylaminopropyl | Data not available | Osteoporosis |
Table 2: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Various Bisphosphonates
| Bisphosphonate | IC₅₀ (nM) for FPPS (with preincubation) | Primary Therapeutic Application |
| This compound (ARC39) | Data suggests potential inhibition, but requires further investigation.[3] | Investigational (Inflammatory diseases, etc.) |
| Zoledronic Acid | 4.1 | Osteoporosis, Paget's disease, Hypercalcemia of malignancy |
| Risedronic Acid | 5.7 | Osteoporosis, Paget's disease |
| Ibandronic Acid | 25 | Osteoporosis |
| Alendronic Acid | 260 | Osteoporosis, Paget's disease |
Experimental Protocols
In Vitro Acid Sphingomyelinase (ASM) Activity Assay (Colorimetric)
This protocol outlines a typical method for determining the inhibitory activity of compounds against acid sphingomyelinase.
-
Sample Preparation: Tissue (e.g., 10 mg) is homogenized in 100 µL of ice-cold ASMase Assay Buffer I and kept on ice for 10 minutes. The homogenate is then centrifuged at 10,000 x g for 5 minutes to remove insoluble material, and the supernatant is collected.[1]
-
Assay Reaction: A small volume (5-10 µL) of the sample supernatant is added to a 96-well plate. The reaction is initiated by adding the ASMase substrate and an enhancer, with the total volume adjusted with ASMase Assay Buffer I. The plate is incubated at 37°C for 1 hour at a pH of 5.0.
-
Reaction Termination and Development: Following the initial incubation, ASMase Assay Buffer II is added to each well, and the plate is incubated at 100°C for 10 minutes. After a brief centrifugation to pellet any precipitate, the supernatant is transferred to a fresh plate. A reaction mix containing a specific probe is then added, and the plate is incubated for 30 minutes at 37°C.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The inhibitory effect of the test compound is determined by comparing the absorbance in the presence of the inhibitor to that of a control without the inhibitor.
In Vitro Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay (Scintillation)
This protocol describes a common method for assessing the inhibition of FPPS.
-
Reaction Mixture Preparation: The assay is conducted in a 96-well plate. The reaction mixture contains MgCl₂, β-mercaptoethanol, Tris-HCl buffer (pH 7.0), and BSA. Purified human FPPS enzyme is added to the mixture.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrates, which include either dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), and radiolabeled [³H]isopentenyl pyrophosphate ([³H]IPP).
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed, leading to the formation of radiolabeled farnesyl pyrophosphate ([³H]FPP) or geranyl pyrophosphate ([³H]GPP).
-
Product Capture and Detection: The reaction products are captured on a phospholipid-coated scintillating microtiter plate. The formation of the radiolabeled product is monitored in real-time using a charge-coupled device (CCD) imager.
-
Inhibitor Assessment: To determine the inhibitory potency (IC₅₀) of a bisphosphonate, the assay is performed with varying concentrations of the inhibitor. The results are compared to a control reaction without the inhibitor. Preincubation of the enzyme with the inhibitor is often performed to assess time-dependent inhibition.
Mandatory Visualization
Caption: Signaling pathway of Acid Sphingomyelinase and its inhibition by this compound.
Caption: Experimental workflow for a colorimetric Acid Sphingomyelinase (ASM) assay.
Caption: Logical relationship comparing this compound with traditional N-BPs.
References
Safety Operating Guide
Navigating the Disposal of C10 Bisphosphonate: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of C10 Bisphosphonate (1-aminodecane-1,1-bisphosphonic acid), a nitrogen-containing bisphosphonate. Due to the limited specific safety data on this compound, a conservative approach is recommended, treating it with the same precautions as other well-characterized nitrogenous bisphosphonates like Alendronate and Zoledronic Acid.
Hazard Assessment and Safety Precautions
While one Safety Data Sheet (SDS) for a compound identified as 1-Aminodecylidene bis-Phosphonic Acid suggests it is not classified as hazardous, other structurally similar nitrogen-containing bisphosphonates are associated with significant health risks. Therefore, it is crucial to handle this compound with caution.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.
-
Oral Toxicity: May be harmful if swallowed.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE): To mitigate these risks, the following personal protective equipment should be worn at all times when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat, long-sleeved shirt, and long pants to prevent skin contact.
-
Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved particulate respirator is recommended.
Comparative Hazard Data of Structurally Similar Bisphosphonates
For a clearer understanding of the potential risks, the following table summarizes the hazard classifications for Alendronate Sodium and Zoledronic Acid, which can be used as a conservative proxy for this compound.
| Hazard Statement | Alendronate Sodium | Zoledronic Acid |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | - |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage/irritation) | Category 2A (Causes serious eye irritation) |
| Respiratory Irritation | - | Category 3 (May cause respiratory irritation) |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child) | - |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 (Bone) | - |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. No specific chemical neutralization or inactivation procedures have been validated for the routine disposal of bisphosphonates in a laboratory setting; therefore, direct chemical treatment is not recommended.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" or "1-aminodecane-1,1-bisphosphonic acid," and list any other chemical constituents and their approximate percentages.
-
Ensure the date of waste accumulation is recorded on the label.
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Waste Pickup and Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by the institutional EHS or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for requesting a waste pickup.
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

